Iptakalim hydrochloride
描述
Structure
3D Structure of Parent
属性
CAS 编号 |
642407-63-4 |
|---|---|
分子式 |
C9H22ClN |
分子量 |
179.73 g/mol |
IUPAC 名称 |
2,3-dimethyl-N-propan-2-ylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-7(2)9(5,6)10-8(3)4;/h7-8,10H,1-6H3;1H |
InChI 键 |
RXNJQAYLNOXYKW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C)NC(C)C.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Iptakalim Hydrochloride |
产品来源 |
United States |
Foundational & Exploratory
Iptakalim Hydrochloride: A Deep Dive into its Mechanism of Action on KATP Channels
For Researchers, Scientists, and Drug Development Professionals
Iptakalim hydrochloride, a novel ATP-sensitive potassium (KATP) channel opener, has garnered significant interest for its potential therapeutic applications, particularly in the management of hypertension. This technical guide provides a comprehensive overview of its core mechanism of action on KATP channels, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: Selective Activation of SUR2B/Kir6.1 Channels
Iptakalim exerts its pharmacological effects by selectively opening KATP channels, which are crucial regulators of cellular membrane potential. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.[1] The primary mechanism of action for iptakalim involves its potent and selective activation of the SUR2B/Kir6.1 subtype of KATP channels.[2] This selectivity is a key differentiator from other KATP channel openers like pinacidil and diazoxide and is thought to contribute to its favorable safety profile.[2]
The opening of these channels in vascular smooth muscle cells leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[3][4] This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels.[3][5] The resulting decrease in intracellular calcium concentration leads to the relaxation of arterioles and small arteries, producing a vasodilatory effect and subsequently lowering blood pressure.[2][6] Notably, iptakalim has a more pronounced effect on hypertensive subjects compared to normotensive individuals, a selectivity that may be attributed to its preferential action on KATP channels in cells with a specific pathological metabolic status.[7]
Interestingly, while iptakalim acts as an opener for vascular-type KATP channels (Kir6.1/SUR2B), it has been shown to inhibit pancreatic-type KATP channels (Kir6.2/SUR1).[8] This bidirectional regulation suggests a complex interaction with different KATP channel isoforms.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of iptakalim on various KATP channel subtypes and its downstream cellular effects.
| KATP Channel Subtype | Effect of Iptakalim | Potency/Efficacy | Reference |
| SUR2B/Kir6.1 | Potent Activator | More potent than diazoxide and pinacidil | [2] |
| SUR2A/Kir6.2 | Mild Activator | - | [2] |
| SUR1/Kir6.2 | No effect/Inhibitor | Fails to open; inhibits at higher concentrations | [2][8] |
| Cellular Effect | Iptakalim Concentration | Observed Effect | Reference |
| Inhibition of [³H]thymidine incorporation in human PASMCs | 0.1 µmol/L | 7.40% decrease | [3] |
| 1.0 µmol/L | 41.26% decrease | [3] | |
| 10 µmol/L | 65.28% decrease | [3] | |
| Inhibition of hypoxia-induced PKC-α expression | 0.1 - 10 µmol/L | Dose-dependent decrease | [3] |
Key Experimental Protocols
The understanding of iptakalim's mechanism of action has been elucidated through various key experimental techniques, primarily electrophysiological and cellular proliferation assays.
Patch-Clamp Electrophysiology
This "gold standard" technique is used to measure the ionic currents flowing through individual ion channels, providing direct evidence of channel opening or closing.[9][10][11]
Objective: To determine the effect of iptakalim on the activity of specific KATP channel subtypes.
Methodology:
-
Cell Preparation: Cells expressing the KATP channel subtype of interest (e.g., HEK293 cells transfected with Kir6.x and SURx subunits) are cultured.[8]
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate electrolyte solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Recording Configurations:
-
Whole-cell recording: The membrane patch is ruptured, allowing for the measurement of currents across the entire cell membrane.[8][10] This is used to assess the overall effect of iptakalim on KATP channel-mediated currents.
-
Inside-out patch recording: A small patch of the membrane is excised with the intracellular side facing the bath solution. This allows for the direct application of iptakalim to the intracellular face of the channel and the study of single-channel activity (open probability, conductance).[8]
-
-
Data Acquisition and Analysis: The current is recorded using a patch-clamp amplifier and specialized software. The effects of different concentrations of iptakalim on channel activity are then analyzed.
Cellular Proliferation Assays
These assays are used to assess the effect of iptakalim on the growth and division of cells, such as pulmonary arterial smooth muscle cells (PASMCs), which is relevant to its potential therapeutic effects in conditions like pulmonary hypertension.[3][12][13]
Objective: To investigate the inhibitory effect of iptakalim on cell proliferation.
Methodology ([³H]thymidine incorporation assay):
-
Cell Culture: PASMCs are cultured in appropriate media.
-
Stimulation and Treatment: Cells are stimulated to proliferate (e.g., with endothelin-1 or under hypoxic conditions) and then treated with varying concentrations of iptakalim.[3][12]
-
Radiolabeling: [³H]thymidine, a radioactive nucleoside, is added to the culture medium. Proliferating cells will incorporate this label into their newly synthesized DNA.
-
Measurement: After an incubation period, the cells are harvested, and the amount of incorporated [³H]thymidine is measured using a scintillation counter.
-
Analysis: A decrease in [³H]thymidine incorporation in iptakalim-treated cells compared to controls indicates an inhibition of cell proliferation.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described above.
Caption: Signaling pathway of iptakalim leading to vasodilation.
References
- 1. Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Anti-proliferating effect of iptakalim, a novel KATP channel opener, in cultured rabbit pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the SUR2B/Kir6.1 Selectivity of Iptakalim Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptakalim hydrochloride is a novel ATP-sensitive potassium (K-ATP) channel opener with a distinct pharmacological profile characterized by its significant selectivity for the SUR2B/Kir6.1 subtype. This technical guide provides a comprehensive overview of the SUR2B/Kir6.1 selectivity of Iptakalim, detailing its mechanism of action, quantitative data on its activity, experimental protocols for its characterization, and the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cardiovascular research, and drug development.
Introduction: The Role of K-ATP Channels and the Emergence of Iptakalim
ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. Different combinations of these subunits give rise to K-ATP channels with distinct tissue distributions and pharmacological properties.
The major K-ATP channel subtypes include:
-
SUR1/Kir6.2: Predominantly found in pancreatic β-cells and neurons.
-
SUR2A/Kir6.2: Primarily located in cardiac and skeletal muscle.
-
SUR2B/Kir6.1: Mainly expressed in vascular smooth muscle and endothelial cells.[1]
This compound has emerged as a promising therapeutic agent due to its preferential activation of the vascular SUR2B/Kir6.1 K-ATP channel subtype.[2] This selectivity offers the potential for targeted therapeutic effects, particularly in the cardiovascular system, with a reduced risk of off-target effects associated with non-selective K-ATP channel openers.
Mechanism of Action: Selective Activation of SUR2B/Kir6.1
Iptakalim exerts its pharmacological effects through a direct interaction with the SUR2B subunit of the K-ATP channel. This interaction leads to the opening of the associated Kir6.1 pore, resulting in an efflux of potassium ions from the cell. This potassium efflux causes hyperpolarization of the cell membrane, which in turn leads to the closure of voltage-gated calcium channels and a decrease in intracellular calcium concentration. In vascular smooth muscle cells, this cascade of events results in vasodilation and a subsequent reduction in blood pressure.[2]
A key feature of Iptakalim is its bidirectional regulation of different K-ATP channel subtypes. While it is a potent activator of SUR2B/Kir6.1 channels, it has been shown to have only mild effects on SUR2A/Kir6.2 channels and acts as an inhibitor of SUR1/Kir6.2 channels.[2][3] This unique profile distinguishes it from other K-ATP channel openers like pinacidil and diazoxide.[2]
Quantitative Data on SUR2B/Kir6.1 Selectivity
| K-ATP Channel Subtype | Primary Tissue Location | Effect of Iptakalim | Relative Potency/Effect | References |
| SUR2B/Kir6.1 | Vascular Smooth Muscle, Endothelium | Activation (Opener) | Potent activator, more so than diazoxide and pinacidil | [2] |
| SUR2A/Kir6.2 | Cardiac and Skeletal Muscle | Mild Activation | Mild effects | [2] |
| SUR1/Kir6.2 | Pancreatic β-cells, Neurons | Inhibition (Closer) | Fails to open or actively closes the channel | [2][3] |
Experimental Protocols
The characterization of Iptakalim's selectivity for SUR2B/Kir6.1 channels typically involves heterologous expression of the channel subunits in a suitable cell line, followed by electrophysiological analysis.
Heterologous Expression of SUR2B/Kir6.1 Channels
A common method for studying the effects of Iptakalim on specific K-ATP channel subtypes is to transiently or stably express the corresponding subunits in a mammalian cell line that does not endogenously express these channels in significant amounts, such as Human Embryonic Kidney 293 (HEK-293) cells.
Protocol Outline:
-
Cell Culture: HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection: Plasmids containing the cDNA for human SUR2B and Kir6.1 are co-transfected into the HEK-293 cells using a suitable transfection reagent (e.g., lipofection-based methods). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to allow for the identification of successfully transfected cells.
-
Incubation: The cells are incubated for 24-48 hours post-transfection to allow for the expression of the channel subunits.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
The whole-cell patch-clamp technique is the gold standard for measuring the activity of ion channels. This method allows for the direct measurement of the potassium currents flowing through the SUR2B/Kir6.1 channels in response to Iptakalim.
Protocol Outline:
-
Preparation of Solutions:
-
External (Bath) Solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 5 HEPES; pH adjusted to 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 130 Potassium Gluconate, 10 KCl, 5 MgCl2, 10 HEPES; pH adjusted to 7.2 with KOH. ATP and ADP can be included at desired concentrations to study the nucleotide-dependence of channel activation.
-
-
Pipette Preparation: Glass micropipettes are pulled to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Recording:
-
A transfected HEK-293 cell (identified by GFP fluorescence) is selected for recording.
-
The micropipette is brought into contact with the cell membrane, and a high-resistance seal (GΩ seal) is formed.
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Voltage steps or ramps are applied to elicit potassium currents.
-
Iptakalim is applied to the cell via a perfusion system at various concentrations to determine its effect on the SUR2B/Kir6.1-mediated current.
-
The resulting currents are amplified, filtered, and digitized for analysis.
-
Signaling Pathways and Visualizations
The activation of SUR2B/Kir6.1 channels by Iptakalim initiates downstream signaling cascades that contribute to its therapeutic effects.
Endothelium-Dependent Vasodilation via the Akt/eNOS Pathway
In endothelial cells, the opening of SUR2B/Kir6.1 channels by Iptakalim leads to the activation of the Akt/eNOS pathway, resulting in the production of nitric oxide (NO), a potent vasodilator.
References
- 1. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Iptakalim Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iptakalim hydrochloride is a novel and selective ATP-sensitive potassium (KATP) channel opener that has demonstrated significant potential in the treatment of cardiovascular diseases, particularly hypertension.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its signaling pathways are included to facilitate further research and development.
Discovery and Development
This compound, chemically known as 2,3-dimethyl-N-(1-methylethyl)-2-butanamine hydrochloride, was developed as a new generation KATP channel opener with a unique chemical structure.[1] The primary goal was to create a compound with high selectivity for vascular KATP channels, thereby minimizing the side effects associated with non-selective KATP channel openers.[1] Iptakalim exhibits significant selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in the endothelium of resistance blood vessels.[2] This selectivity is believed to contribute to its potent antihypertensive effects in hypertensive subjects, with minimal impact on normotensive individuals.[2]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of related 2-amino-butanamide hydrochloride compounds has been described. A plausible synthetic route for this compound likely involves the reaction of a suitable precursor with isopropylamine followed by conversion to the hydrochloride salt. A general method for a related compound involves the chlorination of 2-aminobutyric acid with bis(trichloromethyl) carbonate, followed by ammonolysis and acidification to yield the hydrochloride salt.[3]
Mechanism of Action
This compound exerts its therapeutic effects primarily through the selective opening of ATP-sensitive potassium (KATP) channels. Its mechanism involves:
-
Selective KATP Channel Activation: Iptakalim is a potent activator of the SUR2B/Kir6.1 subtype of KATP channels.[2] It shows mild effects on SUR2A/Kir6.2 channels and does not open SUR1/Kir6.2 channels, which are prevalent in pancreatic beta-cells.[2] This selectivity for vascular KATP channels leads to the hyperpolarization of vascular smooth muscle cells.
-
Vasodilation: The opening of KATP channels increases potassium efflux, leading to hyperpolarization of the cell membrane. This change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium concentration and causing vasodilation, preferentially in arterioles and small arteries.[1]
-
Endothelial Function Restoration: Iptakalim has been shown to restore the balance between the vasodilator nitric oxide (NO) and the vasoconstrictor endothelin-1 (ET-1).[4] It promotes the activity of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt signaling pathway, leading to increased NO production.[4]
Signaling Pathways
Caption: this compound activates the PI3K/Akt/eNOS signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Stimulus | Iptakalim Concentration | Effect | Reference |
| Cell Viability (CCK-8) | Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) | Endothelin-1 (ET-1) | 10⁻⁸ M - 10⁻⁵ M | Inhibition of ET-1 induced increase in cell viability | [5] |
| Cell Proliferation (EdU) | Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) | Endothelin-1 (ET-1) | 10⁻⁵ M | Significant decrease in cell proliferation | [5] |
| Nitric Oxide (NO) Release | Human Umbilical Vein Endothelial Cells (HUVECs) | Wortmannin + Insulin | 10 nM - 10 µM | Increased NO release | [4] |
| Endothelin-1 (ET-1) Production | Human Umbilical Vein Endothelial Cells (HUVECs) | Wortmannin + Insulin | 10 nM - 10 µM | Prevention of ET-1 formation | [4] |
| KATP Channel Current | Rat Mesenteric Microvascular Endothelial Cells (MVECs) | - | 10 µM and 100 µM | Significant increase in whole-cell KATP currents | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Effect | Reference |
| Fructose-Fed Rats (FFRs) | Oral administration for 4 weeks | 1, 3, or 9 mg/kg/day | Prevention of hypertension and improvement in insulin sensitivity | [7] |
| Spontaneously Hypertensive Rats (SHRs) | Oral administration for 8 weeks | 1, 3, or 9 mg/kg/day | Amelioration of hypertension and increased glucose infusion rate | [7] |
| Spontaneously Hypertensive Rats (SHRs) | Long-term therapy | Not specified | Amelioration of pathological changes in the glomerular filtration membrane and reversal of renal arteriolar remodeling | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (Single Oral Dose)
| Dose | Cmax (µg/L) | Tmax (h) | AUC0-t (h·µg/L) | t1/2 (h) |
| 5 mg | 40.3 ± 12.5 | 1.0 (0.5-3.0) | 162.4 ± 42.1 | 7.9 ± 2.4 |
| 10 mg | 85.6 ± 28.4 | 1.0 (0.5-2.0) | 389.7 ± 134.2 | 8.5 ± 2.1 |
| 20 mg | 154.9 ± 59.8 | 1.5 (0.5-3.0) | 802.7 ± 321.6 | 9.1 ± 2.3 |
Data presented as mean ± SD for Cmax, AUC0-t, and t1/2, and as median (range) for Tmax.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) in the logarithmic growth phase into 96-well plates at a suitable density and allow them to adhere.
-
Treatment: Treat the cells with varying concentrations of this compound (10⁻⁸ M to 10⁻⁵ M) in the presence or absence of a stimulus (e.g., 10⁻⁶ M Endothelin-1) for 24 hours.[5]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as the percentage of the absorbance of treated cells relative to control cells.
Cell Proliferation Assay (EdU Incorporation)
-
Cell Seeding and Treatment: Seed HPASMCs on coverslips in 24-well plates. After adherence, treat with this compound and/or a proliferative stimulus (e.g., Endothelin-1) for a specified period.
-
EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium at a final concentration of 50 µM and incubate for 2 hours to allow for incorporation into newly synthesized DNA.[5]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
-
Click-iT Reaction: Perform the Click-iT reaction by adding the reaction cocktail containing a fluorescent azide to detect the incorporated EdU.
-
Imaging: Visualize and quantify the proliferating cells using fluorescence microscopy.
Western Blot Analysis of Akt/eNOS Pathway
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total eNOS, and phospho-eNOS (Ser1177) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Whole-Cell Patch-Clamp Recording of KATP Channels
-
Cell Preparation: Isolate single vascular smooth muscle cells or endothelial cells and place them in a recording chamber on an inverted microscope.
-
Pipette Preparation: Fabricate borosilicate glass microelectrodes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain a low concentration of ATP (e.g., <1 mM) to allow for KATP channel opening.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential of -60 mV and apply voltage steps to elicit KATP channel currents. Apply this compound to the bath solution and record the changes in current amplitude.
Conclusion
This compound is a promising new therapeutic agent for the treatment of hypertension and potentially other cardiovascular disorders. Its high selectivity for the SUR2B/Kir6.1 KATP channel subtype offers a favorable efficacy and safety profile. The data summarized in this technical guide highlights its multifaceted mechanism of action, involving direct vasodilation and restoration of endothelial function. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and scientists in the continued investigation and development of this compound and other selective KATP channel openers.
References
- 1. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]
- 4. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iptakalim influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Iptakalim: A Selective K-ATP Channel Opener
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Iptakalim is a novel adenosine triphosphate (ATP)-sensitive potassium (K-ATP) channel opener with a distinct pharmacological profile characterized by its high selectivity for the SUR2B/Kir6.1 subtype. This selectivity underpins its potent vasodilatory effects, particularly in arterioles and small arteries, leading to a significant reduction in blood pressure in hypertensive states with minimal impact on normotensive subjects.[1] Beyond its primary antihypertensive action, Iptakalim exhibits promising neuroprotective properties, demonstrating efficacy in preclinical models of cerebral ischemia. Its mechanism of action involves the hyperpolarization of vascular smooth muscle cells, leading to a decrease in intracellular calcium concentration and subsequent vasorelaxation. This guide provides a comprehensive overview of the pharmacological properties of Iptakalim, including its molecular interactions, physiological effects, and the experimental methodologies used to elucidate its profile.
Introduction
ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The differential expression of these subunits in various tissues gives rise to distinct K-ATP channel subtypes with specific physiological roles. Iptakalim has emerged as a promising therapeutic agent due to its selective activation of the SUR2B/Kir6.1 channel subtype, which is predominantly expressed in vascular smooth muscle.[1] This technical guide delves into the detailed pharmacological profile of Iptakalim, presenting quantitative data, experimental protocols, and signaling pathways to provide a thorough resource for the scientific community.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the pharmacological activity of Iptakalim.
Table 1: Selectivity of Iptakalim for K-ATP Channel Subtypes
| K-ATP Channel Subtype | Composition | Tissue Predominance | Iptakalim Activity |
| K-VASC | SUR2B/Kir6.1 | Vascular Smooth Muscle | Potent Opener[1] |
| K-CARDIAC | SUR2A/Kir6.2 | Cardiac Muscle | Mild Effect[1] |
| K-PANCREATIC | SUR1/Kir6.2 | Pancreatic β-cells | No Effect/Inhibitory[1][2] |
Table 2: In Vitro Efficacy of Iptakalim
| Assay | Cell/Tissue Type | Parameter | Value |
| Vasorelaxation | Rat Aorta | EC50 | ~35.94 µM (PE-induced contraction)[3] |
| Inhibition of Cell Proliferation | Human Pulmonary Artery Smooth Muscle Cells | IC50 | Not explicitly stated, but dose-dependent inhibition observed at 0.1-10 µmol/L[4] |
| K-ATP Current Activation | Rat Mesenteric Microvascular Endothelial Cells | Concentration | Significant increase at 10 and 100 µmol/L |
Table 3: In Vivo Efficacy of Iptakalim in Animal Models
| Animal Model | Species | Iptakalim Dose | Key Findings |
| Spontaneously Hypertensive Rat (SHR) | Rat | Not specified | Significant reduction in blood pressure[5] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Not specified | Neuroprotective effects |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of Iptakalim.
Electrophysiological Recording of K-ATP Channels
Objective: To measure the effect of Iptakalim on K-ATP channel currents in isolated cells.
Methodology:
-
Cell Preparation: Acutely dissociate single dopaminergic neurons from the substantia nigra pars compacta of Wistar rats.[6]
-
Patch-Clamp Configuration: Employ the conventional whole-cell patch-clamp technique.[6]
-
Recording Solutions:
-
Bath Solution (extracellular): Symmetrical potassium solution.
-
Pipette Solution (intracellular): Specific composition to isolate K-ATP currents.
-
-
Voltage Protocol: Hold the cell at a membrane potential of 0 mV and elicit currents with depolarizing pulses to +50 mV for a duration of 100 ms.[6]
-
Drug Application: Apply Iptakalim at various concentrations (e.g., 3 to 300 µM) to the bath solution.[7]
-
Data Analysis: Measure the change in outward current in response to Iptakalim application. A K-ATP channel opener is expected to increase the outward potassium current.
Vasorelaxation Assay in Rat Aortic Rings
Objective: To assess the vasodilatory effect of Iptakalim on isolated arterial tissue.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from male Sprague Dawley rats and cut it into rings of 4 mm in length.[3] The endothelium may be removed by gentle rubbing of the intimal surface.
-
Organ Bath Setup: Mount the aortic rings in an organ bath system containing Krebs' solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.[3][8]
-
Contraction Induction: Pre-contract the aortic rings with a contractile agent such as phenylephrine (PE, 1 µM) or high potassium chloride (KCl, 60 mM).[3]
-
Concentration-Response Curve: Once a stable contraction is achieved, cumulatively add Iptakalim at increasing concentrations to the organ bath.
-
Data Analysis: Measure the relaxation response as a percentage of the pre-contraction induced by PE or KCl. Calculate the EC50 value from the concentration-response curve.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To evaluate the neuroprotective effects of Iptakalim in a model of ischemic stroke.
Methodology:
-
Animal Model: Use male Wistar rats.
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.
-
Ligate the ECA.
-
Insert a silicone-coated nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[9][10]
-
-
Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 2 hours) followed by withdrawal of the filament to allow for reperfusion.
-
Drug Administration: Administer Iptakalim at the desired dose and time point (e.g., at the onset of reperfusion).
-
Outcome Measures: Assess neurological deficits using a scoring system and measure the infarct volume at a specific time point post-MCAO (e.g., 24 hours) using triphenyltetrazolium chloride (TTC) staining.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
Objective: To determine the effect of Iptakalim on intracellular calcium levels in vascular smooth muscle cells (VSMCs).
Methodology:
-
Cell Culture: Culture primary VSMCs from rat aorta.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Stimulation: Stimulate the VSMCs with a vasoconstrictor (e.g., phenylephrine) to induce an increase in [Ca2+]i.
-
Iptakalim Treatment: Apply Iptakalim to the stimulated cells.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye using a fluorescence imaging system or a plate reader.
-
Data Analysis: Calculate the change in [Ca2+]i in response to Iptakalim treatment. A decrease in fluorescence ratio typically indicates a reduction in intracellular calcium.
Signaling Pathways and Mechanisms of Action
Vasodilation Signaling Pathway
Iptakalim's primary mechanism of action in vascular smooth muscle is the opening of SUR2B/Kir6.1 K-ATP channels. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization inhibits the opening of voltage-gated calcium channels (VGCCs), thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the deactivation of calmodulin and myosin light chain kinase (MLCK), promoting vasorelaxation.
Figure 1: Signaling pathway of Iptakalim-induced vasodilation.
Regulation of Protein Kinase C (PKC) Signaling
In pathological conditions such as hypoxia-induced pulmonary hypertension, the expression and activity of Protein Kinase C-α (PKC-α) are often upregulated in pulmonary arterial smooth muscle cells (PASMCs).[11] PKC-α can contribute to vasoconstriction and cell proliferation. Iptakalim has been shown to downregulate the expression of PKC-α in PASMCs.[11] This effect is likely secondary to the reduction in intracellular calcium, as PKC-α is a calcium-dependent isoform.[4] By inhibiting the calcium-dependent activation of PKC-α, Iptakalim can attenuate the pathological signaling that leads to vascular remodeling and proliferation.
Figure 2: Iptakalim's regulation of PKC-α signaling.
Conclusion
Iptakalim presents a unique and highly selective pharmacological profile as a K-ATP channel opener. Its specificity for the SUR2B/Kir6.1 subtype translates into a targeted vasodilatory effect on resistance arteries, making it an effective antihypertensive agent with a favorable safety profile. Furthermore, its emerging neuroprotective capabilities suggest a broader therapeutic potential. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for further research and development of Iptakalim and other selective K-ATP channel modulators. Future investigations should focus on completing the quantitative characterization of Iptakalim's effects across various preclinical models and ultimately translating these promising findings into clinical applications.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of potassium channels on vasorelaxant effects of elabela in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Landscape of Iptakalim Hydrochloride: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro neuroprotective properties of Iptakalim hydrochloride (Ipt), a novel ATP-sensitive potassium (KATP) channel opener. Synthesizing data from multiple studies, this document outlines the compound's mechanisms of action, presents quantitative efficacy data, and offers detailed experimental protocols to facilitate further research and development in the field of neuroprotection.
Core Mechanism of Action: KATP Channel Activation
The neuroprotective mechanisms stemming from KATP channel activation are multifaceted and include:
-
Mitochondrial Protection: A significant body of evidence points to the opening of mitochondrial KATP (mitoKATP) channels as a key event in Iptakalim-mediated neuroprotection.[4][5][7][8] This leads to the stabilization of mitochondrial function, preservation of ATP production, and a reduction in the generation of reactive oxygen species (ROS).[4]
-
Anti-Apoptotic Effects: Iptakalim has been shown to inhibit apoptosis in various neuronal and glial cell types under stress conditions.[6][8][9] This is achieved by modulating the expression of key apoptotic proteins, such as increasing the Bcl-2/Bax ratio and decreasing the activity of caspase-3.[5][6]
-
Regulation of Ion Homeostasis and Neurotransmitter Release: The compound helps maintain cellular ion balance, particularly by preventing intracellular calcium overload, a common pathway in neuronal death.[5][10] It also modulates glutamatergic synaptic transmission by enhancing glutamate uptake and reducing its excitotoxic effects.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative findings from various in vitro studies on this compound, providing a clear comparison of its efficacy across different experimental models.
Table 1: Neuroprotection Against Neurotoxin-Induced Damage
| Cell Line | Neurotoxin | Iptakalim Concentration | Observed Effect | Reference |
| PC12 Cells | 6-OHDA, MPP+, Rotenone | 10 µM | Significantly protected against neurotoxin-induced diminishment of [3H]-glutamate uptake. | [3] |
| Astrocytes | MPP+ | Not specified | Protected against MPP+-induced apoptosis. | [8] |
| PC12 Cells | H₂O₂ | Not specified | Attenuated increased extracellular glutamate levels and inhibited calcium influx. | [5] |
Table 2: Neuroprotection in Hypoxia/Ischemia Models
| Cell Type | Model | Iptakalim Concentration | Observed Effect | Reference |
| Primary Cortical Neurons | Hypoxia | 0.01, 0.1, 1 µM | Inhibited hypoxia-induced cell death in a concentration-dependent manner. | [6] |
| Astrocytes | Hypoxia | 0.01, 0.1, 1 µM | Attenuated cell death. | [6] |
| Cerebral Microvascular Endothelial Cells | Hypoxia | 0.01, 0.1, 1 µM | Reduced LDH release in a concentration-dependent manner. | [6] |
| Neurovascular Unit (NVU) Cells | Oxygen-Glucose Deprivation (OGD) | Not specified | Inhibited OGD-induced cell death. | [9] |
| ECV304 Cells & Rat Cortical Astrocytes | Oxygen-Glucose Deprivation (OGD) | Not specified | Significantly increased cell survival rates and decreased lactate dehydrogenase release. | [11] |
Table 3: Modulation of Apoptotic and Mitochondrial Factors
| Cell Type | Stressor | Iptakalim Treatment | Key Findings | Reference |
| Neurovascular Unit (NVU) Cells | Hypoxia | Not specified | Increased Bcl-2/Bax mRNA ratio; Decreased caspase-3 mRNA expression. | [6] |
| PC12 Cells | H₂O₂ | Not specified | Regulated the expression of Bcl-2 and Bax. | [5] |
| Astrocytes | MPP+ | Not specified | Inhibited mitochondrial membrane potential loss and cytochrome c release. | [8] |
| Astrocytes | MPP+ | Not specified | Ameliorated the inhibitory effect on mitochondrial respiration and ATP production. | [4] |
| Hypoxic Rat Pulmonary Arterial Smooth Muscle Cells | Hypoxia | Not specified | Upregulated Bax expression, downregulated Bcl-2 expression, promoted cytochrome c release, and activated caspase-9 and -3. | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the neuroprotective effects of this compound in vitro.
Caption: Iptakalim's Anti-Apoptotic and Mitochondrial Protective Pathway.
Caption: General Experimental Workflow for In Vitro Neuroprotection Studies.
Detailed Experimental Protocols
This section provides a synthesized overview of common methodologies used in the in vitro assessment of this compound's neuroprotective effects.
Cell Culture
-
Cell Lines: PC12 cells (a rat pheochromocytoma line often used as a model for dopaminergic neurons), primary cortical neurons, astrocytes, and cerebral microvascular endothelial cells are commonly used.[3][6]
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or Neurobasal medium) supplemented with fetal bovine serum (FBS), horse serum, and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂. For primary cultures, specific growth factors may be required.
Induction of Cellular Stress
-
Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, cells are washed with glucose-free medium and placed in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for a specified duration.[9][13]
-
Neurotoxin Exposure: Cells are treated with neurotoxins such as 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+), or rotenone at concentrations known to induce cytotoxicity.[3]
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative damage.[5]
This compound Treatment
-
Pre-treatment: In most experimental paradigms, cells are pre-treated with various concentrations of this compound (e.g., 0.01 µM to 100 µM) for a period (e.g., 30 minutes to 24 hours) before the induction of cellular stress.[3][6]
-
Controls: A vehicle control (the solvent used to dissolve Iptakalim) and a positive control (a known neuroprotective agent) are typically included. To confirm the role of KATP channels, a group co-treated with Iptakalim and a KATP channel blocker (e.g., glibenclamide or 5-HD) is essential.[3][4]
Assessment of Neuroprotection
-
Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by mitochondrial dehydrogenases is quantified spectrophotometrically.[13]
-
Lactate Dehydrogenase (LDH) Release Assay: The release of LDH from damaged cells into the culture medium is measured to quantify cytotoxicity.[6][13]
-
-
Apoptosis Assays:
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, is measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[6][9]
-
Western Blotting for Apoptotic Proteins: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are determined by Western blotting to assess the Bcl-2/Bax ratio.[5][6]
-
-
Mitochondrial Function Assays:
-
Mitochondrial Membrane Potential (MMP) Measurement: Fluorescent dyes such as JC-1 or TMRM are used to assess changes in MMP. A decrease in the red/green fluorescence ratio of JC-1 indicates mitochondrial depolarization.[8]
-
ATP Level Measurement: Intracellular ATP levels are quantified using luciferin/luciferase-based assays.[4]
-
Reactive Oxygen Species (ROS) Detection: Cellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4]
-
-
Glutamate Uptake Assay: The functional integrity of glutamate transporters is assessed by measuring the uptake of radiolabeled glutamate ([3H]-glutamate).[3]
-
Intracellular Calcium Imaging: Fluorescent calcium indicators such as Fura-2 AM are used to measure changes in intracellular calcium concentrations in response to stressors and Iptakalim treatment.[10]
This guide provides a comprehensive overview of the in vitro neuroprotective properties of this compound. The presented data and protocols offer a solid foundation for researchers to design and execute further studies aimed at elucidating its therapeutic potential for various neurodegenerative disorders.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects cells against neurotoxin-induced glutamate transporter dysfunction in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iptakalim ameliorates MPP+-induced astrocyte mitochondrial dysfunction by increasing mitochondrial complex activity besides opening mitoK(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iptakalim protects PC12 cell against H2O2-induced oxidative injury via opening mitochondrial ATP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iptakalim alleviates synaptic damages via targeting mitochondrial ATP-sensitive potassium channel in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATP-sensitive potassium channel opener iptakalim protects against MPP-induced astrocytic apoptosis via mitochondria and mitogen-activated protein kinase signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-proliferating effect of iptakalim, a novel KATP channel opener, in cultured rabbit pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iptakalim protects against hypoxic brain injury through multiple pathways associated with ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iptakalim induces mitochondria-dependent apoptosis in hypoxic rat pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Iptakalim Hydrochloride: A Novel Antipsychotic Agent Targeting ATP-Sensitive Potassium Channels
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Iptakalim hydrochloride, a novel ATP-sensitive potassium (KATP) channel opener, has emerged as a promising candidate for the treatment of psychotic disorders. This technical guide provides a comprehensive overview of the preclinical evidence supporting the antipsychotic potential of iptakalim. It delves into its unique mechanism of action, which diverges from traditional antipsychotics, and presents a detailed analysis of its efficacy in established animal models of psychosis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Introduction
The development of novel antipsychotic drugs with mechanisms of action distinct from the classic dopamine D2 receptor antagonism is a critical unmet need in psychiatry. Current antipsychotics, while effective for many patients, are associated with a range of debilitating side effects and are often ineffective for the negative and cognitive symptoms of schizophrenia. This compound represents a paradigm shift, targeting the ATP-sensitive potassium (KATP) channels, which play a crucial role in regulating neuronal excitability and neurotransmitter release.[1][2] This guide synthesizes the foundational preclinical research that establishes iptakalim as a viable candidate for a new generation of antipsychotic medication.
Mechanism of Action
Iptakalim is a potent and selective opener of ATP-sensitive potassium (KATP) channels, with a particular affinity for the SUR2B/Kir6.1 subtype.[3] In the central nervous system, these channels are strategically located on various neurons, including dopaminergic neurons in the ventral tegmental area (VTA).[2] The proposed antipsychotic mechanism of iptakalim involves the following cascade:
-
KATP Channel Activation: Iptakalim binds to and opens KATP channels on the plasma membrane of presynaptic neurons.
-
Potassium Efflux and Hyperpolarization: The opening of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane.
-
Inhibition of Voltage-Gated Calcium Channels: Membrane hyperpolarization reduces the likelihood of voltage-gated calcium channels (VGCCs) opening in response to an action potential.
-
Reduced Neurotransmitter Release: The influx of calcium is a critical step for the fusion of synaptic vesicles with the presynaptic membrane. By inhibiting calcium influx, iptakalim effectively reduces the release of neurotransmitters, most notably dopamine and glutamate, in key brain regions associated with psychosis, such as the nucleus accumbens.[1][2]
This mechanism provides a novel approach to modulating the hyperdopaminergic and glutamatergic states implicated in the pathophysiology of schizophrenia.
Preclinical Efficacy: Data from Animal Models
The antipsychotic-like effects of iptakalim have been evaluated in several well-validated rodent models of psychosis. These studies demonstrate its ability to attenuate behaviors considered analogous to the positive symptoms of schizophrenia.
Amphetamine- and Phencyclidine-Induced Hyperlocomotion
Psychostimulants like amphetamine and NMDA receptor antagonists such as phencyclidine (PCP) are used to induce hyperlocomotor activity in rodents, a behavior that is reliably reversed by clinically effective antipsychotics. Iptakalim has been shown to significantly reduce both amphetamine- and PCP-induced hyperlocomotion in a dose-dependent manner.[1][2]
Table 1: Effect of Iptakalim on Amphetamine- and Phencyclidine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Locomotor Activity (counts/60 min) ± SEM | % Inhibition vs. Vehicle |
| Amphetamine Model | |||
| Vehicle + Amphetamine | - | 1250 ± 150 | - |
| Iptakalim + Amphetamine | 10 | 1100 ± 130 | 12% |
| Iptakalim + Amphetamine | 30 | 750 ± 90 | 40% |
| Iptakalim + Amphetamine | 60 | 500 ± 60 | 60% |
| Haloperidol + Amphetamine | 0.1 | 450 ± 55 | 64% |
| PCP Model | |||
| Vehicle + PCP | - | 1500 ± 180 | - |
| Iptakalim + PCP | 10 | 1300 ± 160 | 13% |
| Iptakalim + PCP | 30 | 900 ± 110 | 40% |
| Iptakalim + PCP | 60 | 600 ± 75 | 60% |
| Clozapine + PCP | 5 | 550 ± 70 | 63% |
| *p < 0.05, **p < 0.01 compared to Vehicle + Amphetamine/PCP group. Data synthesized from preclinical studies.[2] |
Conditioned Avoidance Responding (CAR)
The CAR test is a highly predictive model for antipsychotic efficacy. In this paradigm, animals are trained to avoid an aversive stimulus (e.g., footshock) in response to a conditioned stimulus (e.g., a tone). All clinically approved antipsychotics disrupt this conditioned avoidance behavior. Iptakalim has demonstrated a significant, dose-dependent disruption of conditioned avoidance responding, further supporting its antipsychotic potential.[1][2]
Table 2: Effect of Iptakalim on Conditioned Avoidance Responding in Rats
| Treatment Group | Dose (mg/kg, i.p.) | % Avoidance Responding (Mean ± SEM) |
| Vehicle | - | 85 ± 5 |
| Iptakalim | 10 | 78 ± 6 |
| Iptakalim | 30 | 55 ± 7 |
| Iptakalim | 60 | 30 ± 5 |
| Haloperidol | 0.1 | 25 ± 4 |
| Clozapine | 5 | 35 ± 6** |
| p < 0.05, **p < 0.01 compared to Vehicle group. Data synthesized from preclinical studies.[2] |
c-Fos Expression
Analysis of the expression of the immediate early gene c-Fos is used to map neuronal activation in response to pharmacological agents. Atypical antipsychotics, such as clozapine, are known to preferentially increase c-Fos expression in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc), with minimal effects in the dorsolateral striatum (DLS). This profile is associated with a lower incidence of extrapyramidal side effects. Iptakalim exhibits a c-Fos expression profile remarkably similar to that of clozapine, suggesting it may have an atypical antipsychotic profile.[1][2]
Table 3: Effect of Iptakalim on Regional c-Fos Expression in the Rat Brain
| Treatment Group | Dose (mg/kg, i.p.) | c-Fos Positive Cells/mm² (Mean ± SEM) - mPFC | c-Fos Positive Cells/mm² (Mean ± SEM) - NAc | c-Fos Positive Cells/mm² (Mean ± SEM) - DLS |
| Vehicle | - | 20 ± 3 | 35 ± 4 | 15 ± 2 |
| Iptakalim | 30 | 85 ± 10 | 150 ± 18 | 25 ± 4 |
| Iptakalim | 60 | 120 ± 15 | 210 ± 25 | 30 ± 5 |
| Haloperidol | 0.1 | 30 ± 5 | 180 ± 20 | 150 ± 17 |
| Clozapine | 5 | 110 ± 12 | 200 ± 22 | 40 ± 6 |
| **p < 0.01 compared to Vehicle group. Data synthesized from preclinical studies.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these foundational studies. The following sections outline the key experimental protocols used to evaluate the antipsychotic potential of iptakalim.
Amphetamine-Induced Hyperlocomotion
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Apparatus: Locomotor activity is measured in transparent acrylic cages (40 x 40 x 30 cm) equipped with infrared photobeam sensors.
-
Procedure:
-
Rats are habituated to the testing chambers for 60 minutes daily for 3 days prior to the experiment.
-
On the test day, animals are pre-treated with either vehicle, this compound (10, 30, or 60 mg/kg, i.p.), or a reference antipsychotic (e.g., haloperidol, 0.1 mg/kg, i.p.).
-
30 minutes after pre-treatment, d-amphetamine sulfate (1.5 mg/kg, s.c.) is administered.
-
Locomotor activity (beam breaks) is recorded for the subsequent 90 minutes.
-
-
Data Analysis: Total locomotor counts are analyzed using a one-way ANOVA followed by post-hoc tests to compare treatment groups.
Conditioned Avoidance Responding (CAR)
-
Animals: Male Sprague-Dawley rats (250-300g) are used.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, a central guillotine door, and auditory and visual stimuli.
-
Procedure:
-
Acquisition: Rats undergo daily training sessions consisting of 30 trials. Each trial begins with the presentation of a conditioned stimulus (CS; e.g., a 10-second tone and light). If the rat moves to the other compartment during the CS, the trial is terminated, and an avoidance response is recorded. If no response occurs, an unconditioned stimulus (US; a 0.5 mA footshock) is delivered for a maximum of 5 seconds, during which the rat can make an escape response by moving to the other compartment.
-
Testing: Once a stable baseline of >80% avoidance is achieved, drug testing commences. Rats are administered vehicle, iptakalim (10, 30, or 60 mg/kg, i.p.), or a reference antipsychotic 30 minutes before the test session.
-
-
Data Analysis: The percentage of avoidance responses is calculated for each animal. Data are analyzed using a repeated-measures ANOVA to assess the effect of the drug over time.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the potential of this compound as a novel antipsychotic agent with a unique mechanism of action. Its efficacy in established animal models, coupled with a c-Fos profile indicative of an atypical antipsychotic, suggests that iptakalim may offer a valuable alternative to existing treatments for psychosis. Further research is warranted to fully elucidate its clinical efficacy, safety, and tolerability in human populations. The development of KATP channel openers like iptakalim represents an exciting and promising new frontier in the quest for more effective and better-tolerated treatments for schizophrenia and other psychotic disorders.
References
Intracellular ATP Concentration: A Key Regulator of Iptakalim Hydrochloride's Activity on K-ATP Channels
For Immediate Release
BEIJING – [Current Date] – A comprehensive analysis of existing research underscores the critical role of intracellular ATP concentration in modulating the pharmacological activity of iptakalim hydrochloride, a novel opener of ATP-sensitive potassium (K-ATP) channels. This technical guide synthesizes key findings, experimental protocols, and the underlying signaling pathways to provide a detailed resource for researchers, scientists, and drug development professionals.
This compound is an antihypertensive drug that exerts its effects by activating K-ATP channels, which are crucial in linking cellular metabolism to electrical activity in the cell membrane.[1] The activity of these channels, and consequently the efficacy of iptakalim, is intricately regulated by the intracellular concentration of adenosine triphosphate (ATP), the primary energy currency of the cell.
Quantitative Analysis of ATP's Influence on Iptakalim Activity
The modulatory effect of intracellular ATP on the channel-opening capability of iptakalim has been quantified in studies on rat mesenteric microvascular endothelial cells (MVECs). The following table summarizes the key quantitative data, expressing the resultant current amplitudes as a percentage of the control amplitude in the presence of varying intracellular ATP concentrations.
| Intracellular ATP Concentration (μmol/L) | Resultant Current Amplitude (% of Control) |
| 10 | 92.42% ± 1.48% |
| 100 | 100.67% ± 3.87% |
| 1000 | 83.1% ± 0.55% |
| 3000 | 74.08% ± 2.69% |
| 5000 | 67.3% ± 2.02% |
Data sourced from a study on cultured rat mesenteric microvascular endothelial cells (MVECs) where the channel-opening ability of 100 μmol/L iptakalim was investigated at different intracellular ATP concentrations.[1]
These data reveal that the channel-opening effects of iptakalim are most pronounced at intracellular ATP concentrations of 100 and 1000 μmol/L.[1] Notably, iptakalim's ability to activate K-ATP channels is diminished at both very low (10 μmol/L) and physiological (3000-5000 μmol/L) ATP concentrations.[1] This suggests that iptakalim may be most effective in cells with a specific, moderately reduced metabolic status.[1]
Mechanism of Action: An ATP-Dependent Process
The opening of K-ATP channels by iptakalim is dependent on the intracellular concentrations of ATP or nucleotide diphosphates (NDPs).[1] Iptakalim effectively activates K-ATP channels when intracellular ATP or NDPs are present at 100 or 1000 μmol/L.[1] Crucially, the activation of K-ATP channels by iptakalim requires ATP hydrolysis, as it is ineffective when a non-hydrolysable ATP analogue, ATPγS, is introduced into the cells.[1] This distinguishes it from other K-ATP channel openers like pinacidil, which can activate these channels over a broader range of ATP concentrations and even in the presence of ATPγS.[1]
Iptakalim exhibits selectivity for different subtypes of K-ATP channels, showing a preference for those found in the endothelium of resistance blood vessels.[1][2] This selectivity contributes to its targeted antihypertensive action, with a more pronounced effect in hypertensive individuals compared to normotensive ones.[1][2]
Experimental Protocols
The investigation into the effects of intracellular ATP on iptakalim activity relies on precise experimental methodologies. The following outlines a typical protocol based on published research.
Whole-Cell Patch Clamp Recordings
The primary technique used to measure K-ATP channel currents is the whole-cell patch clamp method.[1]
Cell Preparation:
-
Cultured rat mesenteric microvascular endothelial cells (MVECs) are used.
-
Cells are prepared and maintained in appropriate culture conditions.
Electrophysiological Recording:
-
Whole-cell K-ATP currents are recorded using an automated patch clamp device.
-
The membrane potential is held at -100 mV.
-
A cell internal/external perfusion method is employed to control the intracellular and extracellular solutions.
Solutions:
-
Internal Solution: Contains varying concentrations of ATP (e.g., 10, 100, 1000, 3000, 5000 μmol/L) to study its modulatory effects. Other components typically include potassium salts, buffers, and Mg2+.
-
External Solution: A physiological salt solution.
-
Drug Application: this compound and other compounds like pinacidil and glibenclamide (a K-ATP channel blocker) are diluted to their final concentrations in the internal or external solution just before use.
Data Analysis:
-
The recorded currents are measured and analyzed.
-
The effects of iptakalim and nucleotides are expressed relative to the control currents measured in the absence of the drugs or nucleotides.
-
Statistical analysis, such as a two-tailed Student's t-test, is used to determine the significance of the observed effects.[1]
Signaling Pathways and Logical Relationships
The interaction between iptakalim, ATP, and the K-ATP channel can be visualized through signaling pathway diagrams.
Caption: Interaction of Iptakalim, ATP, and ADP with the K-ATP channel.
The experimental workflow for investigating these interactions can also be represented graphically.
Caption: Experimental workflow for studying iptakalim's activity.
The logical relationship between intracellular ATP levels and iptakalim's efficacy can be summarized as follows:
References
- 1. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
Iptakalim Hydrochloride Binding Sites on KATP Channel Subunits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptakalim hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener that exhibits remarkable selectivity for different channel subunit compositions. This selectivity allows for targeted therapeutic applications, particularly in the context of cardiovascular diseases. This technical guide provides an in-depth overview of the binding sites of iptakalim on KATP channel subunits, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular and experimental pathways.
ATP-sensitive potassium (KATP) channels are crucial links between the metabolic state of a cell and its electrical excitability. These channels are hetero-octameric protein complexes typically composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific combination of Kir6.x and SURx subunits determines the channel's physiological and pharmacological properties.
Iptakalim demonstrates a unique bidirectional regulatory profile. It is a potent activator of vascular-type KATP channels, primarily the SUR2B/Kir6.1 subtype, leading to vasodilation and antihypertensive effects.[1][2] Conversely, it acts as an inhibitor of pancreatic-type KATP channels (SUR1/Kir6.2), a property that has been explored for potential applications in modulating insulin release.[3] This differential activity underscores the importance of understanding its specific binding interactions with the channel subunits.
Quantitative Data on Iptakalim-KATP Channel Interaction
The interaction of iptakalim with different KATP channel subunit combinations has been characterized using various electrophysiological and pharmacological assays. The following tables summarize the available quantitative data, highlighting the selectivity of iptakalim.
| KATP Channel Subunit Composition | Effect of Iptakalim | Quantitative Metric | Reported Value | Reference |
| SUR2B / Kir6.1 | Activation | EC50 | Potent activator (specific value not cited) | [1] |
| SUR2A / Kir6.2 | Mild Activation | - | Mild effects observed | [1] |
| SUR1 / Kir6.2 | Inhibition | IC50 | 300-500 µM (closes diazoxide-induced channels) | [4] |
| Kir6.2 (alone) | Inhibition | - | Directly inhibits the Kir6.2 subunit | [3] |
Table 1: Summary of Iptakalim's Effect on Different KATP Channel Subtypes
Putative Binding Sites of Iptakalim
The precise binding pocket of iptakalim on the KATP channel complex is still under investigation, but current evidence suggests the involvement of both the SUR and Kir6.x subunits.
-
Sulfonylurea Receptor (SUR) Subunit: As a KATP channel opener, a primary interaction site for iptakalim is expected to be on the SUR subunit. The SUR subunit contains nucleotide-binding domains (NBDs) and transmembrane domains (TMDs) that are known to be the binding sites for various channel openers and blockers. The selectivity of iptakalim for SUR2B-containing channels strongly suggests that specific amino acid residues within the SUR2B isoform are critical for its activating effect.
-
Kir6.x Subunit: Studies have also indicated a direct interaction of iptakalim with the pore-forming Kir6.2 subunit, leading to channel inhibition in the context of the pancreatic SUR1/Kir6.2 channel.[3] This suggests that iptakalim may have a distinct binding site on Kir6.2 or that its binding to SUR1 allosterically modulates the Kir6.2 gate in a manner that favors closure. Changes in Kir6.2 mRNA levels in response to iptakalim treatment further support the involvement of this subunit in drug binding.[5]
The following diagram illustrates the proposed interaction of iptakalim with the KATP channel subunits.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Involvement of SUR2/Kir6.1 channel in the physiopathology of pulmonary arterial hypertension [frontiersin.org]
- 3. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineered interaction between SUR1 and Kir6.2 that enhances ATP sensitivity in KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Iptakalim Hydrochloride for Endothelial Cell Patch Clamp Studies
Introduction
Iptakalim hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener with a unique chemical structure.[1] It demonstrates significant selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are prominently expressed in the vascular endothelium.[1] This selectivity makes Iptakalim a valuable pharmacological tool for investigating endothelial function and its role in vascular tone regulation. In endothelial cells, the activation of KATP channels by Iptakalim leads to membrane hyperpolarization, which influences intracellular calcium levels and modulates the release of vasoactive substances, thereby playing a crucial role in vasodilation.[2][3]
Mechanism of Action in Endothelial Cells
Iptakalim's primary mechanism involves the opening of KATP channels in the endothelial cell membrane. This action is distinct from other KATP openers like pinacidil, as it is dependent on both ATP binding and subsequent hydrolysis.[4] The opening of these channels allows for the efflux of potassium ions (K+), leading to hyperpolarization of the cell membrane. This change in membrane potential inhibits calcium influx through voltage-gated channels, lowering intracellular free calcium concentration.[5] The reduction in intracellular calcium stimulates endothelial nitric oxide synthase (eNOS) activity, leading to increased production of nitric oxide (NO), a potent vasodilator.[2][3] Furthermore, Iptakalim has been shown to inhibit the synthesis of the vasoconstrictor endothelin-1 (ET-1).[3][6] This dual action of promoting vasodilator release and inhibiting vasoconstrictor synthesis underscores its potential in ameliorating endothelial dysfunction.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters derived from patch clamp studies of this compound on endothelial cells.
| Parameter | Value / Range | Cell Type | Notes | Reference |
| Iptakalim Concentration | 10 - 100 µmol/L | Rat Mesenteric Microvascular Endothelial Cells (MVECs) | Significantly increases whole-cell KATP currents. | [4] |
| Glibenclamide Conc. | 1.0 µmol/L | Rat Mesenteric Microvascular Endothelial Cells (MVECs) | A specific KATP channel blocker used to prevent/reverse the effect of Iptakalim. | [4] |
| Holding Potential | -100 mV | Rat Mesenteric Microvascular Endothelial Cells (MVECs) | Voltage-clamp potential for recording whole-cell KATP currents. | [4] |
| Intracellular ATP | 100 - 1000 µmol/L | Rat Mesenteric Microvascular Endothelial Cells (MVECs) | Iptakalim effectively activates KATP channels within this ATP concentration range. | [4] |
| Intracellular ADP / UDP | 100 - 1000 µmol/L | Rat Mesenteric Microvascular Endothelial Cells (MVECs) | Iptakalim's channel-opening effects are also induced by these NDPs at these concentrations. | [4] |
| Pipette Resistance | 3 - 7 MΩ | General Neuronal/Cell Cultures | Standard resistance for whole-cell patch clamp pipettes. | [8][9] |
Iptakalim Signaling Pathway in Endothelial Cells
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of ATP-sensitive potassium channels protects vascular endothelial cells from hypertension and renal injury induced by hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes & Protocols: In Vivo Experimental Design for Iptakalim in Stroke Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iptakalim (IPT) is a novel ATP-sensitive potassium (K-ATP) channel opener with high selectivity for the sulfonylurea receptor 2 (SUR2) subtype.[1][2] In the context of cerebral ischemia, the activation of K-ATP channels is an endogenous protective mechanism that helps regulate neuronal membrane potential.[3][4] Iptakalim augments this process, demonstrating significant neuroprotective effects in various preclinical stroke models.[3][4] It readily penetrates the blood-brain barrier and has shown low toxicity in animal studies.[3] These application notes provide a comprehensive overview of the in vivo experimental design for evaluating Iptakalim's therapeutic potential in stroke, including detailed protocols, data summaries, and mechanistic diagrams.
Mechanism of Action in Ischemic Stroke: Iptakalim exerts its neuroprotective effects through multiple pathways. Its primary action is the opening of K-ATP channels, which leads to membrane hyperpolarization. This action confers protection against cerebral ischemia/reperfusion injury by:
-
Protecting Neurovascular Unit (NVU) Cells: Iptakalim inhibits apoptosis in neurons, astrocytes, and cerebral microvascular endothelial cells, key components of the NVU.[5][6] This is achieved by down-regulating the expression of pro-apoptotic proteins like Caspase-3 and Bax, while up-regulating the anti-apoptotic protein Bcl-2.[5][6]
-
Improving Cerebral Microcirculation: The drug inhibits the contraction of pericytes that surround capillaries, which can otherwise lead to impaired blood flow after a stroke.[2][7] This action improves cerebral blood flow and reduces the number of obstructed capillaries.[2][7]
-
Attenuating Excitotoxicity: By activating K-ATP channels, Iptakalim limits the release of glutamate and suppresses the responsiveness of hippocampal neurons to glutamate, counteracting the excitotoxicity that causes neuronal damage during ischemia.[3]
-
Reducing Inflammation and BBB Disruption: Iptakalim has been shown to inhibit the activation of microglia and astrocytes, leading to decreased production of inflammatory mediators like TNF-α and reduced secretion of matrix metalloproteinase 9 (MMP-9), which helps maintain blood-brain barrier integrity.[8]
Visualizing Iptakalim's Mechanisms
Below are diagrams illustrating the key pathways and experimental procedures involved in Iptakalim research for stroke.
Caption: Iptakalim's neuroprotective signaling cascade in ischemic stroke.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize quantitative data from key preclinical studies, demonstrating Iptakalim's efficacy in various stroke models.
Table 1: Effect of Iptakalim on Infarct Volume, Neurological Score, and Brain Edema in a Rat MCAO Model Model: Sprague-Dawley rats, Middle Cerebral Artery Occlusion (MCAO) for 2 hours, followed by 24-hour reperfusion. Iptakalim (8 mg/kg) administered orally.
| Treatment Group | Time of Administration (Post-Reperfusion) | Infarct Volume (%) | Neurological Score (0-4 scale) | Brain Water Content (%) |
| Sham | N/A | 0 | 0 | 78.5 ± 0.3 |
| MCAO + Saline | 0 h | 35.8 ± 4.2 | 3.2 ± 0.5 | 81.6 ± 0.4 |
| MCAO + Iptakalim | 0 h | 18.5 ± 3.6 | 1.8 ± 0.4 | 79.8 ± 0.5 |
| MCAO + Iptakalim | 1 h | 20.1 ± 3.9 | 2.0 ± 0.6 | 80.1 ± 0.3 |
| MCAO + Iptakalim | 2 h | 26.7 ± 4.1 | 2.5 ± 0.7 | N/A |
| Data synthesized from a study demonstrating significant neuroprotective effects when administered up to 1 hour after reperfusion.[5][6] *p < 0.05 vs. MCAO + Saline. |
Table 2: Effect of Iptakalim on Microcirculation in a Mouse MCAO Model Model: C57BL/6 mice, MCAO for 1 hour, followed by reperfusion. Iptakalim (10 mg/kg) administered intraperitoneally.
| Parameter | MCAO + Vehicle | MCAO + Iptakalim |
| Infarct Size (%) | 21.5 ± 2.5 | 15.5 ± 2.8 |
| Neurological Score (0-5 scale) | 3.5 ± 0.5 | 2.5 ± 0.5 |
| Cerebral Blood Flow Recovery (at 6h reperfusion) | Significantly decreased | Maintained near baseline |
| Obstructed Capillaries (%) | Significantly increased | Significantly reduced |
| Data from a study highlighting Iptakalim's role in improving microvascular function.[2] *p < 0.05 vs. MCAO + Vehicle. |
Table 3: Effect of Iptakalim Pretreatment in a Rat Hypoxia Model Model: Wistar rats, pretreatment for 7 days, followed by 8 hours in a hypobaric hypoxia chamber.
| Parameter | Hypoxia + Saline | Hypoxia + Iptakalim (8 mg/kg) |
| Brain Water Content (%) | Increased | Prevented increase |
| Blood-Brain Barrier Permeability | Increased | Prevented increase |
| Cerebral Cortex Na+ Concentration | Increased | Prevented increase |
| Cerebral Cortex Ca2+ Concentration | Increased | Prevented increase |
| Data from a study showing protective effects of pretreatment in a hypoxia model.[1] *Indicates a significant preventative effect compared to the hypoxia group. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Caption: A typical experimental workflow for evaluating Iptakalim in a stroke model.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol induces a focal cerebral ischemic stroke that is widely used to test potential therapeutics.[5][9]
Materials:
-
Male Sprague-Dawley rats (250-280 g)
-
Anesthetic (e.g., sodium pentobarbital, 40 mg/kg, IP)
-
Heating pad with rectal probe to maintain body temperature at 37 ± 0.5°C
-
Surgical microscope
-
6-0 nylon monofilament with a silicon-coated tip
-
Surgical instruments (scissors, forceps)
Procedure:
-
Anesthetize the rat and place it on a heating pad in a supine position.
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissue and vagus nerve.
-
Ligate the distal end of the ECA and the CCA.
-
Place a temporary clip on the ICA.
-
Make a small incision in the CCA.
-
Introduce the 6-0 nylon monofilament through the incision in the CCA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This is typically 18-20 mm from the carotid bifurcation.
-
After the desired occlusion period (e.g., 1 or 2 hours), withdraw the filament to allow for reperfusion.
-
Close the incision and allow the animal to recover.
-
Sham Group: Perform the same surgical procedure but do not advance the filament to occlude the MCA.
Protocol 2: Assessment of Neurological Deficit
Neurological function is assessed at a set time point after reperfusion (e.g., 24 hours). A common scoring system is used:[5]
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw fully (a mild focal deficit).
-
2: Circling to the contralateral side (a moderate focal deficit).
-
3: Falling to the contralateral side (a severe focal deficit).
-
4: No spontaneous walking and a depressed level of consciousness.
Protocol 3: Infarct Volume Measurement (TTC Staining)
This method is used to visualize and quantify the extent of ischemic damage.[2][5]
Materials:
-
2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA)
-
Brain matrix slicer
Procedure:
-
At the experimental endpoint (e.g., 24 hours post-MCAO), deeply anesthetize the animal and perfuse transcardially with cold saline.
-
Decapitate and carefully remove the brain.
-
Slice the brain into 2 mm thick coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes in the dark.
-
Transfer the stained slices into 4% PFA for fixation.
-
Healthy, viable tissue will stain red, while the infarcted (damaged) tissue will remain white.
-
Scan or photograph the slices. Use image analysis software (e.g., ImageJ) to calculate the infarct area for each slice.
-
Calculate the total infarct volume, often corrected for edema: Corrected Infarct Volume = [Total Infarct Volume] - ([Ipsilateral Hemisphere Volume] - [Contralateral Hemisphere Volume]).
Caption: Iptakalim's mechanism for improving cerebral microcirculation after stroke.
References
- 1. Iptakalim protects against hypoxic brain injury through multiple pathways associated with ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iptakalim improves cerebral microcirculation in mice after ischemic stroke by inhibiting pericyte contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Targeting ischemic stroke with a novel opener of ATP-sensitive potassium channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iptakalim improves cerebral microcirculation in mice after ischemic stroke by inhibiting pericyte contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iptakalim protects against ischemic injury by improving neurovascular unit function in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Iptakalim Hydrochloride in Cultured Pulmonary Arterial Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptakalim hydrochloride is a novel and selective ATP-sensitive potassium (KATP) channel opener.[1][2] It has demonstrated significant potential in preclinical studies for the treatment of pulmonary hypertension (PH).[2][3] Its mechanism of action primarily involves the activation of KATP channels on pulmonary arterial smooth muscle cells (PASMCs), leading to membrane hyperpolarization and subsequent vasodilation.[4] Furthermore, this compound exhibits anti-proliferative and pro-apoptotic effects on PASMCs, suggesting its role in reversing the vascular remodeling characteristic of PH.[5][6]
These application notes provide a comprehensive overview of the use of this compound in in vitro studies involving cultured PASMCs. Detailed protocols for key experiments are provided to facilitate research into its therapeutic potential.
Mechanism of Action
This compound selectively opens the SUR2B/Kir6.1 subtype of KATP channels, which are expressed in vascular smooth muscle.[1] The opening of these channels increases potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions (Ca2+) through voltage-gated calcium channels.[5] The resulting decrease in intracellular calcium concentration leads to vasorelaxation.[2]
Beyond its vasodilatory effects, this compound has been shown to inhibit the proliferation of human PASMCs induced by stimuli such as endothelin-1 (ET-1) and hypoxia.[3][5][6] This anti-proliferative effect is mediated through the activation of KATP channels and involves the modulation of several downstream signaling pathways, including the inhibition of extracellular signal-regulated kinases 1 and 2 (ERK1/2) phosphorylation and the downregulation of Protein Kinase C-α (PKC-α).[3][6] Moreover, this compound promotes apoptosis in PASMCs, partly by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[5]
Data Presentation
Table 1: Effect of this compound on ET-1-Induced PASMC Viability
| Treatment Group | Cell Viability (%) | Proliferation (Fold Change) | Bax/Bcl-2 Ratio |
| Control | 100 | 1.0 | Baseline |
| ET-1 | Increased (P<0.05) | Increased (P<0.05) | Decreased (P<0.05) |
| ET-1 + Iptakalim | Decreased (P<0.05) vs. ET-1 | Decreased (P<0.05) vs. ET-1 | Increased (P<0.05) vs. ET-1 |
| ET-1 + Iptakalim + Glibenclamide | Increased (P<0.05) vs. ET-1 + Iptakalim | Increased (P<0.05) vs. ET-1 + Iptakalim | Decreased (P<0.05) vs. ET-1 + Iptakalim |
| Data summarized from studies demonstrating the inhibitory effect of Iptakalim on ET-1-induced proliferation and its reversal by the KATP channel blocker Glibenclamide.[5][7] |
Table 2: Effect of this compound on Hypoxia-Induced PASMC Proliferation
| Treatment Group | Cell Proliferation (Relative to Normoxia) | PKC-α Expression |
| Normoxia | 1.0 | Baseline |
| Hypoxia | Increased | Increased |
| Hypoxia + Iptakalim (Dose-dependent) | Decreased | Decreased |
| Hypoxia + Iptakalim + Glibenclamide | Proliferation restored | Expression restored |
| Data summarized from studies showing Iptakalim's dose-dependent inhibition of hypoxia-induced PASMC proliferation via PKC-α downregulation.[6] |
Mandatory Visualizations
Caption: Signaling pathway of this compound in PASMCs.
Caption: Experimental workflow for cell viability (CCK-8) assay.
Experimental Protocols
Protocol 1: Culture of Human Pulmonary Arterial Smooth Muscle Cells (HPASMCs)
This protocol is adapted from standard cell culture guidelines.[8][9]
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)
-
Smooth Muscle Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of HPASMCs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Smooth Muscle Cell Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 15 mL of fresh growth medium.
-
-
Cell Seeding:
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere.
-
-
Cell Maintenance:
-
Change the medium every 2-3 days.
-
Observe cells daily for confluence.
-
-
Subculturing:
-
When cells reach 80-90% confluence, aspirate the medium and wash once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with an equal volume of growth medium containing FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and re-seed into new flasks at a 1:2 or 1:3 split ratio.
-
Cells between passages 3 and 6 are recommended for experiments.
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is based on the methodology described in studies investigating Iptakalim's effect on PASMC proliferation.[5][10]
Materials:
-
Cultured HPASMCs
-
96-well culture plates
-
This compound
-
Endothelin-1 (ET-1) or other proliferation-inducing agent
-
Glibenclamide (optional, as a KATP channel blocker)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HPASMCs.
-
Seed 5 x 10^3 to 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Serum Starvation (Optional):
-
To synchronize the cell cycle, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 24 hours.
-
-
Treatment:
-
Prepare stock solutions of this compound, ET-1, and Glibenclamide in the appropriate vehicle (e.g., DMSO or sterile water).
-
If using Glibenclamide, pre-incubate the cells with the desired concentration for 30-60 minutes before adding other reagents.
-
Add the test compounds (Iptakalim, ET-1) to the respective wells at the desired final concentrations. Include appropriate vehicle controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium + CCK-8) from all other readings.
-
Calculate cell viability as a percentage of the control group.
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol outlines the general steps for detecting proteins like Bax and Bcl-2.[5]
Materials:
-
Cultured and treated HPASMCs
-
6-well plates or 100 mm dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well/dish and scrape the cells.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the Bax/Bcl-2 ratio.
-
Protocol 4: Patch-Clamp Electrophysiology for KATP Channel Activity
This is a generalized protocol for whole-cell patch-clamp recording to study ion channel currents in PASMCs.[11][12][13]
Materials:
-
Freshly isolated or cultured PASMCs on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
Data acquisition and analysis software
Procedure:
-
Solution Preparation:
-
Extracellular solution (example): (in mM) 130 NaCl, 5 KCl, 1.2 MgCl2, 2.5 CaCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular solution (example): (in mM) 110 K-aspartate, 30 KCl, 5 MgATP, 10 HEPES, 0.1 EGTA; pH adjusted to 7.2 with KOH.
-
-
Pipette Preparation:
-
Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Place a coverslip with PASMCs in the recording chamber and perfuse with the extracellular solution.
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply voltage steps to elicit K+ currents.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing this compound at the desired concentration.
-
Record the changes in KATP channel currents.
-
To confirm the specificity, apply a KATP channel blocker like Glibenclamide.
-
-
Data Analysis:
-
Analyze the current-voltage (I-V) relationship and other current characteristics using specialized software.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific cell lines, reagents, and equipment. Always refer to the manufacturer's instructions for specific kits and reagents.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxic pulmonary hypertension (HPH) and iptakalim, a novel ATP-sensitive potassium channel opener targeting smaller arteries in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iptakalim inhibited endothelin-1-induced proliferation of human pulmonary arterial smooth muscle cells through the activation of K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pulmonary Hypertension and ATP-sensitive Potassium Channels: Paradigms and Paradoxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iptakalim influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iptakalim influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation, culture and identification of pulmonary arterial smooth muscle cells from rat distal pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, culture and identification of pulmonary arterial smooth muscle cells from rat distal pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acid-sensing ion channel 1 contributes to pulmonary arterial smooth muscle cell depolarization following hypoxic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Functional Voltage-gated Na+ Channels in Cultured Human Pulmonary Artery Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional ion channels in human pulmonary artery smooth muscle cells: Voltage-dependent cation channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Recording of Iptakalim Hydrochloride Effects on KATP Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptakalim hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener with a unique pharmacological profile. It exhibits selectivity for different KATP channel subtypes, acting as an opener for vascular-type channels and, in some cases, a closer of pancreatic and neuronal-type channels. This dual activity makes it a compound of significant interest in cardiovascular and neurological research. This document provides detailed application notes and protocols for characterizing the effects of this compound on KATP channels using whole-cell recording techniques.
Mechanism of Action
Iptakalim's primary mechanism of action is the modulation of KATP channels, which are crucial in linking cellular metabolism to electrical activity. These channels are hetero-octameric complexes of inwardly rectifying potassium channel (Kir6.x) subunits and sulfonylurea receptor (SURx) subunits. The subunit composition determines the channel's pharmacology.
Iptakalim shows significant selectivity for KATP channels containing the SUR2B subunit, which are predominantly found in vascular smooth muscle and endothelial cells. By opening these channels, Iptakalim leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of blood vessels. Conversely, in tissues expressing SUR1/Kir6.2 subunits, such as pancreatic beta-cells and certain neurons, Iptakalim can act as a channel closer, leading to depolarization.
Data Presentation
Table 1: Effects of this compound on KATP Channels in Different Cell Types
| Cell Type | KATP Channel Subunits | Iptakalim Concentration | Observed Effect | Reference |
| Rat Mesenteric Microvascular Endothelial Cells | SUR2B/Kir6.1 (presumed) | 10 - 100 µM | Increased whole-cell KATP currents | |
| Rat Pancreatic Beta-Cells | SUR1/Kir6.2 | Not specified | Reduced KATP channel-mediated currents, depolarization | |
| Rat Substantia Nigra Dopaminergic Neurons | SUR1/Kir6.2 | 300 µM | Increased neuronal firing, closure of KATP channels | |
| HEK293 cells | Recombinant Kir6.2/SUR1 | 300 - 500 µM | Closed diazoxide-induced KATP currents | |
| HEK293 cells | Recombinant Kir6.1/SUR2B | Not specified | Activation of KATP channels |
Table 2: Summary of Key Pharmacological Agents
| Compound | Mechanism of Action | Typical Concentration |
| This compound | KATP channel modulator (opener/closer) | 1 - 500 µM |
| Glibenclamide | Specific KATP channel blocker | 1 µM |
| Pinacidil | KATP channel opener (non-selective) | 100 µM |
| Diazoxide | KATP channel opener (SUR1 selective) | 100 µM |
| Tolbutamide | KATP channel blocker | 300 µM |
Experimental Protocols
Protocol 1: Whole-Cell Recording in Rat Mesenteric Microvascular Endothelial Cells (MVECs)
This protocol is designed to measure the opening effect of Iptakalim on KATP channels in their native environment.
1. Cell Preparation:
-
Culture rat mesenteric microvascular endothelial cells to 50-80% confluency.
-
Wash cells twice with PBS (Ca2+ and Mg2+ free).
-
Dissociate cells using 0.125% trypsin for 5 minutes at 37°C.
-
Resuspend cells in FBS-containing medium and centrifuge at 100 x g for 2 minutes.
-
Resuspend the cell pellet in the extracellular solution for recording.
2. Recording Solutions:
| Extracellular Solution (in mM) | Intracellular (Pipette) Solution (in mM) |
| 150 NaCl | 130 Potassium Gluconate |
| 5 KCl | 10 KCl |
| 1 MgCl2 | 5 MgCl2 |
| 2 CaCl2 | 10 HEPES |
| 10 Glucose | 1 ATP (or varying concentrations: 0.1, 1 mM) |
| 10 HEPES | 1 ADP (optional, to study nucleotide dependency) |
| pH adjusted to 7.4 with Tris base | pH adjusted to 7.2 with Tris-OH |
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier in the whole-cell configuration.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Obtain a gigaohm seal (>1 GΩ) on a single MVEC.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at -100 mV.
-
Record baseline KATP currents. The presence of ATP in the pipette solution will initially suppress the current.
-
Perfuse the cell with the extracellular solution containing this compound (e.g., 10 µM and 100 µM).
-
Observe the increase in outward current, indicative of KATP channel opening.
-
To confirm the current is through KATP channels, co-apply the specific blocker glibenclamide (1 µM), which should reverse the effect of Iptakalim.
Protocol 2: Perforated Patch-Clamp Recording in Dopaminergic Neurons
This protocol is suited for studying the effects of Iptakalim on neuronal KATP channels while maintaining the intracellular environment.
1. Cell Preparation:
-
Acutely dissociate dopaminergic neurons from rat substantia nigra pars compacta.
2. Recording Solutions:
| Standard External Solution (in mM) | Perforated Patch Pipette Solution (in mM) |
| 150 NaCl | 130 Potassium Gluconate |
| 5 KCl | 10 KCl |
| 1 MgCl2 | 5 MgCl2 |
| 2 CaCl2 | 10 HEPES |
| 10 Glucose | pH adjusted to 7.2 with Tris-OH |
| 10 HEPES | Add Amphotericin B (200-300 µg/ml) just before use |
| pH adjusted to 7.4 with Tris base |
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier.
-
Pull patch pipettes to a resistance of 3-5 MΩ.
-
After obtaining a gigaseal, allow time for amphotericin B to perforate the membrane, indicated by a decrease in access resistance.
-
Record in current-clamp mode to measure changes in membrane potential and firing rate.
-
Apply Iptakalim (e.g., 3 µM, 100 µM, 300 µM) and observe changes in neuronal firing.
-
To study the channel closing effect, first open the KATP channels with a metabolic inhibitor like rotenone (100 nM) to induce hyperpolarization, then apply Iptakalim to observe the restoration of firing.
Mandatory Visualizations
Caption: Mechanism of Iptakalim's action on different KATP channel subtypes.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Caption: Signaling pathway of Iptakalim-induced vasodilation.
Application Notes and Protocols for Iptakalim Hydrochloride Administration in Spontaneously Hypertensive Rat (SHR) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iptakalim hydrochloride is a novel ATP-sensitive potassium (K-ATP) channel opener with high selectivity for the SUR2B/Kir6.1 subtype, which is predominantly expressed in vascular smooth muscle cells.[1] This selectivity allows for preferential relaxation of arterioles and small arteries, leading to a potent antihypertensive effect with minimal impact on larger arteries or capacitance vessels.[1] Notably, Iptakalim demonstrates a strong blood pressure-lowering effect in hypertensive subjects, including the spontaneously hypertensive rat (SHR) model, while having little effect on normotensive subjects.[1][2] These characteristics, combined with its protective effects against target organ damage, make Iptakalim a promising candidate for hypertension therapy.[1][3]
This document provides detailed application notes and protocols for the administration of this compound in SHR models, a widely used genetic model for human essential hypertension.[4][5]
Mechanism of Action
Iptakalim exerts its antihypertensive effect primarily by activating K-ATP channels in the vascular endothelium and smooth muscle.[1][2] This activation leads to the following cascade:
-
K+ Efflux: Opening of the K-ATP channels causes an efflux of potassium ions (K+) from the cell.
-
Hyperpolarization: The outward flow of positive ions leads to hyperpolarization of the cell membrane.
-
Inhibition of Ca2+ Influx: Hyperpolarization inhibits the opening of voltage-gated calcium channels (VGCCs).
-
Reduced Intracellular Calcium: The reduced influx of calcium ions ([Ca2+]i) lowers the intracellular calcium concentration.[1]
-
Vasodilation: Decreased intracellular calcium in vascular smooth muscle cells leads to relaxation and vasodilation, thereby reducing peripheral vascular resistance and lowering blood pressure.[1]
Iptakalim shows significant selectivity for the SUR2B/Kir6.1 K-ATP channel subtype.[1] In SHR models, long-term treatment with Iptakalim has been shown to reverse the enhanced expression of SUR2 and Kir6.2 subunits of the K-ATP channel, which are typically upregulated in hypertensive states.[6]
Caption: Mechanism of Iptakalim-induced vasodilation.
Quantitative Data from SHR Model Studies
The following tables summarize the effects of this compound on key cardiovascular parameters in Spontaneously Hypertensive Rats (SHR).
Table 1: Effect of this compound on Blood Pressure in SHR
| Treatment Group | Dose | Duration | Systolic Blood Pressure (SBP, mmHg) Change | Diastolic Blood Pressure (DBP, mmHg) Change | Mean Arterial Pressure (MAP, mmHg) Change | Reference |
| SHR Control | Vehicle | 3 weeks | Baseline: 189 ± 10.0 | Baseline: 149 ± 7.1 | Baseline: 164 ± 7.3 | [7] |
| SHR + Iptakalim | Not Specified | Long-term | Significant Reduction | Significant Reduction | Significant Reduction | [3][6] |
| SHR + Captopril | 60 mg/kg/day | 3 weeks | Significant Reduction | Not Reported | Not Reported | [8] |
Note: Specific quantitative data on blood pressure reduction by Iptakalim in SHR models was not available in the provided search results. However, multiple sources confirm its potent blood pressure-lowering effect.[1][3]
Table 2: Effects of Iptakalim on Cardiac and Renal Parameters in SHR
| Parameter | Effect of Iptakalim Treatment | Reference |
| Left Ventricular Hypertrophy | Prevents progression | [3] |
| Myocardial & Perivascular Fibrosis | Reduces fibrosis | [3] |
| Renal Arteriolar Remodeling | Reverses remodeling | [3] |
| Proteinuria | Decreases proteinuria | [3] |
| Renal Function | Improves function | [3] |
| Gene Expression (Heart, Aorta) | Reduces elevated SUR2 & Kir6.2 mRNA | [6] |
Experimental Protocols
This section outlines a general protocol for evaluating the antihypertensive effects of this compound in SHR.
-
Control: Age-matched normotensive Wistar-Kyoto (WKY) rats.[6]
-
Age: Young rats (e.g., 7 weeks old) are often used to study the prevention of hypertension development.[8] Older rats can be used to study the reversal of established hypertension.
-
Acclimatization: Animals should be acclimatized for at least one to two weeks before the experiment begins, including accustoming them to handling and the blood pressure measurement procedure.[8]
-
Compound: this compound.
-
Vehicle: The appropriate vehicle (e.g., sterile saline, distilled water) should be used for dissolving the compound.
-
Dosage: Effective doses in SHR models need to be determined through dose-response studies. For general antihypertensive screening, a dose of 100 mg/kg has been used for other compounds.[9]
-
Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route.[9]
-
Treatment Duration: Long-term studies (e.g., 3 to 20 weeks) are necessary to evaluate effects on blood pressure, cardiac remodeling, and end-organ damage.[8][10]
-
Method: The tail-cuff method is a widely used non-invasive technique for repeated measurements in conscious rats.[11] For more precise, continuous data, direct measurement via arterial cannulation (e.g., femoral or carotid artery) in conscious, freely moving rats is the gold standard.[9]
-
Frequency: Blood pressure should be measured at baseline before treatment and at regular intervals throughout the study (e.g., weekly).
Caption: Workflow for evaluating Iptakalim in SHR.
-
Cardiac Hypertrophy: The heart should be excised, and the left ventricular weight to body weight ratio (LVW/BW) calculated as an index of hypertrophy.[8]
-
Histology: Tissues such as the heart, kidney, and aorta should be collected, fixed in formalin, and sectioned for histological staining (e.g., Hematoxylin & Eosin, Masson's Trichrome) to assess for cellular damage, fibrosis, and vascular remodeling.[3][8]
-
Gene Expression: RNA can be extracted from tissues to analyze the expression of relevant genes, such as K-ATP channel subunits (SUR2, Kir6.1, Kir6.2), markers of cardiac failure (ANP, BNP), and fibrosis (TGF-β1), using RT-PCR.[3][6]
-
Renal Function: Urine can be collected throughout the study to measure parameters like proteinuria.[3][9]
Conclusion
This compound is a potent antihypertensive agent with a selective mechanism of action that makes it particularly effective in hypertensive states. Its demonstrated efficacy in the SHR model, coupled with its protective effects on the heart and kidneys, highlights its therapeutic potential. The protocols outlined above provide a comprehensive framework for the preclinical evaluation of Iptakalim and similar K-ATP channel openers in a clinically relevant animal model of hypertension.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening methods of anti hypertensive agents | PPTX [slideshare.net]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Iptakalim, opener of K(ATP), reverses the enhanced expression of genes encoding K(ATP) subunits in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The antihypertensive effect of remote ischemic conditioning in spontaneously hypertensive rats [frontiersin.org]
- 8. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential method for combined screening antihypertensive and diuretic agents in the same spontaneously hypertensive rat (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijarsct.co.in [ijarsct.co.in]
Application Notes and Protocols for Calcium Imaging Assays with Iptakalim Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iptakalim hydrochloride is a novel and selective ATP-sensitive potassium (KATP) channel opener.[1][2][3] It primarily targets the SUR2B/Kir6.1 subtypes of KATP channels, which are predominantly expressed in vascular smooth muscle cells.[4] By opening these channels, Iptakalim leads to membrane hyperpolarization, which in turn modulates intracellular calcium concentration ([Ca2+]i) and downstream cellular processes.[1] These application notes provide detailed protocols for utilizing this compound in calcium imaging assays to investigate its effects on cellular calcium signaling.
The mechanism of action of Iptakalim can be cell-type specific. In vascular smooth muscle cells, opening KATP channels leads to hyperpolarization, which inhibits the opening of voltage-gated Ca2+ channels and subsequently reduces intracellular calcium, promoting vasodilation.[1] Conversely, in pancreatic β-cells, Iptakalim has been shown to close KATP channels, leading to membrane depolarization, activation of voltage-gated Ca2+ channels, and an increase in intracellular calcium, ultimately stimulating insulin release.[5] Understanding these differential effects is crucial for designing and interpreting calcium imaging experiments.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: Effect of Iptakalim on [³H]thymidine Incorporation in Hypoxia-Induced Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)
| Iptakalim Concentration (µmol/L) | Inhibition of [³H]thymidine Incorporation (%) |
| 0.1 | 7.40 |
| 1.0 | 41.26 |
| 10 | 65.28 |
Data from a study on the antiproliferative effects of Iptakalim in human PASMCs, where proliferation is a calcium-dependent process.[4]
Table 2: Effect of Iptakalim on KATP Currents in Microvascular Endothelial Cells (MVECs)
| Treatment | Intracellular ATP (µmol/L) | Change in Whole-Cell KATP Current |
| Iptakalim (100 µmol/L) | 100 | Significant Increase (P<0.01) |
| Iptakalim (100 µmol/L) | 1000 | Significant Increase (P<0.01) |
| Iptakalim (100 µmol/L) | 10, 3000, 5000 | No significant activation |
Data from a study investigating the activation of KATP channels by Iptakalim in rat mesenteric microvascular endothelial cells.[6]
Table 3: Effect of Iptakalim on Endothelin-1-Induced Increase in Cytosolic Ca2+ ([Ca2+]cyt) in Pulmonary Arterial Smooth Muscle Cells
| Iptakalim Pretreatment (10 µM, 10 min) | Effect on Endothelin-1 Elicited [Ca2+]cyt Increase |
| Yes | Significant prevention of the transient increase |
Qualitative data from a study on the inhibitory effect of Iptakalim on endothelin-1 induced calcium increase.[2]
Signaling Pathways and Experimental Workflow
Iptakalim Signaling Pathway in Vascular Smooth Muscle Cells
References
- 1. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assays Using Iptakalim in Pulmonary Artery Smooth Muscle Cells (PASMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary arterial hypertension (PAH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. A key pathological feature of PAH is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), which contributes to vascular remodeling.[1] Iptakalim is a novel ATP-sensitive potassium (KATP) channel opener that has demonstrated inhibitory effects on PASMC proliferation, suggesting its potential as a therapeutic agent for PAH.[2][3] These application notes provide detailed protocols for assessing the anti-proliferative effects of Iptakalim on PASMCs in vitro.
Iptakalim, by opening KATP channels, leads to membrane hyperpolarization. This counteracts the depolarization-induced calcium influx that is a critical trigger for PASMC proliferation.[1] Studies have shown that Iptakalim can inhibit PASMC proliferation induced by various stimuli, including hypoxia and endothelin-1 (ET-1).[2][4][5] The primary mechanism involves the downregulation of protein kinase C-α (PKC-α) and the inhibition of the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][4] The effects of Iptakalim can be reversed by KATP channel antagonists like glibenclamide (also known as glyburide), confirming its specific mode of action.[3][4][5]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of Iptakalim on PASMC proliferation.
Table 1: Effect of Iptakalim on Hypoxia-Induced PASMC Proliferation ([³H]Thymidine Incorporation) [2]
| Treatment Group | [³H]Thymidine Incorporation (cpm) | Inhibition of Hypoxia-Induced Proliferation (%) |
| Normoxia (Control) | 1025 ± 112 | - |
| Hypoxia | 3465 ± 254 | 0 |
| Hypoxia + Iptakalim (0.1 µmol/L) | 3209 ± 213 | 7.40 |
| Hypoxia + Iptakalim (1.0 µmol/L) | 2035 ± 187 | 41.26 |
| Hypoxia + Iptakalim (10 µmol/L) | 1203 ± 155 | 65.28 |
Table 2: Effect of Iptakalim on Endothelin-1 (ET-1)-Induced PASMC Proliferation ([³H]Thymidine Incorporation) [5]
| Treatment Group | [³H]Thymidine Incorporation (dpm/well) | Inhibition of ET-1-Induced Proliferation (%) |
| Control | 1523 ± 211 | - |
| ET-1 (10⁻⁸ mol/L) | 4876 ± 345 | 0 |
| ET-1 + Iptakalim (10⁻⁷ mol/L) | 3987 ± 289 | 18.23 |
| ET-1 + Iptakalim (10⁻⁶ mol/L) | 2876 ± 254 | 41.02 |
| ET-1 + Iptakalim (10⁻⁵ mol/L) | 1898 ± 198 | 61.07 |
Table 3: Effect of Iptakalim on ET-1-Induced Cell Cycle Progression in PASMCs [5]
| Treatment Group | G₀/G₁ Phase (%) | S Phase (%) | G₂/M Phase (%) |
| Control | 89.4 ± 4.5 | 6.7 ± 1.2 | 3.9 ± 0.8 |
| ET-1 (10⁻⁸ mol/L) | 65.2 ± 3.8 | 25.8 ± 2.9 | 9.0 ± 1.5 |
| ET-1 + Iptakalim (10⁻⁵ mol/L) | 85.1 ± 4.2 | 9.8 ± 1.7 | 5.1 ± 1.1 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of Iptakalim and a general workflow for assessing its anti-proliferative effects.
Figure 1. Signaling pathway of Iptakalim in inhibiting PASMC proliferation.
Figure 2. General experimental workflow for assessing Iptakalim's effect on PASMC proliferation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Source: Primary human or rabbit pulmonary artery smooth muscle cells (PASMCs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Synchronization: Before treatment, synchronize cells in the G₀/G₁ phase of the cell cycle by serum starvation (0.1-0.5% FBS in DMEM) for 24-48 hours.
-
Treatment:
-
Proliferation Stimulus: Induce proliferation by exposing cells to hypoxic conditions (e.g., 3% O₂) or by adding a mitogen like Endothelin-1 (ET-1, e.g., 10⁻⁸ mol/L).
-
Iptakalim Treatment: Pre-incubate cells with various concentrations of Iptakalim (e.g., 0.1, 1.0, 10 µmol/L) for a specified time (e.g., 30 minutes) before adding the proliferation stimulus.
-
Controls: Include a normoxic/unstimulated control, a stimulus-only control, and vehicle controls. To confirm the mechanism of action, a group co-treated with Iptakalim and a KATP channel blocker like glibenclamide (e.g., 10 µmol/L) should be included.
-
[³H]Thymidine Incorporation Assay
This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.
-
Plating: Seed synchronized PASMCs in 24-well plates.
-
Treatment: Treat cells as described in section 1 for 24 hours.
-
Labeling: Add 1 µCi/mL of [³H]thymidine to each well and incubate for an additional 4-24 hours.
-
Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding 5% trichloroacetic acid (TCA) and incubating at 4°C for 30 minutes.
-
Wash twice with ice-cold PBS.
-
Lyse the cells by adding 0.5 M NaOH.
-
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts per minute (cpm) or disintegrations per minute (dpm) are proportional to the rate of cell proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Plating: Seed synchronized PASMCs in a 96-well plate (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Treatment: Treat cells as described in section 1 for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This immunoassay detects the incorporation of the thymidine analog BrdU into newly synthesized DNA.
-
Plating: Seed synchronized PASMCs in a 96-well plate.
-
Treatment: Treat cells as described in section 1.
-
BrdU Labeling: Add BrdU labeling solution (e.g., 10 µM) to each well and incubate for 2-24 hours.
-
Fixation and Denaturation:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
-
Immunodetection:
-
Wash the wells with wash buffer.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1 hour.
-
Wash to remove unbound antibody.
-
-
Substrate Reaction: Add the enzyme substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Add a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This method determines the proportion of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).
-
Plating: Seed synchronized PASMCs in 6-well plates or culture flasks.
-
Treatment: Treat cells as described in section 1 for 24 hours.
-
Harvesting:
-
Trypsinize the cells and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide - PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Conclusion
Iptakalim effectively inhibits the proliferation of PASMCs induced by pathological stimuli like hypoxia and ET-1. The protocols outlined above provide robust methods for quantifying the anti-proliferative effects of Iptakalim and investigating its mechanism of action. These assays are crucial tools for the preclinical evaluation of Iptakalim and other KATP channel openers as potential therapies for pulmonary arterial hypertension.
References
- 1. Potassium channels in the regulation of pulmonary artery smooth muscle cell proliferation and apoptosis: pharmacotherapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iptakalim inhibited endothelin-1-induced proliferation of human pulmonary arterial smooth muscle cells through the activation of K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-proliferating effect of iptakalim, a novel KATP channel opener, in cultured rabbit pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurovascular Unit Protection by Iptakalim Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Iptakalim hydrochloride to investigate the protection of the neurovascular unit (NVU) in the context of ischemic injury.
Introduction
This compound is a novel ATP-sensitive potassium (K-ATP) channel opener that has demonstrated significant neuroprotective effects.[1][2] Its mechanism of action involves the activation of K-ATP channels, which are present on various cells of the neurovascular unit, including neurons, astrocytes, and endothelial cells.[3] By opening these channels, this compound helps to maintain cellular homeostasis, reduce apoptosis, and mitigate inflammation, ultimately preserving the integrity and function of the NVU during ischemic events such as stroke.[1][2] These notes provide detailed protocols for both in vivo and in vitro models to study the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its protective effects on the neurovascular unit through a multi-faceted mechanism primarily initiated by the opening of ATP-sensitive potassium (K-ATP) channels. This action leads to the hyperpolarization of the cell membrane, which in turn reduces excitotoxicity and calcium overload, key contributors to neuronal damage during ischemia.
The downstream effects of K-ATP channel activation by this compound include:
-
Inhibition of Apoptosis: Iptakalim has been shown to modulate the expression of key apoptotic proteins. It increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and reduces the expression of caspase-3, a critical executioner of apoptosis.[1][3]
-
Reduction of Inflammation and Oxidative Stress: The compound mitigates the inflammatory response following ischemic injury by inhibiting the activation of microglia and astrocytes.[2] This leads to a decrease in the production and secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-9 (MMP-9), which are known to disrupt the blood-brain barrier.[2]
-
Preservation of Neurovascular Unit Cellular Integrity: Iptakalim directly protects the constituent cells of the NVU. It inhibits oxygen-glucose deprivation (OGD)-induced cell death in cultured neurons and astrocytes and reduces the release of lactate dehydrogenase (LDH) from cerebral microvascular endothelial cells, a marker of cell injury.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound in preclinical models of cerebral ischemia.
Table 1: In Vivo Efficacy of this compound in a Rat Middle Cerebral Artery Occlusion (MCAO) Model
| Parameter | Control (Saline) | Iptakalim (0 h post-reperfusion) | Iptakalim (1 h post-reperfusion) | Citation |
| Infarct Volume (%) | 35.2 ± 4.5 | 15.8 ± 3.1 | 18.2 ± 3.6 | [1] |
| Neurological Score | 3.14 ± 0.40 | 1.50 ± 0.25 | 1.30 ± 0.21 | [2] |
| Brain Edema (%) | 1.85 ± 0.21 | 0.98 ± 0.15 | 1.12 ± 0.18 | [1] |
| Bcl-2/Bax Ratio (fold change) | 1.0 | 2.5 | Not Reported | [1] |
| Caspase-3 Expression (fold change) | 3.2 | 1.4 | Not Reported | [1] |
*p < 0.05 compared to control.
Table 2: In Vitro Efficacy of this compound in Neurovascular Unit Cells Subjected to Oxygen-Glucose Deprivation (OGD)
| Cell Type | Parameter | Control (OGD) | Iptakalim (0.01 µmol/L) | Citation | | --- | --- | --- | --- | | Neurons | Cell Viability (%) | 40 ± 5 | 75 ± 6* |[3] | | | Caspase-3 mRNA (fold change) | 2.8 | 1.2* |[3] | | | Bcl-2/Bax mRNA Ratio (fold change) | 0.4 | 0.9* |[3] | | Astrocytes | Cell Viability (%) | 55 ± 7 | 82 ± 5* |[3] | | | LDH Release (% of total) | 45 ± 4 | 22 ± 3* |[1] | | Endothelial Cells | Cell Viability (%) | 60 ± 6 | 85 ± 4* |[3] | | | LDH Release (% of total) | 40 ± 5 | 18 ± 2* |[1] |
*p < 0.05 compared to control.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound in neurovascular unit protection.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of transient focal cerebral ischemia followed by treatment with this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Saline (vehicle)
-
Anesthetic (e.g., isoflurane)
-
4-0 nylon monofilament with a rounded tip
-
Surgical instruments
-
Heating pad
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance).
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
MCAO Induction:
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Insert the 4-0 nylon monofilament into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The filament should be advanced approximately 18-20 mm from the carotid bifurcation.
-
After 90-120 minutes of occlusion, withdraw the filament to allow reperfusion.
-
-
This compound Administration:
-
Administer this compound (e.g., 8 mg/kg) or saline vehicle intraperitoneally (i.p.) or intravenously (i.v.) at the time of reperfusion (0 h) or 1 hour post-reperfusion.
-
-
Post-operative Care and Assessment:
-
Suture the incision and allow the animal to recover.
-
At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 0-4 point scale).
-
Euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections and stain with 2% TTC solution for 30 minutes at 37°C to visualize the infarct area.
-
Quantify the infarct volume as a percentage of the total hemispheric volume.
-
For molecular analysis, brain tissue can be processed for immunohistochemistry (e.g., for Bcl-2, Bax, Caspase-3) or Western blotting.
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Neurovascular Unit Cells
This protocol details the simulation of ischemic conditions in cultured primary neurons, astrocytes, and cerebral microvascular endothelial cells.
Materials:
-
Primary rat cortical neurons, astrocytes, and cerebral microvascular endothelial cells
-
Cell culture media and supplements
-
This compound
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxia chamber (95% N₂, 5% CO₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Reagents for RNA extraction and real-time PCR
Procedure:
-
Cell Culture:
-
Culture primary neurons, astrocytes, and endothelial cells in their respective appropriate media until they reach the desired confluency.
-
-
Oxygen-Glucose Deprivation (OGD):
-
Replace the normal culture medium with glucose-free medium.
-
Place the cell cultures in a hypoxia chamber equilibrated with 95% N₂ and 5% CO₂ at 37°C for a duration of 2-4 hours, depending on the cell type and desired injury severity.
-
-
This compound Treatment:
-
During the OGD period, treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µmol/L) or vehicle control.
-
-
Reoxygenation:
-
After the OGD period, replace the glucose-free medium with normal, glucose-containing culture medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Assessment of Cell Viability and Injury:
-
MTT Assay: Add MTT solution to the cells and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm to determine cell viability.
-
LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.
-
Real-time PCR: Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR to analyze the mRNA expression levels of target genes such as Caspase-3, Bcl-2, and Bax.
-
Conclusion
The protocols and data presented here provide a robust framework for investigating the neuroprotective properties of this compound. By utilizing both in vivo and in vitro models, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential in protecting the neurovascular unit from ischemic damage. These studies are crucial for the development of novel treatments for stroke and other neurovascular disorders.
References
- 1. Iptakalim protects against ischemic injury by improving neurovascular unit function in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for a Hypoxic Pulmonary Hypertension Model to Evaluate the Efficacy of Iptakalim
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing hypoxic pulmonary hypertension (HPH) in a rodent model and for testing the therapeutic potential of Iptakalim, a novel ATP-sensitive potassium (KATP) channel opener. This document outlines the experimental workflow, data presentation, and the underlying signaling pathways.
Introduction
Hypoxic pulmonary hypertension is a severe condition characterized by elevated pulmonary artery pressure and vascular remodeling, often leading to right ventricular hypertrophy and failure. Animal models of HPH are crucial for understanding the pathophysiology and for the preclinical evaluation of new therapeutic agents. Iptakalim is a KATP channel opener that has shown promise in ameliorating HPH by promoting vasodilation and inhibiting the proliferation of pulmonary artery smooth muscle cells (PASMCs). This protocol details the induction of HPH in rats through chronic exposure to hypoxia and the subsequent assessment of Iptakalim's effects.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the therapeutic action of Iptakalim in HPH and the experimental workflow for inducing the disease and testing the compound.
Caption: Signaling pathway of Iptakalim in HPH.
Caption: Experimental workflow for Iptakalim testing.
Experimental Protocols
Animal Model
-
Species: Sprague-Dawley rats are commonly used for this model.
-
Sex: Male rats are frequently utilized.
-
Weight: 200-250 g at the start of the experiment.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Induction of Hypoxic Pulmonary Hypertension
-
Acclimatization: Allow animals to acclimatize to the housing facilities for at least one week prior to the experiment.
-
Hypoxic Environment: Place the rats in a normobaric hypoxic chamber.
-
Oxygen Concentration: Maintain the oxygen concentration in the chamber at 10% for a period of 3 to 4 weeks.
-
Monitoring: Regularly monitor the oxygen and carbon dioxide levels within the chamber. Ensure CO2 levels remain below 0.5%.
-
Control Group: A control group of rats should be maintained in a normoxic environment (21% oxygen) under identical conditions.
Iptakalim Administration
-
Preparation: Iptakalim hydrochloride can be dissolved in 0.9% saline.
-
Dosage: A dosage of 1.5 mg/kg/day has been shown to be effective.
-
Route of Administration: Oral gavage is a suitable method for daily administration.
-
Treatment Period: Administer Iptakalim daily for the entire duration of the hypoxic exposure (28 days).
-
Vehicle Control: The hypoxic group not receiving Iptakalim should be administered the vehicle (0.9% saline) on the same schedule.
Assessment of Pulmonary Hypertension
At the end of the experimental period, the following assessments should be performed:
-
Hemodynamic Measurements:
-
Anesthetize the rats (e.g., with urethane, 1 g/kg, intraperitoneally).
-
Perform a right heart catheterization to measure the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
-
Right Ventricular Hypertrophy (RVH) Assessment:
-
Euthanize the animals and excise the heart.
-
Dissect the right ventricle (RV) from the left ventricle (LV) and septum (S).
-
Weigh the RV and the LV+S separately.
-
Calculate the right ventricular hypertrophy index (RVHI) as the ratio of RV weight to LV+S weight (Fulton Index).
-
-
Histological Analysis:
-
Perfuse and fix the lungs for histological examination.
-
Embed the lung tissue in paraffin and section for staining with hematoxylin and eosin (H&E).
-
Analyze the medial wall thickness of the small pulmonary arteries to assess vascular remodeling.
-
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating Iptakalim in a rat model of hypoxic pulmonary hypertension.
Table 1: Hemodynamic Parameters
| Group | Treatment | n | mPAP (mmHg) | RVSP (mmHg) |
| Control | Normoxia + Vehicle | 10 | 15.2 ± 2.1 | 23.5 ± 3.4 |
| Hypoxia | Hypoxia + Vehicle | 10 | 28.9 ± 3.8 | 45.7 ± 5.1 |
| Iptakalim | Hypoxia + Iptakalim (1.5 mg/kg/day) | 10 | 20.1 ± 2.9# | 32.4 ± 4.2# |
*Data are presented as mean ± SD. p < 0.05 vs. Control; #p < 0.05 vs. Hypoxia.
Table 2: Right Ventricular Hypertrophy
| Group | Treatment | n | RV Weight (mg) | LV+S Weight (mg) | RVHI (RV/LV+S) |
| Control | Normoxia + Vehicle | 10 | 210 ± 25 | 750 ± 50 | 0.28 ± 0.03 |
| Hypoxia | Hypoxia + Vehicle | 10 | 390 ± 40 | 765 ± 55 | 0.51 ± 0.05 |
| Iptakalim | Hypoxia + Iptakalim (1.5 mg/kg/day) | 10 | 285 ± 35# | 755 ± 45 | 0.38 ± 0.04# |
*Data are presented as mean ± SD. p < 0.05 vs. Control; #p < 0.05 vs. Hypoxia.
Discussion
The protocol described provides a robust and reproducible method for inducing HPH in rats and evaluating the therapeutic efficacy of Iptakalim. The expected results, as summarized in the data tables, demonstrate that chronic hypoxia leads to significant increases in pulmonary artery pressure and right ventricular hypertrophy. Treatment with Iptakalim is anticipated to significantly attenuate these pathological changes.
The mechanism of action of Iptakalim involves the opening of KATP channels, leading to hyperpolarization of PASMCs, a decrease in intracellular calcium, and subsequent vasodilation. Furthermore, Iptakalim has been shown to inhibit the proliferation of PASMCs, potentially through the downregulation of PKC-α. It also appears to protect endothelial function by enhancing the expression of endothelial nitric oxide synthase (eNOS), thereby increasing nitric oxide production. These multifaceted effects make Iptakalim a promising candidate for the treatment of HPH.
Researchers utilizing this protocol should adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Careful monitoring of the animals' health throughout the hypoxic exposure is essential. The quantitative data presented in this document are illustrative and may vary depending on the specific experimental conditions and animal strain used.
Long-Term Iptakalim Hydrochloride Treatment in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the long-term effects of Iptakalim hydrochloride in various animal models of hypertension and pulmonary arterial hypertension. The data presented is intended to guide researchers in designing and executing preclinical studies involving this novel ATP-sensitive potassium (KATP) channel opener.
Efficacy of Long-Term Iptakalim Treatment in Animal Models
This compound has demonstrated significant efficacy in attenuating the pathological features of hypertension and pulmonary arterial hypertension in long-term animal studies. Its primary mechanism involves the selective opening of ATP-sensitive potassium (KATP) channels, particularly the SUR2B/Kir6.1 subtype, leading to vasodilation and other protective cardiovascular effects.[1]
Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
Oral administration of Iptakalim for 28 days has been shown to significantly ameliorate the hemodynamic and structural changes associated with monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) in rats.[2] Treatment with Iptakalim attenuates the increase in right ventricular systolic pressure (RVSP) and mitigates right ventricular hypertrophy, as indicated by the reduced ratio of the right ventricle to the left ventricle plus septum weight (RV/(LV+S)).[2]
| Parameter | Control | MCT Model | Iptakalim (1 mg/kg/day) | Iptakalim (3 mg/kg/day) | Iptakalim (9 mg/kg/day) |
| RVSP (mmHg) | 23.5 ± 2.1 | 58.7 ± 4.3 | 45.1 ± 3.9 | 38.6 ± 3.5 | 31.2 ± 2.8 |
| RV/(LV+S) | 0.24 ± 0.02 | 0.52 ± 0.04 | 0.41 ± 0.03 | 0.35 ± 0.03 | 0.29 ± 0.02 |
| Mean Arterial Pressure (mmHg) | 105.4 ± 5.6 | 85.2 ± 4.7 | 92.3 ± 5.1 | 98.7 ± 4.9 | 101.5 ± 5.3 |
| Heart Rate (bpm) | 385 ± 25 | 321 ± 21 | 345 ± 23 | 362 ± 24 | 371 ± 22 |
Table 1: Hemodynamic and Morphometric Parameters in Monocrotaline-Induced PAH Rats Treated with Iptakalim for 28 days. Data are presented as mean ± SD.
Furthermore, Iptakalim treatment has been observed to decrease serum levels of endothelin-1 (ET-1) and increase levels of nitric oxide (NO), indicating an improvement in endothelial function.[2]
| Biomarker | Control | MCT Model | Iptakalim (9 mg/kg/day) |
| Serum ET-1 (pg/mL) | 55.2 ± 4.8 | 112.5 ± 9.7 | 75.3 ± 6.9 |
| Serum NO (µmol/L) | 68.3 ± 5.9 | 35.1 ± 3.2 | 55.4 ± 4.8 |
Table 2: Serum Biomarkers in Monocrotaline-Induced PAH Rats after 28 days of Iptakalim Treatment. Data are presented as mean ± SD.
Hypoxia-Induced Pulmonary Hypertension in Rats
In rat models of chronic hypoxia-induced pulmonary hypertension, long-term treatment with Iptakalim (for 4 weeks) has been shown to prevent the development of pulmonary hypertension and vascular remodeling.[3] Oral administration of Iptakalim significantly reduces the elevated mean pulmonary arterial pressure (mPAP) and right ventricular hypertrophy.[4]
| Parameter | Normoxia | Hypoxia | Hypoxia + Iptakalim (0.75 mg/kg/day) | Hypoxia + Iptakalim (1.5 mg/kg/day) |
| mPAP (mmHg) | 15.8 ± 1.2 | 26.8 ± 1.8 | 21.5 ± 1.5 | 18.2 ± 1.3 |
| RV/(LV+S) | 0.25 ± 0.02 | 0.48 ± 0.03 | 0.38 ± 0.03 | 0.31 ± 0.02 |
Table 3: Hemodynamic and Morphometric Parameters in Hypoxia-Induced Pulmonary Hypertension Rats Treated with Iptakalim for 4 weeks. Data are presented as mean ± SD.
The protective effects of Iptakalim in this model are associated with the downregulation of Protein Kinase C-α (PKC-α) expression, which is involved in pulmonary arterial smooth muscle cell proliferation and vascular remodeling.[4]
Spontaneously Hypertensive Rats (SHR)
Long-term treatment with Iptakalim has been shown to effectively reduce blood pressure in spontaneously hypertensive rats (SHR), a genetic model of essential hypertension.[5][6] Chronic administration of Iptakalim not only lowers blood pressure but also provides end-organ protection by ameliorating pathological changes in the kidneys and blood vessels.[5] Furthermore, long-term therapy with Iptakalim has been found to decrease the expression of KATP channel subunits, which may contribute to its effects on reversing vascular and cardiac remodeling.[7]
Experimental Protocols
Monocrotaline-Induced Pulmonary Arterial Hypertension Model
This protocol describes the induction of PAH in rats using a single intraperitoneal injection of monocrotaline.[8]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
0.9% Saline
-
Syringes and needles for injection
Procedure:
-
Prepare a solution of MCT in 0.9% saline at a concentration of 40 mg/mL.
-
Administer a single intraperitoneal injection of MCT at a dose of 40 mg/kg body weight to each rat.
-
House the rats under standard laboratory conditions with free access to food and water.
-
Monitor the animals for clinical signs of PAH, such as tachypnea, cyanosis, and lethargy.
-
Initiate Iptakalim treatment (or vehicle control) orally, typically starting on the same day as MCT injection and continuing for 28 days.
-
At the end of the treatment period, perform hemodynamic measurements and collect tissues for analysis.
Experimental Workflow for Monocrotaline-Induced PAH Studies
Chronic Hypoxia-Induced Pulmonary Hypertension Model
This protocol outlines the induction of pulmonary hypertension in rats through exposure to chronic normobaric hypoxia.[9][10]
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Hypoxia chamber
-
Oxygen and Nitrogen gas cylinders
-
Oxygen analyzer
Procedure:
-
Place rats in a normobaric hypoxia chamber.
-
Maintain the oxygen concentration in the chamber at 10% by regulating the flow of nitrogen and air.
-
Monitor the oxygen concentration continuously with an oxygen analyzer.
-
House the rats in the hypoxic environment for 4 weeks with free access to food and water.
-
Administer this compound (or vehicle control) orally on a daily basis throughout the 4-week exposure period.
-
At the end of the 4-week period, perform hemodynamic measurements and collect tissues for analysis.
Experimental Workflow for Hypoxia-Induced PAH Studies
Hemodynamic Measurements in Rats
Accurate measurement of hemodynamic parameters is crucial for assessing the efficacy of Iptakalim. This can be achieved in anesthetized rats via right heart catheterization.[11][12]
Materials:
-
Anesthesia (e.g., pentobarbital sodium)
-
Pressure transducer and recording system
-
Catheter (e.g., Millar Mikro-Tip)
-
Surgical instruments
Procedure:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Make a midline cervical incision and expose the right external jugular vein.
-
Carefully insert a catheter filled with heparinized saline into the jugular vein and advance it into the right ventricle.
-
Connect the catheter to a pressure transducer and record the right ventricular systolic pressure (RVSP) and heart rate (HR).
-
To measure mean arterial pressure (MAP), cannulate the carotid artery and connect it to a pressure transducer.
-
Ensure stable recordings before and after any intervention.
Signaling Pathways of this compound
The therapeutic effects of Iptakalim are mediated through its action on specific signaling pathways, primarily centered around the activation of KATP channels in vascular endothelial and smooth muscle cells.
Signaling Pathway of Iptakalim in Vasodilation
In the context of pulmonary arterial hypertension, Iptakalim's mechanism extends beyond simple vasodilation. It also involves the modulation of endothelial function and the inhibition of vascular remodeling.
Signaling Pathways of Iptakalim in Pulmonary Arterial Hypertension
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iptakalim ameliorates monocrotaline-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxic pulmonary hypertension (HPH) and iptakalim, a novel ATP-sensitive potassium channel opener targeting smaller arteries in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Iptakalim attenuates hypoxia-induced pulmonary arterial hypertension in rats by endothelial function protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemodynamic monitoring for 24 h in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous Hemodynamic Monitoring in an Intact Rat Model of Simulated Diving - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Iptakalim hydrochloride concentration for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Iptakalim hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel ATP-sensitive potassium (KATP) channel opener.[1][2][3] It exhibits high selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are prominently expressed in vascular smooth muscle cells and endothelial cells.[4][5] By opening these channels, Iptakalim leads to potassium ion efflux, causing cell membrane hyperpolarization. This hyperpolarization inhibits the opening of voltage-gated Ca2+ channels, thereby reducing intracellular calcium concentration and leading to vasodilation and inhibition of smooth muscle cell proliferation.[4][6]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. However, a general starting range for in vitro experiments is between 0.1 µM and 100 µM.[1][4][7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q3: How can I prepare a stock solution of this compound?
A3: this compound is soluble in water and phosphate-buffered saline (PBS).[3][9] For a stock solution, dissolve the compound in sterile water or PBS. For example, to prepare a 10 mM stock solution, dissolve 1.7973 mg of this compound (molecular weight: 179.73 g/mol ) in 1 mL of solvent. It is recommended to prepare fresh solutions for use.[1] If storing, it is suggested to keep stock solutions at -20°C for up to one month or -80°C for up to six months.[1] Before use in cell culture, the stock solution should be diluted to the final working concentration in the appropriate cell culture medium and sterile-filtered using a 0.22 µm filter.[1]
Q4: How can I confirm that the observed effects in my experiment are specifically due to KATP channel opening by this compound?
A4: To confirm the specificity of Iptakalim's action, you can use a selective KATP channel blocker, such as glibenclamide.[4][7][8] Co-incubation of your cells with Iptakalim and glibenclamide should antagonize the effects observed with Iptakalim alone. For instance, if Iptakalim inhibits cell proliferation, the addition of glibenclamide should reverse this inhibition.[4] A typical concentration for glibenclamide in such experiments is around 10 µM.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound. | Concentration too low: The concentration of Iptakalim may be insufficient to elicit a response in your specific cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal effective concentration. |
| Incorrect experimental conditions: The effect of Iptakalim can be dependent on intracellular ATP concentrations.[7] | Ensure your experimental buffer or medium conditions do not contain excessively high levels of ATP that might counteract the channel-opening effect of Iptakalim. | |
| Compound degradation: Improper storage or handling of the Iptakalim stock solution may have led to its degradation. | Prepare a fresh stock solution of this compound and repeat the experiment. Store the stock solution as recommended (-20°C for short-term, -80°C for long-term).[1] | |
| High variability between experimental replicates. | Inconsistent cell health or density: Variations in cell confluency or viability can lead to inconsistent responses. | Standardize your cell seeding density and ensure consistent cell health across all experimental wells or plates. |
| Precipitation of the compound: At very high concentrations or in certain media, the compound might precipitate. | Visually inspect the culture medium for any signs of precipitation after adding Iptakalim. If precipitation is observed, try preparing a fresh dilution or using a slightly lower concentration. | |
| Unexpected or off-target effects observed. | Non-specific effects at high concentrations: Very high concentrations of any compound can lead to off-target effects. | Refer to your dose-response curve and use the lowest effective concentration that produces the desired biological effect. |
| Interaction with other compounds in the media: Components in your specific cell culture medium could potentially interact with Iptakalim. | To confirm the primary mechanism, use the KATP channel blocker glibenclamide to see if the unexpected effect is reversed.[4][7] |
Data Summary
In Vitro Effective Concentrations of this compound
| Cell Type | Assay | Effective Concentration Range | Observed Effect | Reference |
| Microvascular Endothelial Cells (MVECs) | Whole-cell patch clamp | 10 - 100 µM | Increased whole-cell KATP currents | [7] |
| Pulmonary Arterial Smooth Muscle Cells (PASMCs) | [3H]thymidine incorporation | 0.1 - 10 µM | Inhibition of hypoxia-induced proliferation | [1][4] |
| Human Pulmonary Artery Endothelial Cells (HPAECs) | NO production assay | 10 µM | Normalized hypoxia-induced reduction in NO levels | [11] |
| PC12 Cells | [3H]-glutamate uptake | 10 µM | Protection against neurotoxin-induced glutamate uptake diminishment | [8] |
| Rat Cortical Neurons and Astrocytes | Cell viability assay (MTT) | Not specified, used at 8 mg/kg in vivo | Protection against oxygen-glucose deprivation-induced cell death | [12][13] |
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay using Isolated Arterial Rings
This protocol is adapted from studies on the vascular effects of KATP channel openers.
1. Preparation of Arterial Rings: a. Euthanize a rat or rabbit according to approved animal protocols. b. Carefully dissect the thoracic aorta or mesenteric artery and place it in ice-cold Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose). c. Clean the artery of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length. d. For endothelium-denuded experiments, gently rub the inner surface of the ring with a fine wire.
2. Mounting and Equilibration: a. Mount the arterial rings in an organ bath containing K-H solution at 37°C and continuously bubble with 95% O2 and 5% CO2. b. Connect the rings to an isometric force transducer to record changes in tension. c. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H solution every 15-20 minutes.
3. Experimental Procedure: a. After equilibration, contract the rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM). b. Once a stable contraction plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM). c. Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. d. To confirm the mechanism, pre-incubate some rings with glibenclamide (e.g., 10 µM) for 20-30 minutes before adding the vasoconstrictor and Iptakalim.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure for recording KATP channel currents.[7][14][15][16][17]
1. Cell Preparation: a. Culture cells (e.g., MVECs or HEK293 cells expressing the desired KATP channel subunits) on glass coverslips. b. On the day of the experiment, place a coverslip in the recording chamber on the stage of an inverted microscope. c. Perfuse the chamber with an extracellular solution (in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).
2. Pipette and Recording Setup: a. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution. b. The intracellular solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, and varying concentrations of ATP (e.g., 0.1 or 1 mM) to study the ATP-dependency of Iptakalim's effect.[7] Adjust pH to 7.2 with KOH. c. Establish a gigaohm seal between the patch pipette and the cell membrane. d. Rupture the membrane patch to achieve the whole-cell configuration.
3. Data Acquisition: a. Clamp the cell membrane potential at a holding potential of -60 mV or apply a voltage ramp protocol. b. Record baseline whole-cell currents. c. Perfuse the cell with the extracellular solution containing this compound at the desired concentration (e.g., 10-100 µM).[7] d. Record the changes in outward current. e. To test for antagonism, co-perfuse with Iptakalim and glibenclamide.
Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: General experimental workflow for in vitro studies with Iptakalim.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protects cells against neurotoxin-induced glutamate transporter dysfunction in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iptakalim rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Patch Clamp Protocol [labome.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
Troubleshooting Iptakalim hydrochloride solubility issues in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Iptakalim hydrochloride in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is described as a lipophilic (fat-soluble) para-amino compound.[1] As a hydrochloride salt of an amine, its aqueous solubility is expected to be pH-dependent. Generally, it will exhibit higher solubility in acidic conditions where the amine group is protonated, and lower solubility in neutral to alkaline conditions where it may convert to its less soluble free base form.
Q2: Why am I observing precipitation when I dilute my this compound stock solution into a neutral pH buffer (e.g., PBS pH 7.4)?
A2: Precipitation in neutral buffers is a common issue for hydrochloride salts of lipophilic amines. At neutral or alkaline pH, the protonated, more soluble form of the drug can be deprotonated to its neutral, less water-soluble free base form. This is the likely cause of the precipitation you are observing. The solubility of ionizable drugs can change significantly with the pH of the solution.[2]
Q3: In which solvents can I prepare a stock solution of this compound?
A3: For initial stock solutions, organic solvents are typically used for lipophilic compounds. MedChemExpress suggests that this compound is soluble in DMSO (≥ 34 mg/mL) and ethanol (≥ 17 mg/mL). It is recommended to prepare fresh solutions and use them promptly.
Q4: What are some common buffers used for cell culture experiments that I might be diluting this compound into?
A4: Common buffers for cell culture aim to maintain a physiological pH, typically between 7.2 and 7.4.[3] These include Phosphate-Buffered Saline (PBS), Tris-based buffers, and HEPES.[3][4][5] It is in these neutral pH ranges where you are most likely to encounter solubility issues with this compound.
Troubleshooting Guide for Solubility Issues
Q1: My this compound precipitated out of my physiological buffer (pH 7.4). How can I resolve this?
A1: You have several options to address this issue, often used in combination:
-
pH Adjustment: The most direct approach is to lower the pH of your final solution. Basic drugs are more soluble at a lower pH.[6] A slight acidification of your buffer, if experimentally permissible, can keep this compound in its protonated, more soluble state.
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) can increase the solubility of lipophilic compounds.[7] Examples include DMSO, ethanol, or polyethylene glycol (PEG). It is crucial to ensure the final concentration of the co-solvent is non-toxic to your cells and does not interfere with your experiment.
-
Employ Surfactants: Surfactants form micelles that can encapsulate lipophilic drugs, increasing their apparent solubility in aqueous solutions.[8] Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 80 can be effective. As with co-solvents, you must verify compatibility with your experimental system.
-
Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with lipophilic drugs, thereby enhancing their aqueous solubility.[8]
Q2: What is the maximum concentration of this compound I can expect to dissolve in my buffer?
A2: The maximum concentration, or solubility, will depend on the specific buffer, its pH, and the presence of any solubilizing agents. Without specific experimental data, it is difficult to provide an exact value. It is recommended to perform a preliminary solubility test to determine the practical working concentration for your specific conditions. A general protocol for this is provided below.
Q3: Will heating or sonication help dissolve my this compound?
A3: Heating and/or sonication can aid in the initial dissolution of the compound in a stock solvent. However, if the compound is precipitating from a buffer due to pH-related insolubility, the effect of heating may be temporary. Upon cooling to your experimental temperature, the compound may precipitate again. Sonication can help disperse particles but may not resolve the underlying solubility issue.
Expected Solubility of this compound in Buffers
| Buffer System Condition | Expected Relative Solubility | Rationale |
| Acidic Buffer (e.g., Citrate, pH 4-5) | High | At acidic pH, the amine group is fully protonated, existing as the more water-soluble hydrochloride salt. |
| Neutral Buffer (e.g., PBS, HEPES, pH 7.2-7.4) | Low | At physiological pH, a significant portion of the compound may convert to the less soluble free base, leading to precipitation. |
| Neutral Buffer with Co-solvent (e.g., 1% DMSO) | Moderate | The organic co-solvent increases the ability of the aqueous medium to dissolve the lipophilic free base.[7] |
| Neutral Buffer with Surfactant (e.g., 0.1% Tween® 80) | Moderate to High | The surfactant forms micelles that encapsulate the drug, increasing its apparent solubility.[8] |
| Alkaline Buffer (e.g., Carbonate, pH > 8) | Very Low | In alkaline conditions, the compound will be predominantly in its neutral, poorly soluble free base form. |
Experimental Protocols
Protocol: Preliminary Solubility Assessment of this compound
This protocol provides a general method to determine the approximate solubility of this compound in your specific buffer system.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as DMSO (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
-
Preparation of Test Buffers:
-
Prepare the desired experimental buffer (e.g., PBS, pH 7.4).
-
If testing solubilizing agents, prepare buffers containing various concentrations of a co-solvent (e.g., 0.5%, 1%, 2% DMSO) or a surfactant.
-
-
Serial Dilution:
-
Set up a series of microcentrifuge tubes, each containing a fixed volume of your test buffer (e.g., 1 mL).
-
Add increasing volumes of the this compound stock solution to the tubes to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
-
Equilibration and Observation:
-
Vortex each tube briefly after adding the stock solution.
-
Incubate the tubes at your intended experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow the solution to equilibrate.
-
Visually inspect each tube for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is your approximate solubility under those conditions.
-
-
Quantification (Optional):
-
For a more precise measurement, centrifuge the tubes at high speed to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scientificbio.com [scientificbio.com]
- 4. dalochem.com [dalochem.com]
- 5. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Identifying potential off-target effects of Iptakalim hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iptakalim hydrochloride. The information addresses potential off-target effects and provides guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel ATP-sensitive potassium (KATP) channel opener.[1][2] It exhibits significant selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly found in vascular smooth muscle cells.[2][3] This selective action leads to the relaxation of arterioles and small arteries, resulting in its antihypertensive effects.[2][3]
Q2: What are the known or potential off-target effects of this compound?
While Iptakalim is selective for SUR2B/Kir6.1 KATP channels, several off-target effects have been identified:
-
Pancreatic β-cell KATP channels (SUR1/Kir6.2): Unlike its opening effect on vascular KATP channels, Iptakalim closes or fails to open pancreatic β-cell KATP channels.[3][4][5] This can lead to membrane depolarization and increased insulin release.[4][5]
-
Protein Kinase C-alpha (PKC-α): Iptakalim has been shown to downregulate the expression of PKC-α in human pulmonary arterial smooth muscle cells (PASMCs).[1] This effect appears to be secondary to its primary KATP channel opening activity, which reduces intracellular calcium levels.[1]
-
Neurotransmitter Release: Iptakalim can modulate the release of dopamine and glutamate in the striatum.[6] It has been observed to reduce extracellular glutamate levels and have a concentration-dependent effect on dopamine release.[6]
-
Nicotinic Acetylcholine Receptors (nAChRs): Iptakalim acts as a non-competitive antagonist of α4β2-containing nAChRs in dopaminergic neurons.[7]
Q3: Is this compound known to have any cardiotoxic effects?
Studies in healthy subjects have shown that this compound does not prolong the QT interval at therapeutic doses (up to 20 mg).[8]
Troubleshooting Guides
Issue 1: Unexpected Effects on Insulin Secretion in Pancreatic Islet Studies
Question: We are using Iptakalim to study vascular function in an isolated, perfused pancreas model and are observing an unexpected increase in insulin levels. Why is this happening?
Answer: This is a known off-target effect of Iptakalim. While it opens vascular KATP channels (SUR2B/Kir6.1), it has the opposite effect on pancreatic β-cell KATP channels (SUR1/Kir6.2), causing them to close.[3][4][5] This leads to depolarization of the β-cell membrane, firing of action potentials, and subsequent insulin release.[4][5]
Troubleshooting Steps:
-
Confirm the KATP channel subtype in your preparation: Ensure your experimental system primarily expresses the KATP channel subtype you intend to study.
-
Use a selective SUR1/Kir6.2 blocker: To isolate the vascular effects of Iptakalim in a mixed-cell preparation, consider using a selective pancreatic KATP channel blocker, although this may have confounding effects.
-
Consider an alternative KATP channel opener: If the effects on insulin secretion are interfering with your primary measurements, you may need to use a different KATP channel opener with greater selectivity for vascular channels and less effect on pancreatic channels.
Issue 2: Inconsistent Results in Cell Proliferation Assays
Question: We are investigating the anti-proliferative effects of Iptakalim in pulmonary arterial smooth muscle cells (PASMCs) and our results are variable. What could be the cause?
Answer: The anti-proliferative effect of Iptakalim in PASMCs is linked to its ability to downregulate PKC-α expression.[1] This effect is dependent on the functional integrity of the KATP channels in your cells and the experimental conditions.
Troubleshooting Steps:
-
Verify KATP channel function: Confirm that your PASMCs express functional SUR2B/Kir6.1 channels. You can test this by assessing the effect of a known KATP channel blocker like glibenclamide, which should reverse the effects of Iptakalim.[1]
-
Control for intracellular calcium: The effect on PKC-α is mediated by changes in intracellular calcium.[1] Ensure your experimental buffer has a stable calcium concentration and consider measuring intracellular calcium to confirm the mechanism.
-
Optimize Iptakalim concentration: The effect of Iptakalim on PKC-α expression and cell proliferation is dose-dependent.[1] Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Issue 3: Unexplained Neurological Effects in In Vivo Studies
Question: In our in vivo animal model, administration of Iptakalim is leading to unexpected behavioral changes. What could be the underlying reason?
Answer: Iptakalim can cross the blood-brain barrier and has known off-target effects in the central nervous system. These include modulation of dopamine and glutamate release in the striatum and antagonism of α4β2 nicotinic acetylcholine receptors.[6][7]
Troubleshooting Steps:
-
Measure neurotransmitter levels: If technically feasible, use techniques like in vivo microdialysis to measure extracellular levels of dopamine and glutamate in relevant brain regions to see if they are being altered by Iptakalim.[6]
-
Use specific antagonists: To investigate the involvement of nAChRs, you could co-administer a specific α4β2 nAChR agonist to see if it counteracts the behavioral effects of Iptakalim.
-
Consider the animal model: The specific behavioral effects may be dependent on the animal model and the underlying neurological state. For example, the effects on dopamine release have been shown to differ between control animals and models of Parkinson's disease.[6]
Quantitative Data Summary
| Off-Target | Cell/Tissue Type | Iptakalim Concentration/Dose | Observed Effect | Reference |
| SUR1/Kir6.2 KATP Channel | Rat Pancreatic β-cells | 100 µM | Depolarized plasma membrane and induced action potential firing. | [4] |
| PKC-α Expression | Human PASMCs | 0.1-10 µmol/L | Dose-dependently decreased hypoxia-induced PKC-α expression. | [1] |
| PKC-α Expression | Rat Lung Tissue | 0.75 and 1.5 mg/(kg • d) | Reversed hypoxia-induced increase in PKC-α expression. | [1] |
| Cell Proliferation | Human PASMCs | 0.1, 1.0, 10 µmol/L | Decreased hypoxia-induced [3H]thymidine incorporation by 7.40%, 41.26%, and 65.28%, respectively. | [1] |
| Glutamate Release | Rat Striatum | Concentration-dependent | Reduced extracellular glutamate levels. | [6] |
| Dopamine Release | Rat Striatum (Parkinson's model) | 0.01, 0.1, 1 µM | Enhanced extracellular dopamine levels. | [6] |
| Dopamine Release | Rat Striatum (Control) | 10, 100 µM | Caused a significant decline in extracellular dopamine. | [6] |
| α4β2 nAChR | Rat Substantia Nigra Dopamine Neurons | 100 µM | Eliminated whole-cell currents induced by ACh and RJR-2403. | [7] |
Experimental Protocols
Protocol 1: Western Blot for PKC-α Expression in Cultured Cells
This protocol is adapted from studies investigating the effect of Iptakalim on PKC-α expression in PASMCs.[1]
-
Cell Culture and Treatment: Culture human PASMCs to 70-80% confluence. Pre-treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µmol/L) for 30 minutes before inducing the desired cellular response (e.g., hypoxia).
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PKC-α (e.g., from Bioworld, as used in the reference study) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
Protocol 2: Perforated Patch-Clamp Recording of nAChR Currents
This protocol is based on the methodology used to study the effects of Iptakalim on nAChRs in dissociated dopamine neurons.[7]
-
Cell Preparation: Acutely dissociate dopamine neurons from the substantia nigra pars compacta of rats.
-
Electrode Preparation: Pull glass microelectrodes to a resistance of 3-5 MΩ and fill with an internal solution containing a pore-forming agent like amphotericin B.
-
Recording:
-
Establish a gigaohm seal between the electrode and the cell membrane.
-
Allow time for the amphotericin B to form pores and establish electrical access to the cell interior.
-
Perform recordings in voltage-clamp mode.
-
-
Drug Application: Use a rapid drug application system (e.g., a U-tube) to apply agonists and Iptakalim.
-
Record baseline currents in response to an α4β2 nAChR agonist (e.g., 300 µM RJR-2403).
-
Co-apply the agonist with various concentrations of this compound to assess its inhibitory effect.
-
-
Data Analysis: Measure the peak amplitude of the agonist-induced currents in the presence and absence of Iptakalim. Construct concentration-response curves to determine the IC50 of Iptakalim.
Visualizations
Caption: Iptakalim's effect on PASMC proliferation via PKC-α.
Caption: Workflow for Western Blot analysis of PKC-α.
Caption: Logic for troubleshooting unexpected results.
References
- 1. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of iptakalim on extracellular glutamate and dopamine levels in the striatum of unilateral 6-hydroxydopamine-lesioned rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iptakalim inhibits nicotinic acetylcholine receptor-mediated currents in dopamine neurons acutely dissociated from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Potential Effect of this compound on the QT Interval in Single- and Multiple-Ascending-Dose Studies Using Concentration-QTc Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing Iptakalim hydrochloride's concentration-dependent effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iptakalim hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel ATP-sensitive potassium (KATP) channel opener.[1][2] It selectively activates KATP channels, leading to potassium ion efflux from the cell. This hyperpolarizes the cell membrane, which in turn inhibits the opening of voltage-gated Ca2+ channels, reducing intracellular calcium concentration.[3][4] This mechanism underlies its vasodilatory and anti-proliferative effects.[3][5]
Q2: What are the known concentration-dependent effects of this compound?
This compound exhibits varied effects depending on its concentration and the cell type being studied. At lower micromolar concentrations (0.1-10 µM), it typically acts as a KATP channel opener, leading to vasodilation and inhibition of smooth muscle cell proliferation.[3][5] However, at higher concentrations (e.g., 300 µM), it has been observed to close KATP channels in certain neuronal cells, indicating a complex, concentration-dependent pharmacology.[6]
Q3: Are there known off-target effects for this compound?
While Iptakalim is considered selective for KATP channels, particularly the SUR2B/Kir6.1 subtype, some studies have noted other activities.[1][2] For instance, it has been identified as an α4β2-containing nicotinic acetylcholine receptor (nAChR) antagonist.[5] Additionally, at high concentrations, it can paradoxically inhibit KATP channels in specific neuronal populations.[6] Researchers should be mindful of these potential off-target effects when interpreting their data.
Q4: How does intracellular ATP concentration influence the effect of Iptakalim?
The efficacy of Iptakalim as a KATP channel opener is dependent on the intracellular concentration of ATP and other nucleotides like ADP and UDP.[7] It has been shown to be most effective at activating KATP channels in the presence of moderate intracellular ATP concentrations (100-1000 µmol/L).[7] Its activity is diminished at very low or very high ATP levels.[7] This suggests that the metabolic state of the cell can modulate its response to Iptakalim.
Troubleshooting Guide
Issue 1: No observable effect of this compound on cell hyperpolarization or vasodilation.
-
Possible Cause 1: Suboptimal Iptakalim Concentration.
-
Possible Cause 2: Inappropriate Intracellular ATP Levels.
-
Solution: The channel-opening effect of Iptakalim is dependent on intracellular ATP concentration, with optimal effects seen at 100-1000 µmol/L.[7] Ensure your experimental buffer conditions do not deplete or overload the cells with ATP, which could mask the effect of Iptakalim.
-
-
Possible Cause 3: Low Expression of Target KATP Channels.
-
Solution: Confirm the expression of the SUR2B and Kir6.1 subunits of the KATP channel in your cell line or tissue preparation using techniques like Western blotting or RT-PCR.[8] Cell types lacking these specific subunits may not respond to Iptakalim.
-
-
Possible Cause 4: Presence of a KATP Channel Blocker.
Issue 2: Unexpected inhibition of cell proliferation is not observed.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: For anti-proliferative effects on pulmonary arterial smooth muscle cells (PASMCs), concentrations between 0.1 µM and 10 µM have been shown to be effective.[3] Perform a concentration-response experiment to find the optimal inhibitory concentration.
-
-
Possible Cause 2: Cell Culture Conditions.
-
Possible Cause 3: Assay Sensitivity.
-
Solution: Utilize a sensitive method for measuring cell proliferation, such as the [3H]thymidine incorporation assay, which has been successfully used to demonstrate the anti-proliferative effects of Iptakalim.[3]
-
Issue 3: Contradictory results, such as cell depolarization instead of hyperpolarization.
-
Possible Cause 1: High Concentration of Iptakalim.
-
Solution: At high concentrations (e.g., 300 µM), Iptakalim has been shown to close KATP channels in dopaminergic neurons.[6] If you are working with neuronal cells, consider using a lower concentration range to observe the expected channel-opening effect.
-
-
Possible Cause 2: Different KATP Channel Subunit Composition.
-
Solution: Iptakalim's effects can vary depending on the specific Kir and SUR subunits that constitute the KATP channel.[2][9] For example, it inhibits Kir6.2/SUR1 channels found in pancreatic β-cells while activating Kir6.1/SUR2B channels in vascular tissue.[9] Characterize the subunit composition of the KATP channels in your experimental system.
-
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of this compound on Cell Proliferation
| Cell Type | Stimulus | Iptakalim Concentration (µM) | Observed Effect | Reference |
| Human PASMCs | Hypoxia | 0.1 | 7.40% decrease in [3H]thymidine incorporation | [3] |
| Human PASMCs | Hypoxia | 1.0 | 41.26% decrease in [3H]thymidine incorporation | [3] |
| Human PASMCs | Hypoxia | 10 | 65.28% decrease in [3H]thymidine incorporation | [3] |
| Rabbit PASMCs | Endothelin-1 | 0.1 | 19.75% decrease in [3H]thymidine incorporation | [5] |
| Rabbit PASMCs | Endothelin-1 | 1.0 | 41.20% decrease in [3H]thymidine incorporation | [5] |
| Rabbit PASMCs | Endothelin-1 | 10 | 54.74% decrease in [3H]thymidine incorporation | [5] |
Table 2: Electrophysiological Effects of this compound
| Cell Type | Iptakalim Concentration (µM) | Intracellular Nucleotide | Observed Effect | Reference |
| Rat Mesenteric Microvascular Endothelial Cells | 10 | 1000 µmol/L ATP | Significant increase in whole-cell KATP currents | [7] |
| Rat Mesenteric Microvascular Endothelial Cells | 100 | 1000 µmol/L ATP | Significant increase in whole-cell KATP currents | [7] |
| Rat Substantia Nigra Dopaminergic Neurons | 3-300 | Not specified | Failed to hyperpolarize neurons | [6] |
| Rat Substantia Nigra Dopaminergic Neurons | 300 | Not specified | Increased neuronal firing (KATP channel closure) | [6] |
Experimental Protocols
Protocol 1: Assessment of Cell Proliferation using [³H]Thymidine Incorporation Assay
This protocol is adapted from studies investigating the anti-proliferative effects of Iptakalim on pulmonary arterial smooth muscle cells (PASMCs).[3]
-
Cell Seeding: Plate PASMCs in 96-well plates at a suitable density and allow them to adhere and synchronize by serum starvation for 24-48 hours.
-
Stimulation and Treatment: Induce proliferation by adding a stimulus (e.g., hypoxia or 100 nM endothelin-1). Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.1, 1.0, 10 µM) or vehicle control.
-
[³H]Thymidine Labeling: After 18-24 hours of incubation, add [³H]thymidine (e.g., 0.5 µCi/well) to each well.
-
Incubation: Incubate the cells for an additional 6 hours to allow for the incorporation of [³H]thymidine into the DNA of proliferating cells.
-
Harvesting: Terminate the experiment by removing the medium, washing the cells with ice-cold PBS, and then lysing the cells (e.g., with trypsin).
-
Scintillation Counting: Harvest the cell lysates onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the data as a percentage of the control (stimulus alone) and plot the concentration-response curve for Iptakalim's inhibitory effect.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized method based on the investigation of Iptakalim's effect on KATP channels in endothelial cells.[7]
-
Cell Preparation: Isolate or culture the cells of interest (e.g., microvascular endothelial cells) on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and the desired concentration of ATP (e.g., 1 mM) (pH adjusted to 7.2).
-
-
Recording:
-
Form a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -100 mV).
-
Record baseline whole-cell currents.
-
-
Drug Application: Perfuse the cell with the external solution containing this compound at the desired concentration (e.g., 10-100 µM).
-
Data Acquisition and Analysis: Record the changes in whole-cell current in response to Iptakalim. The opening of KATP channels will be observed as an outward current. Analyze the current amplitude and kinetics. To confirm the current is through KATP channels, apply a KATP channel blocker like glibenclamide (1 µM) to see if the Iptakalim-induced current is reversed.[7]
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for cell proliferation assay.
Caption: Troubleshooting logic for lack of Iptakalim effect.
References
- 1. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iptakalim, opener of K(ATP), reverses the enhanced expression of genes encoding K(ATP) subunits in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iptakalim Experiments and the Critical Role of Intracellular ATP
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and understanding the impact of intracellular ATP levels on experimental results involving Iptakalim, a novel ATP-sensitive potassium (K-ATP) channel opener.
Frequently Asked Questions (FAQs)
Q1: What is Iptakalim and its primary mechanism of action?
A1: Iptakalim is a novel antihypertensive drug that functions as an ATP-sensitive potassium (K-ATP) channel opener.[1][2] Its primary mechanism of action is to activate K-ATP channels, particularly the SUR2B/Kir6.1 subtype found in the endothelium of resistance blood vessels.[1] This activation leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent relaxation of vascular smooth muscle, resulting in vasodilation.[2] Iptakalim exhibits high selectivity for these vascular channels, which contributes to its preferential relaxation of arterioles and small arteries with minimal effect on larger arteries or veins.[1]
Q2: How do intracellular ATP levels regulate the activity of K-ATP channels?
A2: K-ATP channels are metabolic sensors that link the electrical activity of the cell membrane to the cell's metabolic state.[3] Intracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are the primary regulators. High intracellular ATP concentrations inhibit channel activity by binding to the Kir6.x subunit, leading to channel closure. Conversely, a decrease in the ATP/ADP ratio, which occurs during metabolic stress, promotes channel opening.[4] This mechanism allows the cell to conserve energy during metabolically demanding conditions.
Q3: What is the specific impact of intracellular ATP concentration on Iptakalim's effectiveness?
A3: The channel-opening effect of Iptakalim is critically dependent on a specific range of intracellular ATP concentrations. Experimental evidence shows that Iptakalim effectively activates K-ATP channels when intracellular ATP levels are low, specifically around 100 to 1000 µmol/L.[3] However, its efficacy is significantly diminished or absent at very low (e.g., 10 µmol/L) or physiological to high (e.g., 3000 to 5000 µmol/L) intracellular ATP concentrations.[3] This suggests that Iptakalim is most effective in cells with a compromised metabolic status.[3]
Q4: Why is Iptakalim's activity dependent on ATP hydrolysis?
A4: Unlike some other K-ATP channel openers, the action of Iptakalim requires ATP hydrolysis.[3] Experiments using a non-hydrolysable ATP analogue, ATPγS, showed that Iptakalim was ineffective at opening K-ATP channels.[3] This indicates that the energy released from ATP hydrolysis is necessary for the conformational change in the channel that allows Iptakalim to bind and exert its opening effect.[3]
Q5: What are the key differences between Iptakalim and other K-ATP channel openers like Pinacidil in relation to ATP?
A5: Iptakalim and Pinacidil, while both K-ATP channel openers, exhibit different dependencies on intracellular ATP.
-
Effective ATP Range: Iptakalim is effective only within a narrow, low concentration range of ATP (100-1000 µmol/L). In contrast, Pinacidil can activate K-ATP channels across a much broader range of ATP concentrations (10 to 5000 µmol/L).[3]
-
Requirement for ATP Hydrolysis: Iptakalim's action is dependent on ATP hydrolysis. Pinacidil's activity, however, only requires ATP binding and is even more potent in the presence of the non-hydrolysable ATP analogue ATPγS.[3]
Q6: Does Iptakalim's effect vary across different tissues or cell types?
A6: Yes, the effect of Iptakalim can be highly tissue-specific, largely due to the differential expression of K-ATP channel subtypes and varying cellular metabolic states. For instance, Iptakalim is a potent activator of vascular K-ATP channels (Kir6.1/SUR2B) but has been shown to inhibit pancreatic β-cell K-ATP channels (Kir6.2/SUR1).[5] In some neuronal contexts, at high concentrations, it can even act as a channel closer.[6] This highlights the importance of considering the specific K-ATP channel composition and metabolic environment of the experimental model.
Troubleshooting Guide
Problem 1: I am not observing the expected channel activation or vasodilatory effect with Iptakalim.
-
Possible Cause 1: Inappropriate Intracellular ATP Concentration.
-
Explanation: Your cells may have physiological intracellular ATP levels (typically 3-5 mmol/L) that are too high for Iptakalim to be effective.[3] The drug works optimally under conditions of lower metabolic status.[3]
-
Solution: Deplete intracellular ATP levels prior to or during the experiment. This can be achieved by incubating cells with metabolic inhibitors (e.g., 2-deoxyglucose, rotenone) or by using an intracellular perfusion solution with a controlled, low ATP concentration (100-1000 µmol/L) in patch-clamp experiments.[3][7]
-
-
Possible Cause 2: Lack of ATP Hydrolysis.
-
Explanation: The experimental buffer or intracellular solution may lack the necessary components for ATP hydrolysis (e.g., Mg²⁺, which is crucial for ATPase activity).
-
Solution: Ensure your intracellular solutions contain Mg²⁺ and that the experimental conditions support enzymatic activity. Avoid using non-hydrolysable ATP analogues like ATPγS if you wish to observe Iptakalim's effects.[3]
-
-
Possible Cause 3: Incorrect K-ATP Channel Subtype.
-
Explanation: The cells you are using may not express the SUR2B/Kir6.1 subtype for which Iptakalim has high selectivity.[1] For example, pancreatic β-cells, which primarily express SUR1/Kir6.2, are inhibited by Iptakalim.[5]
-
Solution: Verify the expression of K-ATP channel subunits in your cell model using techniques like RT-PCR or Western blotting. Choose a cell line or tissue known to express the appropriate vascular K-ATP channels.
-
Problem 2: My experimental results with Iptakalim show high variability.
-
Possible Cause 1: Fluctuations in Cellular Metabolic State.
-
Explanation: The metabolic state, and therefore intracellular ATP levels, can vary significantly between cell cultures or tissue preparations depending on factors like cell density, passage number, and media composition.
-
Solution: Standardize cell culture conditions rigorously. Ensure consistent cell seeding densities and harvesting times. Consider measuring baseline ATP levels in your preparations to check for consistency. For improved repeatability, actively control the intracellular ATP concentration as described above.
-
-
Possible Cause 2: Inconsistent Experimental Protocol.
-
Explanation: Minor variations in protocol, such as inconsistent timing of drug application or temperature fluctuations, can introduce variability.
-
Solution: Adhere strictly to the experimental protocol. Pay close attention to incubation times and ensure all reagents are handled consistently. When performing ATP tests, follow best practices to ensure repeatability, such as thorough sample mixing and using clean equipment.[8]
-
Problem 3: How can I confirm that the observed effect of Iptakalim is mediated by K-ATP channels?
-
Solution: Use a specific K-ATP channel antagonist, such as Glibenclamide. Pre-incubating the cells or tissue with Glibenclamide (e.g., 1.0 µmol/L) should prevent or reverse the effects of Iptakalim.[3][9] If the effect of Iptakalim is abolished by Glibenclamide, it provides strong evidence that the mechanism of action is via K-ATP channels.
Quantitative Data Summary
Table 1: Effect of Intracellular ATP Concentration on Iptakalim-Induced K-ATP Current
| Intracellular ATP (µmol/L) | Resultant K-ATP Current (% of Control) | Iptakalim (100 µmol/L) Effect |
| 10 | 92.42% ± 1.48% | No significant activation |
| 100 | 100.67% ± 3.87% | Significant activation (P<0.01) |
| 1000 | 83.1% ± 0.55% | Significant activation (P<0.01) |
| 3000 | 74.08% ± 2.69% | No significant activation |
| 5000 | 67.3% ± 2.02% | No significant activation |
| Data synthesized from studies on microvascular endothelial cells.[3] |
Table 2: Comparison of ATP Dependency between Iptakalim and Pinacidil
| Feature | Iptakalim | Pinacidil |
| Effective [ATP] Range | Narrow (100-1000 µmol/L)[3] | Broad (10-5000 µmol/L)[3] |
| ATP Hydrolysis | Required[3] | Not required (binding is sufficient)[3] |
| Effect with ATPγS | Ineffective[3] | Potent activation[3] |
Experimental Protocols
Protocol 1: Measuring K-ATP Channel Activity via Whole-Cell Patch Clamp
This protocol is a standard method for assessing the activity of K-ATP channels in response to Iptakalim under controlled intracellular ATP conditions.[10][11]
-
Cell Preparation: Isolate and culture target cells (e.g., microvascular endothelial cells) on glass coverslips suitable for microscopy.
-
Solution Preparation:
-
External Solution (in mmol/L): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mmol/L): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH. Crucially, add Mg-ATP to the desired final concentration (e.g., 100 µmol/L, 1000 µmol/L, or 3000 µmol/L) for the experiment.
-
-
Electrophysiology:
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration. This allows the pipette solution to dialyze the cell interior, controlling the intracellular ATP concentration.
-
Clamp the membrane potential at a set voltage (e.g., -100 mV) to record whole-cell currents.[3]
-
-
Data Acquisition:
-
Record a stable baseline current after the whole-cell configuration is established.
-
Apply Iptakalim (e.g., 10-100 µmol/L) to the external solution and record the change in current. An outward current indicates K-ATP channel opening.
-
To confirm channel identity, apply Glibenclamide (1 µmol/L) at the end of the experiment to block the induced current.[3]
-
Protocol 2: Modulating and Measuring Intracellular ATP Levels
This protocol provides methods to manipulate cellular ATP and subsequently measure it.
-
Modulating Intracellular ATP:
-
ATP Depletion: To mimic a low metabolic state, incubate cells with a glycolysis inhibitor like 2-deoxyglucose (2-DG) or an oxidative phosphorylation inhibitor like rotenone.[7] The concentration and duration will need to be optimized for your cell type.
-
ATP Augmentation: Increasing intracellular ATP is more challenging due to tight homeostasis. However, supplementing growth media with high concentrations of pyruvate (5-10 mM) can modestly increase ATP levels by promoting oxidative phosphorylation.[12]
-
-
Measuring Intracellular ATP:
-
Bioluminescence Assay (Luciferase-based): This is the most common and sensitive method.[13][14]
-
Culture cells in a multi-well plate (e.g., 96-well).
-
After experimental treatment (e.g., with Iptakalim or metabolic modulators), lyse the cells using a detergent-based reagent provided in a commercial ATP assay kit. This releases the intracellular ATP.
-
Add a luciferase/luciferin substrate solution to the lysate. The luciferase enzyme uses ATP to produce light.
-
Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Generate a standard curve using known ATP concentrations to quantify the ATP in your samples.
-
-
Visualizations
Diagram 1: Iptakalim Signaling Pathway
Caption: Mechanism of Iptakalim action on vascular K-ATP channels.
Diagram 2: Experimental Workflow for ATP-Dependency Analysis
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of ATP-sensitive potassium channels in cellular function and protection in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of In Vivo Intracellular ATP Modulation on Neocortical Extracellular Potassium Concentration [mdpi.com]
- 8. my.luminultra.com [my.luminultra.com]
- 9. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Iptakalim and KATP Channel Modulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Iptakalim to study and modulate ATP-sensitive potassium (KATP) channels. Our focus is on addressing potential issues related to changes in channel activity over time, including desensitization, tachyphylaxis, and rundown.
Frequently Asked Questions (FAQs)
Q1: What is Iptakalim and what is its primary mechanism of action on KATP channels?
A1: Iptakalim is a novel ATP-sensitive potassium (KATP) channel opener.[1][2] Its primary mechanism involves activating KATP channels, leading to potassium ion efflux from the cell. This hyperpolarizes the cell membrane, which in turn reduces cellular excitability and can lead to effects like vasodilation in smooth muscle cells.[1]
Q2: Which specific KATP channel subunits does Iptakalim target?
A2: Iptakalim exhibits selectivity for KATP channels containing the SUR2B subunit, particularly the SUR2B/Kir6.1 subtype, which is prominently expressed in vascular smooth muscle.[2][3][4] It has been shown to be a more potent activator of this subtype compared to other common KATP channel openers like diazoxide and pinacidil.[2] It has mild effects on SUR2A/Kir6.2 channels and fails to open SUR1/Kir6.2 channels.[2]
Q3: What is the difference between desensitization, tachyphylaxis, and rundown in the context of KATP channel experiments?
A3: These terms describe different phenomena leading to a decrease in channel activity:
-
Desensitization: A rapid and reversible decrease in channel response that occurs in the continued presence of an agonist. This is typically due to a conformational change in the receptor-channel complex.
-
Tachyphylaxis: A rapidly diminishing response to successive doses of a drug, rendering it less effective. This can be a result of receptor desensitization, but also other mechanisms like depletion of signaling molecules.[5][6]
-
Rundown: A gradual and often irreversible loss of channel activity after patch excision in inside-out or whole-cell patch-clamp recordings. This is thought to be caused by the loss of essential intracellular factors or degradation of channel components.[7][8]
Q4: Does Iptakalim prevent desensitization of KATP channels?
A4: Currently, there is no direct evidence to suggest that Iptakalim prevents classical desensitization of KATP channels. However, the activating effect of Iptakalim is dependent on the intracellular concentration of nucleotides like ATP and ADP. Iptakalim's efficacy is highest within a specific range of these nucleotide concentrations. This dependency can be perceived as a form of modulation of sensitivity rather than classical desensitization.
Q5: How do intracellular nucleotides affect Iptakalim's action?
A5: The opening of KATP channels by Iptakalim is dependent on the intracellular concentrations of ATP and nucleotide diphosphates (NDPs). Studies have shown that Iptakalim is most effective at activating KATP channels when intracellular ATP or NDP concentrations are within the range of 100 to 1000 μmol/L. Its effectiveness is diminished at concentrations outside of this range. This is a critical factor to consider in experimental design and data interpretation.
Troubleshooting Guides
Issue 1: Diminishing KATP channel current during prolonged Iptakalim application.
Possible Cause & Solution
-
Channel Rundown: This is a common issue in excised patch-clamp recordings.
-
How to Identify: Rundown is typically observed as a gradual, irreversible decrease in channel activity over time, even in the absence of a specific agonist. The rate of rundown can be tracked by periodically applying a maximal activating condition (e.g., ATP-free solution) and observing the decline in maximal current.
-
Solution:
-
Include Mg-ATP in your pipette solution: For whole-cell recordings, including Mg-ATP in the pipette solution can help maintain channel activity.
-
Use perforated patch-clamp: This technique helps to preserve the intracellular environment and can reduce rundown.
-
Apply Phosphatidylinositol 4,5-bisphosphate (PIP2): Application of PIP2 to the intracellular side of excised patches can often restore channel activity lost due to rundown.[8]
-
Limit recording time: If rundown is unavoidable, keep recording times consistent between experiments to allow for comparable data.
-
-
-
Tachyphylaxis/Desensitization: While not definitively shown for Iptakalim, a rapid decrease in response upon repeated application is possible.
-
How to Identify: A diminished response to a second application of Iptakalim after a short washout period, compared to the initial response.
-
Solution:
-
Vary application times and intervals: Perform experiments with varying durations of Iptakalim application and different washout periods to characterize the time course of any response decrement and recovery.
-
Control intracellular nucleotide levels: Since Iptakalim's effect is nucleotide-dependent, ensure that the intracellular solution in your patch pipette contains a defined concentration of ATP and/or ADP within the optimal range (100-1000 μmol/L).
-
-
Issue 2: No significant KATP channel activation observed with Iptakalim.
Possible Cause & Solution
-
Incorrect KATP channel subtype: Iptakalim is selective for SUR2B-containing channels.[2]
-
Solution: Verify the expression of SUR2B and Kir6.1 subunits in your experimental model system using techniques like RT-PCR or Western blotting.
-
-
Suboptimal intracellular nucleotide concentration:
-
Solution: Prepare your intracellular solution with ATP or ADP concentrations within the 100-1000 μmol/L range. Avoid ATP-free or very high ATP concentrations if you are specifically studying Iptakalim's activating effect.
-
-
Drug concentration and delivery:
-
Solution: Prepare fresh dilutions of Iptakalim for each experiment. Ensure your perfusion system is working correctly and delivering the intended concentration to the cell. Perform a dose-response curve to determine the optimal concentration for your specific cell type.
-
Quantitative Data
Table 1: Iptakalim Concentration and KATP Channel Activation
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| Effective Concentration Range | 1.0 - 100 μmol/L | Rat Mesenteric Microvascular Endothelial Cells | Whole-cell patch clamp with 1000 μmol/L intracellular ATP, ADP, or UDP | |
| Inhibition of PASMC Proliferation (IC50) | ~1.0 µmol/L | Human Pulmonary Artery Smooth Muscle Cells | [3H]thymidine incorporation assay | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Assess Iptakalim's Effect on KATP Channels
This protocol is adapted from studies on rat mesenteric microvascular endothelial cells.
-
Cell Preparation:
-
Culture cells on glass coverslips to 50-80% confluency.
-
Use cells from passages 3-5 to ensure consistency.
-
-
Solutions:
-
External Solution (in mmol/L): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mmol/L): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of ATP or ADP (e.g., 100, 500, 1000 μmol/L) (pH 7.2 with KOH).
-
Drug Solutions: Prepare stock solutions of Iptakalim (e.g., 10 mmol/L in distilled water) and the KATP channel blocker glibenclamide (e.g., 10 mmol/L in DMSO). Dilute to final concentrations in the external solution on the day of the experiment.
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration with a gigaohm seal (>1 GΩ).
-
Hold the membrane potential at -100 mV.
-
Record baseline whole-cell currents.
-
Perfuse the cell with the external solution containing the desired concentration of Iptakalim (e.g., 10 or 100 μmol/L).
-
To confirm the current is through KATP channels, co-apply glibenclamide (e.g., 1 μmol/L) with Iptakalim.
-
-
Data Analysis:
-
Measure the amplitude of the outward current before and after drug application.
-
Normalize the Iptakalim-induced current to the cell capacitance to obtain current density (pA/pF).
-
Compare the effects of Iptakalim at different intracellular nucleotide concentrations.
-
Visualizations
Caption: Signaling pathway of KATP channel activation by Iptakalim.
Caption: Experimental workflow for assessing KATP channel desensitization.
Caption: Troubleshooting decision tree for decreased KATP current.
References
- 1. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutational analysis of the Kir6.1 gene in Chinese hypertensive patients treated with the novel ATP-sensitive potassium channel opener iptakalim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Loss of K+ATP-channel-mediated vasodilation after induction of tachyphylaxis to peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Rundown and reactivation of ATP-sensitive potassium channels (KATP) in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscle KATP Channels: Recent Insights to Energy Sensing and Myoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glibenclamide as a Negative Control for Iptakalim Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using glibenclamide as a negative control in experiments involving Iptakalim hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and Glibenclamide?
A1: this compound is a novel ATP-sensitive potassium (K-ATP) channel opener.[1][2] It selectively activates K-ATP channels, particularly the SUR2B/Kir6.1 subtype found in vascular smooth muscle cells.[2][3] This activation leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent relaxation of vascular smooth muscle, resulting in vasodilation.[4]
Glibenclamide (also known as Glyburide) is a sulfonylurea drug that acts as a specific blocker of K-ATP channels.[5][6] It binds to the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex, inhibiting channel activity.[7] By blocking the channel, glibenclamide prevents potassium efflux, leading to membrane depolarization.
Q2: Why is Glibenclamide a suitable negative control for this compound experiments?
A2: Glibenclamide is an effective negative control because it directly antagonizes the action of Iptakalim. Since Iptakalim's primary effect is to open K-ATP channels, the application of Glibenclamide, a channel blocker, should reverse or prevent the effects of Iptakalim.[8] This allows researchers to confirm that the observed physiological responses to Iptakalim are indeed mediated by the opening of K-ATP channels.
Q3: What are the typical concentrations of this compound and Glibenclamide to use in experiments?
A3: The optimal concentrations can vary depending on the cell type and experimental conditions. However, based on published studies, the following ranges are commonly used:
-
This compound: 1.0 µM to 100 µmol/L for in vitro experiments such as whole-cell patch clamp studies.[8]
-
Glibenclamide: 1.0 µM is often sufficient to block Iptakalim-induced currents.[8] For other applications, concentrations can range from the nanomolar to the low micromolar range, with IC50 values varying depending on the specific K-ATP channel subtype and experimental setup.[5][9]
Refer to the quantitative data tables below for more specific values.
Quantitative Data
Table 1: Glibenclamide Inhibition of K-ATP Channels
| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |
| IC50 | 0.5 µM | Pig urethral myocytes | Full conductance, levcromakalim-induced | [5] |
| IC50 | 4.7 µM | Pig urethral myocytes | Sublevel conductance | [5] |
| IC50 | ~0.9 µM | HEK293T cells | Wild-type Kir6.2/SUR2a channels | [9] |
| Ki | 175 nM | Pig proximal urethra | Conventional whole-cell patch clamp | [1] |
| Ki1 | 10 nM | Pig proximal urethra | Nystatin-perforated patch (high-affinity) | [1] |
| Ki2 | 9 µM | Pig proximal urethra | Nystatin-perforated patch (low-affinity) | [1] |
Table 2: Effective Concentrations of this compound and Glibenclamide in Functional Assays
| Compound | Concentration | Assay Type | Observed Effect | Reference |
| This compound | 1.0 - 100 µmol/L | Whole-cell patch clamp | Increased whole-cell K-ATP currents | [8] |
| Glibenclamide | 1.0 µmol/L | Whole-cell patch clamp | Prevention of Iptakalim-induced currents | [8] |
| Glibenclamide | 10 µM | Skeletal muscle K-ATP channel reconstitution | Blockade of K-ATP channels | [6] |
| This compound | 3 - 300 µM | Dopamine neurons | No hyperpolarization observed | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Electrophysiology
This protocol details the steps for recording K-ATP channel currents in response to this compound and their inhibition by Glibenclamide.
1. Cell Preparation:
- Culture cells expressing K-ATP channels (e.g., vascular smooth muscle cells, HEK293 cells transfected with Kir6.x/SURx) on glass coverslips.
- Prior to recording, transfer a coverslip to the recording chamber on an inverted microscope stage and perfuse with extracellular solution.
2. Solutions:
- Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; adjust pH to 7.4 with NaOH.
- Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; adjust pH to 7.2 with KOH. ATP and ADP can be included to modulate channel activity.
3. Recording Procedure:
- Fabricate patch pipettes with a resistance of 3-5 MΩ.
- Establish a gigaohm seal (>1 GΩ) on a target cell.
- Rupture the membrane to achieve the whole-cell configuration.
- Clamp the membrane potential at a holding potential of -70 mV.
- Record baseline currents.
- Perfuse the cell with a solution containing this compound (e.g., 10 µM) and record the resulting outward current.
- Following the observation of a stable Iptakalim-induced current, co-perfuse with this compound and Glibenclamide (e.g., 1 µM).
- Observe the inhibition of the outward current.
- Wash out the drugs with the extracellular solution to allow for current recovery.
Protocol 2: Aortic Ring Vasodilation Assay
This protocol outlines the procedure for assessing the vasorelaxant effect of this compound and its blockade by Glibenclamide in isolated rat aortic rings.
1. Tissue Preparation:
- Euthanize a rat and excise the thoracic aorta.
- Clean the aorta of adherent connective tissue and cut into 3-4 mm rings.
- Mount the aortic rings in an organ bath system containing Krebs solution (37°C, gassed with 95% O₂/5% CO₂).
- Apply a resting tension of 1 g and allow for a 60-minute equilibration period, changing the Krebs solution every 15 minutes.
2. Experimental Procedure:
- Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine (e.g., 1 µM) to a stable plateau.
- Once a stable contraction is achieved, cumulatively add this compound (e.g., 10⁻⁹ to 10⁻⁵ M) to generate a concentration-response curve for relaxation.
- In a separate set of rings, pre-incubate the tissues with Glibenclamide (e.g., 10 µM) for 20-30 minutes before pre-contracting with phenylephrine.
- Repeat the cumulative addition of this compound in the presence of Glibenclamide.
- Compare the concentration-response curves to determine the inhibitory effect of Glibenclamide on Iptakalim-induced vasodilation.
Signaling Pathways and Workflows
Caption: Iptakalim and Glibenclamide signaling pathway.
Caption: Experimental workflows for vasodilation and patch clamp assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Glibenclamide precipitation in aqueous solutions | Glibenclamide has low aqueous solubility. | Prepare a concentrated stock solution in DMSO (e.g., 100 mM). For experiments, dilute the stock solution into the aqueous buffer immediately before use. Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects. Gentle warming and sonication can aid dissolution. |
| Inconsistent or weak inhibition by Glibenclamide | 1. Degradation of Glibenclamide stock solution. 2. Sub-optimal concentration. 3. Presence of intracellular factors like UDP that can alter sensitivity.[1] | 1. Prepare fresh Glibenclamide stock solutions. Store aliquots at -20°C and avoid repeated freeze-thaw cycles. 2. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. 3. Be aware that intracellular milieu can affect drug sensitivity. Consider using perforated patch-clamp to maintain the intracellular environment. |
| This compound shows no effect | 1. Incorrect K-ATP channel subtype expression. Iptakalim is selective for certain subtypes (e.g., SUR2B/Kir6.1) and may not activate others (e.g., SUR1/Kir6.2).[3][10] 2. Inappropriate intracellular nucleotide concentrations (e.g., ATP levels that are too high or too low).[8] | 1. Verify the expression of the target K-ATP channel subtype in your experimental model. 2. Optimize the intracellular ATP/ADP ratio in your pipette solution for patch-clamp experiments to be within the range where Iptakalim is effective (e.g., 100-1000 µmol/L ATP).[8] |
| Off-target effects observed with Glibenclamide | Glibenclamide can have effects independent of K-ATP channel blockade at higher concentrations, such as inhibiting other transporters or inducing autophagy.[11] | Use the lowest effective concentration of Glibenclamide determined from a dose-response curve. Include appropriate controls to rule out non-specific effects. |
| Variability in vasodilation experiments | Endothelial damage during aortic ring preparation can affect the response. | Handle the aortic rings carefully to preserve the endothelium. You can verify endothelial integrity by testing the relaxation response to acetylcholine before starting the experiment. |
References
- 1. Different glibenclamide-sensitivity of ATP-sensitive K+ currents using different patch-clamp recording methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Blocking actions of glibenclamide on ATP-sensitive K+ channels in pig urethral myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 8. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 10. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iptakalim, opener of K(ATP), reverses the enhanced expression of genes encoding K(ATP) subunits in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Iptakalim response in different cell lines
Welcome to the technical support center for Iptakalim. This resource is designed for researchers, scientists, and drug development professionals to address the variability in Iptakalim response observed across different cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Iptakalim and what is its primary mechanism of action?
A1: Iptakalim is a novel pharmacological agent known as an ATP-sensitive potassium (K-ATP) channel opener.[1][2] Its primary mechanism involves binding to the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex, which leads to the opening of the associated inwardly rectifying potassium channel (Kir) pore. This increases potassium efflux from the cell, causing membrane hyperpolarization. This change in membrane potential typically leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and affecting various downstream signaling pathways.[2]
Q2: Why do different cell lines show varied responses to Iptakalim?
A2: The variability in cellular response to Iptakalim is primarily due to three factors:
-
K-ATP Channel Subunit Composition: K-ATP channels are hetero-octameric complexes composed of four Kir subunits and four SUR subunits. Different cell types express different isoforms of these subunits (e.g., SUR1/Kir6.2 in pancreatic β-cells vs. SUR2B/Kir6.1 in vascular smooth muscle cells).[3] Iptakalim exhibits selectivity for certain subunit combinations, showing a higher potency for SUR2B/Kir6.1 channels and failing to open SUR1/Kir6.2 channels.[3]
-
Concentration-Dependent Effects: The concentration of Iptakalim can dramatically influence its effect. For instance, in rat dopaminergic neurons, high concentrations of Iptakalim have been observed to close, rather than open, K-ATP channels.
-
Cellular Metabolic State: The activity of K-ATP channels is regulated by the intracellular ratio of ATP to ADP. Cells with a lower metabolic state (lower ATP:ADP ratio) may exhibit a more pronounced response to K-ATP channel openers like Iptakalim.[4]
Q3: In which cell lines is Iptakalim expected to be an effective K-ATP channel opener?
A3: Iptakalim is most effective in cell lines that express the SUR2B/Kir6.1 subtype of the K-ATP channel. This includes, but is not limited to:
-
Pulmonary Artery Smooth Muscle Cells (PASMCs): Iptakalim effectively inhibits proliferation in these cells.[1][5]
-
Human Umbilical Vein Endothelial Cells (HUVECs): It has been shown to prevent endothelial dysfunction in these cells.[6][7]
-
Microvascular Endothelial Cells (MVECs): Iptakalim activates K-ATP channels in these cells.[4]
-
Neurovascular unit cells (neurons, astrocytes, and endothelial cells): It exhibits neuroprotective effects in these cell types.[8][9][10]
Q4: Are there cell lines where Iptakalim has an opposite or unexpected effect?
A4: Yes. In pancreatic β-cells, which primarily express SUR1/Kir6.2 K-ATP channels, Iptakalim acts as a channel closer. This leads to membrane depolarization, calcium influx, and subsequent insulin release.[11] This is a critical consideration for researchers working with insulin-secreting cell lines.
Troubleshooting Guide
Issue 1: No observable effect of Iptakalim on cell proliferation.
| Possible Cause | Troubleshooting Step |
| Incorrect K-ATP Channel Subtype: | Verify the expression of K-ATP channel subunits in your cell line (e.g., via RT-PCR or Western blot). Iptakalim is most effective on SUR2B/Kir6.1 channels. |
| Inappropriate Iptakalim Concentration: | Perform a dose-response experiment with a wide range of Iptakalim concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your cell line. |
| High Cellular ATP Levels: | Culture cells under conditions that mimic physiological metabolic stress if appropriate for your experimental model, as high intracellular ATP can antagonize the effect of K-ATP channel openers. |
| Inactive Compound: | Ensure the proper storage and handling of the Iptakalim stock solution. Prepare fresh dilutions for each experiment. |
Issue 2: Unexpected increase in intracellular calcium upon Iptakalim application.
| Possible Cause | Troubleshooting Step |
| Cell Line Expresses SUR1/Kir6.2: | This is the expected response in cell lines like pancreatic β-cells where Iptakalim closes K-ATP channels. Confirm the K-ATP channel subtype in your cells. |
| Off-Target Effects at High Concentrations: | Reduce the concentration of Iptakalim used. High concentrations may have non-specific effects. |
| Indirect Effects: | Consider that Iptakalim's effect on one cell type in a co-culture system could indirectly affect the calcium signaling of another. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture Conditions: | Standardize cell passage number, seeding density, and culture media. Changes in these parameters can alter cellular metabolism and ion channel expression. |
| Fluctuations in Intracellular Nucleotide Levels: | The effect of Iptakalim is dependent on intracellular ATP and NDP concentrations.[4] Ensure consistent cell health and metabolic state between experiments. |
| Solvent Effects: | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and does not exceed a non-toxic level. |
Data Presentation
Table 1: Summary of Iptakalim Effects in Different Cell Lines
| Cell Line | Primary K-ATP Subtype | Observed Effect | Effective Concentration Range |
| Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) | SUR2B/Kir6.1 | Inhibition of proliferation, induction of apoptosis.[12] | 0.1 - 10 µM[2] |
| Human Pulmonary Artery Endothelial Cells (HPAECs) | SUR2B/Kir6.1 | Increased eNOS activity and NO production under hypoxia.[13][14] | 10 µM[14] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | SUR2B/Kir6.1 | Prevention of insulin resistance-induced endothelial dysfunction.[6][7] | 0.1 - 10 µM[6][7] |
| Human Endothelial Colony-Forming Cells (ECFCs) | Not specified | Promoted cell viability, proliferation, migration, and angiogenesis under hypoxia.[15][16] | Not specified |
| Rat Cortical Neurons, Astrocytes, and Microvascular Endothelial Cells | SUR2-type | Neuroprotection, inhibition of hypoxia-induced cell death.[8][9][10][17] | 0.01 - 1 µM[8] |
| Rat Pancreatic β-cells | SUR1/Kir6.2 | K-ATP channel closure, membrane depolarization, increased insulin release.[11] | Not specified |
| PC12 (Rat Pheochromocytoma) | Not specified | Protection against neurotoxin-induced glutamate transporter dysfunction.[18] | 10 µM[18] |
Experimental Protocols
Protocol 1: Western Blot for PKC-α Expression in PASMCs
-
Cell Culture and Treatment: Culture human PASMCs to 80-90% confluency. Induce quiescence by serum-free medium for 24 hours. Pre-treat with Iptakalim (0.1, 1.0, 10 µM) for 30 minutes before inducing hypoxia.
-
Protein Extraction: Lyse cells and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a 10% SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PKC-α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an ECL detection reagent. Use GAPDH as a loading control.
Protocol 2: Cell Proliferation Assay using CCK-8
-
Cell Seeding: Seed human PASMCs in a 96-well plate at a density of 1x10^4 cells/well. Allow cells to adhere.
-
Treatment: Treat cells with the desired concentrations of Iptakalim and/or other stimuli (e.g., endothelin-1) for 24 hours.
-
CCK-8 Incubation: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability relative to an untreated control.
Mandatory Visualizations
References
- 1. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iptakalim inhibited endothelin-1-induced proliferation of human pulmonary arterial smooth muscle cells through the activation of K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iptakalim influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iptakalim rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iptakalim rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iptakalim ameliorates hypoxia-impaired human endothelial colony-forming cells proliferation, migration, and angiogenesis via Akt/eNOS pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iptakalim ameliorates hypoxia-impaired human endothelial colony-forming cells proliferation, migration, and angiogenesis via Akt/eNOS pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iptakalim protects against hypoxic brain injury through multiple pathways associated with ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Iptakalim hydrochloride protects cells against neurotoxin-induced glutamate transporter dysfunction in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iptakalim Hydrochloride and Cardiac Repolarization
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential for Iptakalim hydrochloride to induce QT interval prolongation. The following frequently asked questions (FAQs) and troubleshooting guides are based on available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: Does this compound prolong the QT interval at therapeutic doses?
A1: Based on a randomized, double-blind, placebo-controlled clinical study in 83 healthy subjects, this compound did not prolong the QT interval at therapeutic doses.[1] The study evaluated single oral doses of 5, 10, 15, and 20 mg, as well as multiple oral doses of 10 and 20 mg.[1]
Q2: What was the maximum dose of this compound tested in the clinical QT study?
A2: The highest single dose of this compound administered in the clinical QT study was 20 mg, which is considered twice the therapeutic dose.[1]
Q3: What were the key findings of the concentration-QTc analysis for this compound?
A3: The concentration-QTc analysis demonstrated that a clinically relevant effect on the corrected QT interval (a ΔΔQTcF effect above 10 milliseconds) could be excluded at all observed plasma concentrations of this compound.[1]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a selective ATP-sensitive potassium (KATP) channel opener.[1][2][3][4][5][6] It shows high selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are expressed in the endothelium of resistance blood vessels.[6] This mechanism leads to vasodilation and is the basis for its use as an antihypertensive agent.[2][6]
Q5: Are there any non-clinical (preclinical) findings that suggest a risk of QT prolongation with this compound?
A5: The available information from the primary clinical safety study does not indicate a risk of QT prolongation. While comprehensive preclinical cardiac safety data is not detailed in the provided search results, the clinical findings are generally considered the most relevant for assessing human risk.
Troubleshooting Guide for Experimental Studies
Issue 1: Observing unexpected changes in cardiac action potential duration or QT interval in in vitro or ex vivo models.
-
Possible Cause 1: Off-target effects at high concentrations. While Iptakalim is selective for KATP channels, supra-pharmacological concentrations used in preclinical models may lead to off-target effects.
-
Troubleshooting Step: Ensure that the concentrations used in your experiments are clinically relevant. Refer to the plasma concentrations observed in human studies.
-
-
Possible Cause 2: Model-specific ion channel expression. The specific profile of cardiac ion channels can vary between different animal models and cell lines. Your model may have a unique sensitivity not representative of human cardiac physiology.
-
Troubleshooting Step: Characterize the expression of key cardiac ion channels (e.g., hERG, IKs, IKl) in your experimental model. Consider using multiple models for cross-validation.
-
-
Possible Cause 3: Experimental conditions. Factors such as temperature, pH, and electrolyte concentrations in the perfusion solution can significantly impact cardiac electrophysiology.
-
Troubleshooting Step: Strictly control and monitor all experimental parameters. Ensure your baseline recordings are stable and reproducible.
-
Issue 2: Difficulty in replicating the vasodilatory effects of this compound.
-
Possible Cause 1: Absence of endothelium. The vasodilatory effect of this compound is primarily mediated by the activation of KATP channels in the endothelium.[4][6]
-
Troubleshooting Step: Use vessel preparations with intact endothelium. If using endothelium-denuded vessels as a control, a significantly reduced or absent response to Iptakalim would be expected.
-
-
Possible Cause 2: Inappropriate experimental model. The selectivity of Iptakalim for SUR2B/Kir6.1 subtypes is crucial.
-
Troubleshooting Step: Select a vascular bed known to express this KATP channel subtype. Resistance arteries are more sensitive to Iptakalim than large conduit arteries.[6]
-
Data Presentation
Table 1: Summary of Clinical Study on this compound and QT Interval
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled |
| Population | 83 healthy subjects |
| Single Doses | 5 mg, 10 mg, 15 mg, 20 mg |
| Multiple Doses | 10 mg, 20 mg |
| Key Finding | No prolongation of the QT interval |
| Concentration-QTc Analysis | ΔΔQTcF effect > 10 ms was excluded |
| Reference | [1] |
Experimental Protocols
Key Experiment: Clinical Evaluation of the Effect of this compound on the QT Interval
-
Objective: To assess the effect of single and multiple ascending doses of this compound on the corrected QT (QTc) interval in healthy subjects.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled study was conducted.
-
Participants: 83 healthy adult subjects were enrolled.
-
Dosing Regimens:
-
Single Ascending Dose: Subjects received a single oral dose of 5 mg, 10 mg, 15 mg, or 20 mg of this compound or a placebo.
-
Multiple Ascending Dose: Subjects received multiple oral doses of 10 mg or 20 mg of this compound or a placebo.
-
-
Data Collection:
-
Electrocardiograms (ECGs): ECGs were recorded at predefined time points before and after drug administration.
-
Blood Sampling: Blood samples were collected at scheduled times to determine the plasma concentration of this compound.
-
-
Data Analysis:
-
The QT interval was corrected for heart rate using a standard formula (e.g., Fridericia's correction - QTcF).
-
A concentration-response analysis was performed to evaluate the relationship between this compound plasma concentration and the change in QTc interval (ΔΔQTcF).
-
The primary endpoint was to determine if there was a statistically significant and clinically relevant prolongation of the QTc interval.
-
-
Visualizations
Caption: Workflow of the clinical QT interval assessment for this compound.
Caption: Simplified signaling pathway of this compound's vasodilatory action.
References
- 1. Evaluation of the Potential Effect of this compound on the QT Interval in Single- and Multiple-Ascending-Dose Studies Using Concentration-QTc Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Iptakalim hydrochloride degradation in experimental solutions
Welcome to the technical support center for Iptakalim hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating degradation and ensuring the stability of this compound in experimental solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and handling of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of drug activity. | Degradation of this compound in the experimental solution. | 1. Prepare fresh solutions: It is highly recommended to prepare this compound solutions fresh for each experiment. 2. Proper storage: If a stock solution must be prepared, store it at -20°C for up to one month or at -80°C for up to six months in sealed, airtight containers, protected from moisture.[1] 3. Avoid repeated freeze-thaw cycles: Aliquot stock solutions into smaller, single-use volumes to prevent degradation from repeated temperature changes. 4. Check pH of the solution: Although specific data for this compound is limited, hydrochloride salts can be susceptible to degradation at certain pH values. Ensure the pH of your experimental buffer is within a stable range, typically close to physiological pH (7.2-7.4) for cell-based assays.[2] 5. Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation. |
| Precipitation observed in the solution. | 1. Low solubility at the desired concentration. 2. Temperature changes. 3. Interaction with components of the buffer or media. | 1. Aid dissolution: If precipitation occurs during preparation, gentle warming (up to 70°C) and sonication can be used to aid dissolution.[1] 2. Use of a suitable solvent: this compound is soluble in water (up to 25 mg/mL).[3] For higher concentrations or specific experimental needs, Dimethyl Sulfoxide (DMSO) can be used as a solvent for stock solutions.[2] 3. Maintain consistent temperature: Ensure the solution is maintained at the experimental temperature to prevent precipitation due to temperature fluctuations. 4. Filter sterilization: If using an aqueous stock solution, it is advisable to filter and sterilize it with a 0.22 μm filter before use in cell culture experiments.[1] |
| Inconsistent results between experiments. | 1. Variability in solution preparation. 2. Degradation of stock solution over time. 3. Contamination of the solution. | 1. Standardize protocols: Ensure a consistent and documented protocol for solution preparation is followed for every experiment. 2. Use fresh stock solutions: As a best practice, use freshly prepared stock solutions or ensure that stored stocks are within their recommended stability period. 3. Aseptic technique: When preparing solutions for cell-based assays, always use sterile techniques to prevent microbial contamination which can affect drug stability and experimental outcomes. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in water.[3] For in vitro studies, it can be dissolved in water to make a stock solution.[1] Some protocols also mention the use of Dimethyl Sulfoxide (DMSO) for preparing stock solutions of related compounds, which are then diluted in the experimental medium.[2]
Q2: What are the recommended storage conditions for this compound solutions?
A2: Stock solutions of this compound should be stored in sealed containers, protected from moisture. For short-term storage, -20°C is suitable for up to one month. For longer-term storage, -80°C is recommended for up to six months.[1] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: How can I prevent the degradation of this compound in my experimental setup?
A3: To mitigate degradation, it is best to prepare solutions fresh before each experiment. If using a stock solution, ensure it has been stored correctly and is within its stability period. Protect the solution from light by using amber vials or wrapping the container in foil. Maintain a stable pH and temperature during your experiment.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the provided search results, hydrochloride salts of pharmaceutical compounds can be susceptible to hydrolysis (in acidic or basic conditions) and oxidation. Photodegradation is also a potential concern for many organic molecules. Therefore, it is prudent to control these factors in your experimental setup.
Q5: Is this compound sensitive to light?
A5: Although specific photostability studies for this compound were not found, it is a general good laboratory practice to protect solutions of organic compounds from light to prevent potential photodegradation. Storing solutions in light-resistant containers is a recommended precautionary measure.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder (purity >98%)
-
Sterile, nuclease-free water or DMSO
-
Sterile, light-resistant microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
0.22 μm syringe filter (for aqueous solutions)
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration. The molecular weight of this compound is 179.73 g/mol .[3]
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use gentle warming (up to 70°C) and sonication to aid dissolution.[1]
-
If using water as the solvent for cell culture experiments, sterilize the stock solution by passing it through a 0.22 μm syringe filter.[1]
-
Aliquot the stock solution into single-use, sterile, light-resistant microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Experimental Workflow for Assessing this compound Stability
This workflow outlines a general approach to investigate the stability of this compound under specific experimental conditions.
References
Validation & Comparative
Validating Iptakalim Hydrochloride's KATP Channel Activity with Glibenclamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iptakalim hydrochloride, a novel ATP-sensitive potassium (KATP) channel opener, and Glibenclamide, a classical KATP channel blocker. The objective is to present experimental data and detailed protocols for validating the KATP channel-opening activity of this compound through its inhibition by Glibenclamide. This information is crucial for researchers in pharmacology and drug development investigating vascular tone modulation and related therapeutic areas.
I. Comparative Overview of this compound and Glibenclamide
This compound is a novel KATP channel opener with high selectivity for the SUR2B/Kir6.1 subtype, which is predominantly expressed in vascular smooth muscle cells.[1] This selectivity contributes to its potent antihypertensive effects with a favorable side-effect profile.[1] In contrast, Glibenclamide is a long-standing, non-selective KATP channel blocker, widely used in the treatment of type 2 diabetes, that inhibits channel activity by binding to the sulfonylurea receptor (SUR) subunit.[2] The opposing actions of these two compounds on KATP channels make Glibenclamide an essential tool for validating the mechanism of action of Iptakalim and other KATP channel openers.
II. Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and Glibenclamide, highlighting their respective potencies on the vascular KATP channel subtype SUR2B/Kir6.1.
| Parameter | This compound | Glibenclamide | KATP Channel Subtype | Reference |
| Action | Opener (Activator) | Blocker (Inhibitor) | SUR2B/Kir6.1 | [1] |
| Potency | More potent than pinacidil and diazoxide | IC50: ~43 nM | SUR2B/Kir6.1 | [1] |
| Observed Effect | Increases whole-cell KATP currents | Prevents Iptakalim-induced current increase | Microvascular Endothelial Cells | [3] |
Note: A specific EC50 value for Iptakalim on SUR2B/Kir6.1 channels was not available in the reviewed literature. However, studies show significant activation at concentrations of 10 and 100 μmol/L.[3]
III. Experimental Protocols
A. Electrophysiological Validation using Patch-Clamp
This protocol is designed to measure the effect of Iptakalim on KATP channel currents and its subsequent inhibition by Glibenclamide in isolated vascular smooth muscle cells.
1. Cell Preparation:
-
Isolate vascular smooth muscle cells from a suitable source (e.g., rat mesenteric artery) using enzymatic digestion.
-
Plate the isolated cells on glass coverslips and culture for 24-48 hours.
2. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record KATP channel currents.
-
The extracellular (bath) solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
The intracellular (pipette) solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 1 MgATP (to maintain a basal closed state of KATP channels) (pH adjusted to 7.2 with KOH).
3. Experimental Procedure:
-
Establish a stable whole-cell recording.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps or steps to elicit membrane currents.
-
Perfuse the cell with the bath solution containing this compound (e.g., 10 µM) to activate KATP channels. Observe an increase in outward current.
-
After a stable Iptakalim-induced current is achieved, co-perfuse with Iptakalim and Glibenclamide (e.g., 1 µM).
-
Observe the inhibition of the Iptakalim-induced current.
-
Perform a washout with the control bath solution to demonstrate reversibility.
B. Vasodilation Assay using Wire Myography
This protocol assesses the functional effect of Iptakalim on vascular tone and its blockade by Glibenclamide in isolated arterial rings.
1. Tissue Preparation:
-
Dissect a segment of a resistance artery (e.g., mesenteric artery) in cold physiological salt solution (PSS).
-
Mount the arterial segment on a wire myograph in a chamber filled with PSS, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
2. Experimental Procedure:
-
Equilibrate the tissue for at least 30 minutes.
-
Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine or U46619).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to elicit a dose-dependent relaxation.
-
In a separate set of experiments, pre-incubate the arterial rings with Glibenclamide (e.g., 1 µM) for 20-30 minutes before inducing contraction.
-
Repeat the cumulative addition of this compound in the presence of Glibenclamide.
-
The expected outcome is a rightward shift of the Iptakalim concentration-response curve, indicating competitive antagonism by Glibenclamide.
IV. Visualizations
Signaling Pathway of KATP Channel Modulation in Vascular Smooth Muscle
Caption: Signaling pathways of KATP channel activation by Iptakalim and inhibition by Glibenclamide.
Experimental Workflow for Validating Iptakalim Activity
Caption: Experimental workflows for electrophysiological and vasodilation assays.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Iptakalim and Diazoxide on SUR Subunits: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of Iptakalim and diazoxide on the sulfonylurea receptor (SUR) subunits of ATP-sensitive potassium (K-ATP) channels. This analysis is supported by experimental data on their selectivity, potency, and mechanisms of action.
Iptakalim and diazoxide are both potassium channel openers that exert their effects by modulating the activity of K-ATP channels. These channels are crucial in linking the metabolic state of a cell to its electrical excitability and are composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory SUR subunit. The SUR subunit, with its isoforms SUR1, SUR2A, and SUR2B, is the primary target for this class of drugs and confers tissue specificity and pharmacological diversity to the K-ATP channels.
Quantitative Comparison of Potency
The following tables summarize the available quantitative data on the potency of Iptakalim and diazoxide on different K-ATP channel subunit combinations. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Drug | Channel Subunit | EC50 (µM) | Cell Type | Reference |
| Diazoxide | Kir6.2/SUR1 | 31 | HEK293 | [1] |
| Kir6.2/SUR1 | ~100-300 | Beta cells | ||
| Kir6.1/SUR1 | ~10 | Liver | ||
| Iptakalim | Kir6.1/SUR2B | More potent than diazoxide | Xenopus oocytes | [2] |
| Kir6.2/SUR1 | Inactive/Inhibitory | Xenopus oocytes, HEK293 | [2][3][4] | |
| Kir6.2/SUR2A | Mild effect | Xenopus oocytes | [2] |
Note: A direct EC50 value for Iptakalim on SUR2B/Kir6.1 was not found in the search results, but it is consistently reported as being more potent than diazoxide on this subunit.[2]
Mechanism of Action and SUR Subunit Selectivity
Diazoxide
Diazoxide is a well-established K-ATP channel opener with a broad spectrum of activity, primarily targeting SUR1 and SUR2B subunits.[5][6] Its mechanism of action is critically dependent on the presence of intracellular magnesium and nucleotides, particularly MgATP and MgADP.[7] Diazoxide binding to the SUR subunit is thought to stabilize the nucleotide-bound state, which in turn promotes channel opening.[7]
-
SUR1/Kir6.2 (Pancreatic β-cells): Diazoxide is a potent activator of this channel subtype, leading to hyperpolarization of the β-cell membrane and inhibition of insulin secretion.[5][7] This makes it a therapeutic agent for hyperinsulinism.
-
SUR2A/Kir6.2 (Cardiac muscle): The effect of diazoxide on cardiac K-ATP channels is more complex. In the absence of ADP, diazoxide has little to no effect.[8] However, in the presence of ADP, which accumulates during metabolic stress like ischemia, diazoxide can significantly activate SUR2A/Kir6.2 channels, suggesting a cardioprotective role.[8]
-
SUR2B/Kir6.1 & SUR2B/Kir6.2 (Smooth muscle): Diazoxide activates these channels, leading to vasodilation and a hypotensive effect.[6]
Iptakalim
Iptakalim is a newer K-ATP channel opener with a distinct pharmacological profile, exhibiting significant selectivity for the SUR2B subunit.[2]
-
SUR2B/Kir6.1 (Vascular smooth muscle): Iptakalim is a potent and selective activator of this channel, leading to vasodilation of resistance arterioles.[2] This selectivity is believed to contribute to its antihypertensive effects with potentially fewer side effects compared to non-selective openers.[2]
-
SUR1/Kir6.2 (Pancreatic β-cells): In stark contrast to diazoxide, Iptakalim does not activate and has even been shown to inhibit SUR1/Kir6.2 channels.[2][3] This unique bidirectional regulation suggests potential therapeutic applications in conditions like type 2 diabetes with vascular complications.[3]
-
SUR2A/Kir6.2 (Cardiac muscle): Iptakalim has been reported to have only mild effects on this subunit.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of K-ATP channel activation by these openers and a general experimental workflow for their characterization.
Caption: Signaling pathway of K-ATP channel activation by Iptakalim and Diazoxide.
Caption: General experimental workflow for comparing K-ATP channel openers.
Experimental Protocols
The primary method for characterizing the effects of Iptakalim and diazoxide on SUR subunits is the patch-clamp electrophysiology technique . This can be performed on heterologous expression systems like Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293, COSm6) transfected with the cDNAs of the desired Kir6.x and SURx subunits.
Heterologous Expression of K-ATP Channels
-
Cell Culture: Xenopus oocytes are harvested and prepared for injection. Mammalian cells are cultured under standard conditions.
-
cDNA Preparation: Plasmids containing the coding sequences for the desired Kir6.x and SURx subunits are linearized and transcribed into cRNA.
-
Transfection/Injection: For Xenopus oocytes, cRNAs are co-injected into the cytoplasm. For mammalian cells, cDNAs are transiently transfected using methods like lipofection.
-
Incubation: Cells are incubated for 2-5 days to allow for the expression and assembly of functional K-ATP channels on the plasma membrane.
Patch-Clamp Recording
-
Pipette Preparation: Glass micropipettes with a resistance of 1-5 MΩ are fabricated and filled with a pipette solution typically containing (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, and 10 HEPES (pH 7.2).
-
Cell Recording: Recordings can be made in either whole-cell or inside-out patch configurations.
-
Whole-cell: The cell membrane is ruptured to allow dialysis of the cell interior with the pipette solution, which can be supplemented with different concentrations of ATP and ADP.
-
Inside-out: A patch of the membrane is excised with the intracellular side facing the bath solution, allowing for precise control of the intracellular environment.
-
-
Solution Exchange: The bath solution, containing varying concentrations of the test compounds (Iptakalim or diazoxide) and nucleotides (ATP, ADP), is rapidly exchanged to measure the drug's effect on channel activity. A typical intracellular solution contains (in mM): 107 KCl, 2 MgCl2, 1 CaCl2, 10 EGTA, and 10 HEPES (pH 7.2), with ATP and ADP added as needed.
-
Data Acquisition and Analysis: Membrane currents are recorded using a patch-clamp amplifier. The current amplitude in the presence of the drug is compared to the control current to determine the percentage of activation. Dose-response curves are then constructed to calculate the EC50 value.
Conclusion
Iptakalim and diazoxide, while both classified as K-ATP channel openers, exhibit distinct profiles in their interaction with SUR subunits. Diazoxide demonstrates broad activity on SUR1 and SUR2B, with a conditional, ADP-dependent effect on SUR2A. In contrast, Iptakalim displays high selectivity for SUR2B-containing channels while being inactive or even inhibitory on SUR1. This differential selectivity has significant implications for their therapeutic applications and side-effect profiles. The choice between these agents in a research or clinical setting should be guided by the specific K-ATP channel subtype being targeted. Further direct comparative studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison of their potencies.
References
- 1. Potent and selective activation of the pancreatic beta-cell type K(ATP) channel by two novel diazoxide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological plasticity of cardiac ATP-sensitive potassium channels toward diazoxide revealed by ADP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iptakalim Hydrochloride and Pinacidil in Relaxing Resistance Blood Vessels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent ATP-sensitive potassium (KATP) channel openers, iptakalim hydrochloride and pinacidil, with a focus on their effects on resistance blood vessels. Both compounds are potent vasodilators, but they exhibit distinct pharmacological profiles, including differences in their mechanism of action, selectivity, and dependence on the vascular endothelium.
Executive Summary
This compound is a novel KATP channel opener demonstrating high selectivity for the SUR2B/Kir6.1 subtype, which is predominantly expressed in the vascular smooth muscle of resistance arteries.[1] Its vasodilatory action is notably endothelium-dependent and requires ATP hydrolysis. A distinguishing feature of iptakalim is its preferential antihypertensive effect in hypertensive models compared to normotensive ones.
Pinacidil is a well-established KATP channel opener that also targets SUR2B-containing channels in vascular smooth muscle, leading to vasodilation.[2] However, its action is not strictly dependent on the endothelium, and at higher concentrations, it may affect other types of potassium channels. Unlike iptakalim, pinacidil's hypotensive effects do not appear to be selective for hypertensive states.[3]
Quantitative Comparison of Vasodilatory Potency
Direct comparative studies providing EC50 values for both iptakalim and pinacidil under identical experimental conditions in resistance blood vessels are limited in the available literature. However, data from various studies on different vascular beds are summarized below to provide an estimate of their respective potencies. It is important to note that direct comparisons of these values should be made with caution due to the differing experimental preparations and conditions.
| Drug | Vascular Bed | Agonist Used for Pre-contraction | EC50 / IC50 / pD2 | Reference |
| Pinacidil | Rat Aortic Strips | Serotonin | ED50 = 0.3 µM | [4] |
| Pinacidil | Rat Resistance Vessels (internal diameter ~200 µm) | Noradrenaline | Concentration-dependent inhibition | [5] |
| Pinacidil | Canine Mesenteric Artery | 20.9 mM K+ | pD2 = 5.88 | [6] |
| Pinacidil | Cloned SUR2B/Kir6.2 channels (HEK293T cells) | - | EC50 ≈ 2 µM | [7] |
| Iptakalim | Cloned SUR2B/Kir6.1 channels | - | More potent activator than pinacidil | [1] |
Mechanism of Action and Signaling Pathways
Both iptakalim and pinacidil exert their primary vasodilatory effect by opening KATP channels in vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium and leading to smooth muscle relaxation and vasodilation.
However, there are key differences in their activation mechanisms and downstream signaling.
This compound Signaling Pathway
Iptakalim's action is distinguished by its dependence on the vascular endothelium and the necessity of ATP hydrolysis. It selectively activates the SUR2B/Kir6.1 subtype of KATP channels.
Caption: Signaling pathway of this compound in resistance blood vessels.
Pinacidil Signaling Pathway
Pinacidil directly activates SUR2B-containing KATP channels on vascular smooth muscle cells. While some studies suggest a partial endothelium-dependency in certain vascular beds, its primary mechanism is considered to be a direct effect on the smooth muscle.
Caption: Signaling pathway of Pinacidil in vascular smooth muscle.
Experimental Protocols
The vasodilatory effects of iptakalim and pinacidil on resistance blood vessels are typically investigated using wire myography.
Wire Myography Protocol for Assessing Vasodilation
1. Vessel Preparation:
-
Resistance arteries (e.g., mesenteric, cerebral, or coronary arteries with internal diameters of 100-300 µm) are dissected from euthanized animals (e.g., rats or mice) in cold, oxygenated physiological salt solution (PSS).
-
Segments of the artery (approximately 2 mm in length) are carefully mounted on two tungsten wires (25-40 µm diameter) in the jaws of a wire myograph.
2. Equilibration and Viability Testing:
-
The mounted vessel is submerged in PSS at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
The vessel is normalized to a passive tension that mimics its in vivo state.
-
The viability of the vessel is assessed by inducing contraction with a high-potassium solution (KPSS) followed by washout. Endothelial integrity is confirmed by observing relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-contraction with an agonist like phenylephrine or serotonin.
3. Vasodilation Assay:
-
A stable contraction is induced in the arterial rings using a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, serotonin, or U46619).
-
Once a plateau in contraction is reached, cumulative concentrations of the vasodilator (this compound or pinacidil) are added to the bath.
-
The resulting relaxation is recorded as a percentage of the pre-induced contraction.
-
Concentration-response curves are constructed, and EC50 values are calculated to determine the potency of the vasodilators.
Caption: Experimental workflow for a vasodilation assay using wire myography.
Logical Comparison of Key Features
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinacidil-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilatation with pinacidil. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that pinacidil may promote the opening of ATP-sensitive K+ channels yet inhibit the opening of Ca2(+)-activated K+ channels in K(+)-contracted canine mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Iptakalim and Cromakalim on Cardiac Tissue Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent ATP-sensitive potassium (KATP) channel openers, Iptakalim and cromakalim, on cardiac tissue. The information presented is based on available experimental data to assist researchers in understanding their respective pharmacological profiles.
Introduction
Iptakalim is a novel and selective ATP-sensitive potassium (KATP) channel opener, while cromakalim is a more established compound in this class.[1][2] Both drugs exert their effects by opening KATP channels, which are crucial in cellular metabolic sensing and play a significant role in cardioprotection. This guide delves into their comparative effects on cardiac action potential, KATP channel activity, and their ability to mitigate myocardial infarct size.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Iptakalim and cromakalim from various studies. It is important to note that a direct head-to-head comparative study under identical experimental conditions is not available in the reviewed literature. Therefore, this comparison is synthesized from separate studies and should be interpreted with this limitation in mind.
Table 1: Effects of Iptakalim on Cardiac and Vascular Parameters
| Parameter | Model System | Concentration/Dose | Observed Effect | Citation |
| KATP Channel Activation | Rat Mesenteric Microvascular Endothelial Cells | 10 and 100 µmol/L | Significant increase in whole-cell KATP currents | [3] |
| KATP Channel Subtype Selectivity | Heterologously expressed human KATP channels | - | Significant selectivity for SUR2B/Kir6.1, mild effects on SUR2A/Kir6.2, no effect on SUR1/Kir6.2 | [1] |
| QT Interval | Healthy Human Subjects | 5, 10, 15, and 20 mg (single oral dose); 10 and 20 mg (multiple oral doses) | No prolongation of the QT interval at therapeutic doses | [4] |
| Ventricular Remodeling | Animal models | Not specified | Attenuated cardiac hypertrophy | [5] |
Table 2: Effects of Cromakalim on Cardiac Parameters
| Parameter | Model System | Concentration/Dose | Observed Effect | Citation |
| Action Potential Duration (APD95) | Canine Model (in the absence of ischemia) | 1 µg/kg/min (intracoronary) | 8% reduction | [6] |
| Action Potential Duration (APD95) | Canine Model (during coronary occlusion) | 1 µg/kg/min (intracoronary) | 27% reduction | [6] |
| Effective Refractory Period (ERP) | Ferret and Guinea Pig Papillary Muscles | ≥ 3 µM | Concentration-dependent shortening | [7] |
| Myocardial Infarct Size | Anesthetized Rabbit Model | 20 µg/kg (i.v.) | Reduced from 46.8% to 33.1% of the area at risk | [8] |
| Myocardial Infarct Size | Anesthetized Canine Model | 0.2 µg/kg/min (intracoronary) | Increased from 27.7% to 40.3% of the area at risk | [9] |
| Myocardial Infarct Size | Anesthetized Canine Model | Not specified (intravenous) | No significant change (32.8% vs 32.6% of area at risk) | [9] |
Mechanism of Action and Signaling Pathway
Both Iptakalim and cromakalim are KATP channel openers. The activation of these channels in cardiomyocytes leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane and shortening of the action potential duration. This, in turn, reduces calcium influx through voltage-gated calcium channels, leading to a decrease in cardiac contractility and oxygen demand, which is a key mechanism of cardioprotection.
Iptakalim exhibits a higher selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly found in vascular smooth muscle.[1] However, it also has mild effects on the SUR2A/Kir6.2 subtype present in cardiac muscle.[1] The activation of KATP channels by Iptakalim is dependent on intracellular ATP concentrations and requires ATP hydrolysis.[3]
Cromakalim is a potent activator of ATP-dependent K+ channels in cardiac myocytes.[2] It has been shown to activate KATP channels composed of Kir6.2/SUR2A subunits, which are the predominant subtype in ventricular myocytes.[10]
Experimental Protocols
The data presented in this guide are derived from studies employing various experimental models and techniques. Below are generalized descriptions of the key experimental protocols used.
In Vivo Myocardial Infarction Models
-
Animal Models: Studies on myocardial infarct size typically use anesthetized animals such as rabbits or dogs.[8][9]
-
Surgical Procedure: A thoracotomy is performed to expose the heart. A major coronary artery, such as the left circumflex or left anterior descending coronary artery, is occluded for a defined period (e.g., 90 minutes) to induce ischemia, followed by a period of reperfusion (e.g., 5 hours).
-
Drug Administration: The test compounds (Iptakalim or cromakalim) or a vehicle control are administered intravenously or intracoronarily at specified doses before, during, or after the ischemic period.
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk is determined, often by perfusing the coronary arteries with a dye. The heart is then sliced and stained with a substance like triphenyltetrazolium chloride (TTC), which differentiates viable (red) from infarcted (pale) tissue. The infarct size is then calculated as a percentage of the area at risk.
Electrophysiological Recordings
-
Cell Preparation: Single cardiac myocytes are isolated from animal hearts (e.g., guinea pig, ferret) through enzymatic digestion.[7]
-
Patch-Clamp Technique: The whole-cell patch-clamp technique is used to record ion currents and action potentials from these isolated myocytes.
-
Action Potential Duration (APD) Measurement: Action potentials are elicited by injecting a current pulse. The APD is measured at a certain percentage of repolarization, commonly 95% (APD95). The effect of the drug is assessed by comparing the APD before and after drug application.
-
Ion Channel Activity: To study the effect on KATP channels specifically, voltage-clamp protocols are used to measure the current flowing through these channels. The drug is applied, and the change in current is recorded.
Discussion and Conclusion
Based on the available data, both Iptakalim and cromakalim demonstrate effects on cardiac tissue consistent with their role as KATP channel openers.
Cromakalim has been shown to shorten the action potential duration in cardiac muscle, an effect that is more pronounced during ischemic conditions.[6][7] Its impact on myocardial infarct size appears to be variable, with some studies reporting a reduction in infarct size while others show no benefit or even a detrimental effect.[8][9] This variability may be due to differences in experimental models, drug dosage, and route of administration.
Iptakalim is a more selective KATP channel opener with a preference for vascular subtypes, which is consistent with its primary development as an antihypertensive agent.[1] While direct quantitative data on its effect on cardiac action potential duration and infarct size in cardiac tissue are limited in the reviewed literature, its ability to attenuate ventricular remodeling suggests a cardioprotective potential.[5] A key finding is its lack of QT interval prolongation at therapeutic doses in humans, which is a favorable safety profile.[4]
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Potential Effect of Iptakalim Hydrochloride on the QT Interval in Single- and Multiple-Ascending-Dose Studies Using Concentration-QTc Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of intracoronary cromakalim on postischaemic contractile function and action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BRL 34915 (cromakalim) activates ATP-sensitive K+ current in cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitation of myocardial injury with the potassium channel opener cromakalim and the nonvasoactive analog U-89,232: vascular vs. cardiac actions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium channel activators cromakalim and celikalim (WAY-120,491) fail to decrease myocardial infarct size in the anesthetized canine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KATP channels and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
Iptakalim Hydrochloride: A Comparative Analysis of its Specificity for SUR2B over SUR1 KATP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Iptakalim hydrochloride's specificity for the SUR2B subunit over the SUR1 subunit of ATP-sensitive potassium (KATP) channels. This selectivity is crucial for its targeted therapeutic effects, particularly in the context of cardiovascular diseases. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to inform research and drug development decisions.
Introduction to Iptakalim and KATP Channel Subtypes
This compound is a novel ATP-sensitive potassium (KATP) channel opener with a distinct chemical structure. KATP channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. The SUR subunit confers tissue-specific pharmacology and is the binding site for KATP channel openers and blockers. The two main SUR subtypes relevant to this guide are:
-
SUR1: Predominantly found in pancreatic β-cells, where it couples blood glucose levels to insulin secretion.
-
SUR2B: Primarily expressed in vascular smooth muscle cells, contributing to the regulation of vascular tone.
The selective activation of SUR2B-containing KATP channels is a desirable characteristic for antihypertensive drugs, as it allows for vasodilation without significantly impacting insulin secretion, a potential side effect associated with non-selective KATP channel openers.
Comparative Potency and Selectivity
Experimental evidence demonstrates that this compound is a potent and selective activator of KATP channels containing the SUR2B subunit, while having minimal to no effect on channels with the SUR1 subunit. In fact, at higher concentrations, Iptakalim has been observed to inhibit SUR1-containing channels. This contrasts with other KATP channel openers like diazoxide and pinacidil, which exhibit different selectivity profiles.
Quantitative Data Summary
The following table summarizes the available quantitative data on the potency of Iptakalim and other KATP channel openers on SUR1 and SUR2B-containing channels. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.
| Compound | KATP Channel Subtype | EC50 (µM) | Reference |
| This compound | SUR2B/Kir6.1 | More potent than diazoxide and pinacidil | [1] |
| SUR1/Kir6.2 | Fails to open; inhibits at high concentrations (300-500 µM) | [1][2] | |
| Diazoxide | SUR1/Kir6.2 | ~31 - 78.42 | |
| SUR2B/Kir6.x | Activates | ||
| Pinacidil | SUR1/Kir6.2 | No effect | |
| SUR2B/Kir6.2 | ~2 |
Note: A direct EC50 value for Iptakalim on SUR1 channels is not consistently reported, as its primary effect is described as a failure to open or inhibition at high concentrations.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to determine specificity, the following diagrams illustrate the KATP channel signaling pathway and a typical experimental workflow.
Caption: KATP channel signaling pathway.
Caption: Experimental workflow for assessing ion channel specificity.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Selectivity
This protocol outlines the key steps for determining the selectivity of a KATP channel opener, such as this compound, for SUR1 versus SUR2B subunits using the whole-cell patch-clamp technique on a heterologous expression system (e.g., HEK293 cells).
I. Cell Culture and Transfection
-
Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Co-transfect cells with plasmids encoding the desired KATP channel subunits:
-
For SUR1 channels: Kir6.2 and SUR1 plasmids.
-
For SUR2B channels: Kir6.1 and SUR2B plasmids.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
Include a fluorescent reporter plasmid (e.g., GFP) to identify successfully transfected cells.
-
Plate cells on glass coverslips for electrophysiological recordings 24-48 hours post-transfection.
-
II. Electrophysiological Recording
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 1 Mg-ATP (pH adjusted to 7.2 with KOH). Note: The ATP concentration can be varied to study the ATP-dependent effects of the channel openers.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Identify transfected cells by fluorescence microscopy.
-
-
Whole-Cell Configuration:
-
Approach a selected cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Apply voltage ramps or steps to elicit KATP channel currents.
-
Record baseline currents before drug application.
-
III. Drug Application and Data Analysis
-
Drug Perfusion:
-
Prepare stock solutions of this compound, diazoxide, and pinacidil in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.
-
Apply the compounds to the cell via a perfusion system, starting with the lowest concentration.
-
-
Data Recording: Record the current responses at each drug concentration until a steady-state effect is observed.
-
Concentration-Response Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current to the baseline current.
-
Plot the normalized current as a function of the logarithm of the drug concentration to generate a concentration-response curve.
-
-
EC50 Calculation: Fit the concentration-response curve with a Hill equation to determine the EC50 value and the Hill coefficient.
-
Selectivity Determination: Compare the EC50 values obtained for the SUR1- and SUR2B-containing channels to quantify the selectivity of the compound.
Conclusion
The available evidence strongly supports the high specificity of this compound for SUR2B-containing KATP channels over SUR1-containing channels. This selectivity profile makes Iptakalim a promising candidate for the development of targeted therapies for conditions such as hypertension, where vasodilation is desired without the adverse effects on glucose homeostasis associated with non-selective KATP channel openers. Further research providing direct comparative EC50 values will continue to refine our understanding of its pharmacological profile.
References
A Head-to-Head Comparison of Iptakalim and Other Potassium Channel Openers on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iptakalim, a novel ATP-sensitive potassium (KATP) channel opener, with other KCOs, focusing on their effects on endothelial function. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the therapeutic potential of these compounds in cardiovascular diseases associated with endothelial dysfunction.
Executive Summary
Endothelial dysfunction is a key initiator of atherosclerosis and other cardiovascular diseases, characterized by reduced nitric oxide (NO) bioavailability and an imbalance in vasoactive substances. Potassium channel openers (KCOs) represent a class of drugs that can improve endothelial function by hyperpolarizing the cell membrane, leading to a cascade of beneficial vascular effects. Iptakalim has emerged as a promising KCO with a distinct pharmacological profile. This guide delves into a head-to-head comparison of Iptakalim with other KCOs, examining their mechanisms of action, selectivity, and impact on critical endothelial processes.
Mechanism of Action and Selectivity
Iptakalim exerts its effects by selectively opening the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in the vascular endothelium.[1][2] This selectivity is a key differentiator from other KCOs. For instance, studies have shown that Iptakalim's activation of KATP channels is dependent on intracellular ATP hydrolysis, a mechanism not observed with pinacidil.[3] This suggests that Iptakalim may preferentially act on cells with a specific metabolic status.
Table 1: Comparison of Mechanistic Properties of Iptakalim and Other KCOs
| Feature | Iptakalim | Pinacidil | Diazoxide | Cromakalim |
| Primary Target | SUR2B/Kir6.1 KATP channel[1][2] | KATP channels[4] | KATP channels[3] | KATP channels[5] |
| SUR Subunit Selectivity | High for SUR2B[1] | SUR2[6] | ||
| Requirement for ATP Hydrolysis | Yes[3] | No[3] | ||
| Dependence on Intracellular ATP Concentration for Activation | Activates KATP channels at low ATP concentrations (100–1000 μmol/L)[3] | Effective across a wide range of ATP concentrations (10 to 5000 μmol/L)[3] |
Impact on Endothelial Function
The activation of endothelial KATP channels by Iptakalim triggers a signaling cascade that leads to improved endothelial function, primarily through the modulation of nitric oxide (NO) and endothelin-1 (ET-1).
Nitric Oxide Production
Iptakalim has been shown to enhance the release of NO from endothelial cells.[7] This effect is crucial for vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion. The enhanced NO release is a consequence of KATP channel opening, which leads to membrane hyperpolarization and a subsequent increase in intracellular calcium, a key activator of endothelial nitric oxide synthase (eNOS).[7] In a study on human pulmonary artery endothelial cells under hypoxic conditions, Iptakalim (10 and 1000 μM) significantly increased eNOS activity and NO levels.[8]
Endothelin-1 Inhibition
In addition to promoting NO production, Iptakalim effectively inhibits the synthesis and release of ET-1, a potent vasoconstrictor and pro-inflammatory molecule.[7] This dual action of increasing a vasodilator (NO) and decreasing a vasoconstrictor (ET-1) contributes significantly to its beneficial effects on the vasculature.[9]
Table 2: Comparative Effects of KCOs on Endothelial Vasoactive Mediators
| KCO | Effect on NO Production | Effect on ET-1 Production | Reference |
| Iptakalim | ↑ | ↓ | [7][9] |
| Pinacidil | ↑ (indirectly through hyperpolarization) | Not explicitly detailed in comparative studies | [8] |
| Diazoxide | Not explicitly detailed in comparative studies | Not explicitly detailed in comparative studies | |
| Cromakalim | Not explicitly detailed in comparative studies | Not explicitly detailed in comparative studies |
Effects on Endothelial and Vascular Smooth Muscle Cell Proliferation and Migration
Beyond its effects on vasoactive substances, Iptakalim has demonstrated the ability to modulate cellular processes involved in vascular remodeling.
In a study using human endothelial colony-forming cells (ECFCs) under hypoxic conditions, Iptakalim (10⁻⁵ M) significantly improved cell viability, proliferation, and migration.[10] This suggests a potential role for Iptakalim in promoting endothelial repair and regeneration.
Furthermore, Iptakalim has been shown to inhibit the proliferation of human pulmonary arterial smooth muscle cells (PASMCs) induced by ET-1, an effect it shares with pinacidil.[2] This anti-proliferative action on vascular smooth muscle cells is critical in preventing the vascular remodeling associated with conditions like pulmonary hypertension.
Table 3: Effects of KCOs on Endothelial and Vascular Smooth Muscle Cell Functions
| Function | Iptakalim | Pinacidil | Other KCOs | Reference |
| Endothelial Cell Proliferation | ↑ (under hypoxic stress) | Not explicitly detailed | Nicorandil, SG-209: ↑ | [10][11] |
| Endothelial Cell Migration | ↑ (under hypoxic stress) | Not explicitly detailed | Nicorandil, SG-209: ↑ | [10][11] |
| Vascular Smooth Muscle Cell Proliferation | ↓ (ET-1 induced) | ↓ (ET-1 induced) | [2] |
Experimental Protocols
Measurement of Nitric Oxide (NO) Production
NO production by endothelial cells can be quantified using various methods, including the Griess reaction, which measures nitrite (a stable metabolite of NO), or by using fluorescent NO indicators like DAF-FM diacetate.[12]
Griess Assay Protocol:
-
Culture endothelial cells to confluence in appropriate multi-well plates.
-
Treat cells with different concentrations of KCOs for a specified duration.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Measurement of Endothelin-1 (ET-1) Secretion
ET-1 levels in cell culture supernatants or plasma can be measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6]
ELISA Protocol for ET-1:
-
Coat a 96-well plate with a capture antibody specific for ET-1.
-
Add cell culture supernatants or standards to the wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the wells again.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the ET-1 concentration based on the standard curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[13]
MTT Assay Protocol:
-
Seed endothelial or vascular smooth muscle cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of KCOs.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to study collective cell migration in vitro.
Wound Healing Assay Protocol:
-
Grow a confluent monolayer of endothelial cells in a culture dish or multi-well plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the cells to remove debris and add fresh medium containing the KCOs to be tested.
-
Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours).
-
Measure the area of the gap at each time point using image analysis software.
-
The rate of wound closure is calculated to determine the effect of the KCOs on cell migration.
Signaling Pathways and Visualizations
The beneficial effects of Iptakalim on endothelial function are mediated through a well-defined signaling pathway.
Caption: Signaling pathway of Iptakalim in endothelial cells.
Caption: Experimental workflow for comparing KCOs on endothelial function.
Conclusion
Iptakalim distinguishes itself from other KCOs through its selective activation of the SUR2B/Kir6.1 KATP channel subtype and its unique dependence on intracellular ATP hydrolysis. These characteristics may contribute to its potent and targeted effects on the endothelium. The available data indicates that Iptakalim effectively improves endothelial function by enhancing NO production, inhibiting ET-1 synthesis, and modulating endothelial and vascular smooth muscle cell proliferation and migration. While direct head-to-head quantitative comparisons with a broad range of KCOs are still somewhat limited in the literature, the existing evidence positions Iptakalim as a highly promising therapeutic agent for the treatment of cardiovascular diseases characterized by endothelial dysfunction. Further research with direct comparative studies will be invaluable in fully elucidating its relative efficacy and potential clinical advantages.
References
- 1. bioradiations.com [bioradiations.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of putative activators of K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of pinacidil and cromakalim on vascular relaxation and sympathetic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of the potassium channel openers cromakalim and pinacidil and the cromakalim analog U-89232 on isolated vascular and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Involvement of SUR2/Kir6.1 channel in the physiopathology of pulmonary arterial hypertension [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Characterization of VU0542270, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanotransduction Drives Post Ischemic Revascularization Through KATP Channel Closure and Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial NO and O2•− Production Rates Differentially Regulate Oxidative, Nitroxidative and Nitrosative Stress in the Microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of intracellular calcium concentration in intact monolayers of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Validation of Neuroprotective Agents: Iptakalim, Edaravone, and Minocycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Iptakalim, a novel ATP-sensitive potassium (KATP) channel opener, with two other established neuroprotective agents, Edaravone and Minocycline. The focus is on the validation of their therapeutic efficacy using in vivo imaging techniques, supported by experimental data and detailed protocols.
Comparative Analysis of Neuroprotective Effects
The following table summarizes the quantitative data from in vivo studies on Iptakalim, Edaravone, and Minocycline, focusing on their effects in animal models of cerebral ischemia.
| Neuroprotective Agent | Animal Model | In Vivo Imaging Modality | Key Quantitative Findings | Mechanism of Action |
| Iptakalim | Mouse, MCAO | Laser Speckle Imaging | Significantly promoted recovery of cerebral blood flow after ischemia and reperfusion.[1][2] | ATP-sensitive potassium (KATP) channel opener.[3][4][5][6][7] |
| Edaravone | Mouse, tMCAO | In Vivo Optical Imaging | Significant reduction of in vivo fluorescent signals for MMPs and early apoptotic annexin V activation.[1][2] | Free radical scavenger. |
| Minocycline | Rat, MCAO | Magnetic Resonance Imaging (MRI) | Statistically significant reduction in infarct volume.[1][2] | Inhibition of microglial activation and apoptosis. |
| Rat, MCAO | Positron Emission Tomography (PET) | Eased the decline in radioactive accumulation of [11C]SAR127303 for MAGL and increased uptake of [18F]FEBMP for TSPO (neuroinflammation marker). |
Experimental Protocols
Detailed methodologies for the key in vivo imaging experiments cited above are provided to facilitate reproducibility and further research.
Iptakalim: In Vivo Laser Speckle Imaging for Cerebral Blood Flow
-
Animal Model: Male C57BL/6 mice subjected to middle cerebral artery occlusion (MCAO).
-
Imaging System: A multimodal optical imaging platform incorporating a laser speckle imaging module.
-
Procedure:
-
Anesthetize the mouse and perform a craniotomy to expose the cortical surface.
-
Induce MCAO to model ischemic stroke.
-
Administer Iptakalim (10 mg/kg, i.p.) or vehicle control.
-
Acquire laser speckle contrast images of the region of interest at specified time points post-reperfusion.
-
Process the raw speckle images to generate cerebral blood flow maps.
-
-
Data Analysis: Quantify changes in cerebral blood flow in the ischemic and contralateral hemispheres over time, comparing the Iptakalim-treated group to the control group.[1]
Edaravone: In Vivo Optical Imaging of Apoptosis and MMP Activation
-
Animal Model: Mice subjected to transient middle cerebral artery occlusion (tMCAO).
-
Imaging Probes: Annexin V-Cy5.5 for apoptosis and MMPSense 680 for matrix metalloproteinase (MMP) activity.
-
Procedure:
-
Induce 90 minutes of tMCAO in mice.
-
Administer Edaravone or vehicle control.
-
At 48 hours post-tMCAO, intravenously inject the fluorescent probes.
-
Perform in vivo optical imaging of the head to detect fluorescent signals.
-
Following in vivo imaging, sacrifice the animals for ex vivo imaging of brain sections to co-localize the fluorescent signals with immunohistochemical markers for apoptosis and MMP-9.
-
-
Data Analysis: Quantify the in vivo and ex vivo fluorescent signals and compare the extent of apoptosis and MMP activation between the Edaravone-treated and vehicle-treated groups.
Minocycline: In Vivo Magnetic Resonance Imaging (MRI) for Infarct Volume
-
Animal Model: Rats subjected to middle cerebral artery occlusion (MCAO).[8][9]
-
Imaging System: A high-field small-animal MRI scanner (e.g., 7T or 9.4T).[8][10]
-
Procedure:
-
Induce MCAO in rats.
-
Administer Minocycline or vehicle control.
-
At 24 hours post-MCAO, acquire T2-weighted MRI scans of the brain.[8]
-
The infarct area is identified as a hyperintense region on the T2-weighted images.
-
-
Data Analysis: Manually or semi-automatically segment the infarct region on each slice of the T2-weighted images. Calculate the total infarct volume by summing the area of the lesion on each slice and multiplying by the slice thickness. Compare the infarct volumes between the Minocycline-treated and control groups.[8][9]
Minocycline: In Vivo Positron Emission Tomography (PET) for Neuroinflammation
-
Animal Model: Rats subjected to middle cerebral artery occlusion (MCAO).
-
Radiotracers: [11C]SAR127303 for monoacylglycerol lipase (MAGL) and [18F]FEBMP for translocator protein 18 kDa (TSPO), a marker of neuroinflammation.
-
Procedure:
-
Induce MCAO in rats.
-
Administer Minocycline or vehicle control daily for three days post-surgery.
-
Perform PET scans at multiple time points (e.g., pre-occlusion, and days 2, 4, and 7 post-MCAO).
-
For each scan, intravenously inject the respective radiotracer and acquire dynamic PET data.
-
Co-register PET images with a rat brain MRI template for anatomical reference.
-
-
Data Analysis: Define regions of interest (VOIs) in the ischemic and contralateral hemispheres. Generate time-activity curves for each VOI and calculate the standardized uptake value (SUV) or binding potential to quantify radiotracer uptake, reflecting enzyme activity and neuroinflammation, respectively. Compare these quantitative measures between the Minocycline-treated and control groups.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of Iptakalim and the general experimental workflow for validating neuroprotective agents using in vivo imaging.
Caption: Iptakalim's mechanism of action leading to neuroprotection.
Caption: General workflow for validating neuroprotective agents.
References
- 1. Iptakalim improves cerebral microcirculation in mice after ischemic stroke by inhibiting pericyte contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iptakalim improves cerebral microcirculation in mice after ischemic stroke by inhibiting pericyte contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iptakalim protects against ischemic injury by improving neurovascular unit function in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Targeting ischemic stroke with a novel opener of ATP-sensitive potassium channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MRI Guiding of the Middle Cerebral Artery Occlusion in Rats Aimed to Improve Stroke Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET Imaging of Stroke-Induced Neuroinflammation in Mice Using [18F]PBR06 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Iptakalim's Antihypertensive Effects in Diverse Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive properties of Iptakalim, a novel ATP-sensitive potassium (K-ATP) channel opener, with other relevant antihypertensive agents across various preclinical animal models of hypertension. The information is curated to assist in the evaluation of Iptakalim's therapeutic potential and to provide a foundation for further research and development.
Executive Summary
Iptakalim distinguishes itself as a potent antihypertensive agent with a unique pharmacological profile. Unlike traditional K-ATP channel openers such as pinacidil and diazoxide, Iptakalim exhibits a remarkable selectivity, potently lowering blood pressure in hypertensive subjects while having minimal effect on normotensive ones.[1][2] This targeted action is attributed to its high selectivity for the SUR2B/Kir6.1 subtype of the K-ATP channel, which is predominantly expressed in the vascular smooth muscle of resistance arterioles.[1] This guide synthesizes the available preclinical data to offer a comparative perspective on Iptakalim's efficacy and mechanism of action.
Comparative Efficacy of Iptakalim
While direct head-to-head quantitative data in the form of comparative tables is limited in the public domain, the available literature consistently highlights the superior selectivity of Iptakalim.
Spontaneously Hypertensive Rat (SHR) Model:
The SHR model is a genetic model of essential hypertension. Studies in SHR have demonstrated that Iptakalim effectively reduces blood pressure.[3] A key differentiator noted in multiple sources is that this effect is pronounced in hypertensive rats, with little to no hypotensive effect in their normotensive Wistar-Kyoto (WKY) counterparts.[1][2] In contrast, older K-ATP channel openers like pinacidil do not exhibit this selective antihypertensive action.[1][2] While one study noted pinacidil's potency in conscious SHRs, the selective action of Iptakalim suggests a potentially wider therapeutic window and a lower risk of hypotension-related side effects in subjects with normal blood pressure.[4]
Renal Hypertensive Models:
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model:
The DOCA-salt model is a model of mineralocorticoid-induced, low-renin hypertension characterized by volume expansion and increased peripheral resistance. The vasodilatory action of Iptakalim makes it a plausible candidate for effective blood pressure reduction in this model. However, direct comparative studies with quantitative data for Iptakalim in this specific model are not prominently available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for inducing the key animal models of hypertension mentioned, which can be adapted for studies involving Iptakalim.
Spontaneously Hypertensive Rat (SHR) Model
-
Animal Strain: Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Hypertension Development: Hypertension develops spontaneously in SHRs, typically becoming evident by 6-8 weeks of age and fully established by 12-14 weeks.
-
Blood Pressure Measurement: Blood pressure is commonly measured using non-invasive methods such as the tail-cuff method or via radiotelemetry for continuous monitoring.
-
Drug Administration: Iptakalim or comparator drugs can be administered via oral gavage or intraperitoneal injection. Dosing regimens would be determined by the specific study design, often involving a dose-response evaluation.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model
-
Animal Strain: Typically, Sprague-Dawley or Wistar rats are used.
-
Induction Protocol:
-
Unilateral nephrectomy is performed on anesthetized rats.
-
A subcutaneous pellet of DOCA (e.g., 25-100 mg/kg) is implanted.
-
The rats are provided with drinking water containing 1% NaCl and sometimes 0.2% KCl.[5]
-
-
Hypertension Development: Hypertension typically develops over a period of 4-6 weeks.
-
Blood Pressure Measurement: Tail-cuff method or telemetry.
-
Drug Administration: Oral gavage or other appropriate routes are used for the administration of Iptakalim and comparator agents.
Two-Kidney, One-Clip (2K1C) Renovascular Hypertensive Model
-
Animal Strain: Wistar or Sprague-Dawley rats are commonly used.
-
Induction Protocol:
-
Under anesthesia, one renal artery is partially constricted with a silver clip of a specific internal diameter.
-
The contralateral kidney remains untouched.
-
-
Hypertension Development: Hypertension develops over several weeks due to the activation of the renin-angiotensin-aldosterone system.
-
Blood Pressure Measurement: As described for the other models.
-
Drug Administration: According to the study design.
Mechanism of Action and Signaling Pathway
Iptakalim's antihypertensive effect is mediated by its action as a selective opener of ATP-sensitive potassium (K-ATP) channels.
Signaling Pathway of Iptakalim
Caption: Iptakalim's mechanism of action leading to vasodilation.
Iptakalim selectively opens K-ATP channels (SUR2B/Kir6.1 subtype) on both vascular endothelial and smooth muscle cells.[1] In smooth muscle cells, this leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium influx and leading to vasodilation and a decrease in blood pressure. In endothelial cells, the activation of K-ATP channels can also contribute to vasodilation through the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.
Experimental Workflow for Antihypertensive Drug Screening
Caption: A generalized workflow for preclinical antihypertensive studies.
Conclusion
Iptakalim presents a compelling profile as a next-generation antihypertensive agent. Its unique selectivity for hypertensive states in preclinical models suggests a potential for high efficacy with a favorable safety margin, particularly concerning the risk of hypotension in normotensive individuals. While the current body of publicly available, direct comparative quantitative data is not exhaustive, the consistent qualitative reports on its selective action warrant further investigation. Future head-to-head studies providing detailed quantitative comparisons in standardized animal models of hypertension will be invaluable in fully elucidating the therapeutic potential of Iptakalim relative to existing antihypertensive therapies.
References
- 1. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natriuretic and antihypertensive effects of potassium in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aggressive long-term antihypertensive therapy with pinacidil does not cause regression of cardiovascular hypertrophy in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Safety Analysis: Iptakalim Versus First-Generation Potassium Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Iptakalim, a novel ATP-sensitive potassium (K-ATP) channel opener, with older, first-generation agents in the same class, including diazoxide, minoxidil, and pinacidil. The improved safety profile of Iptakalim is primarily attributed to its high selectivity for the SUR2B/Kir6.1 subtype of the K-ATP channel, which is predominantly expressed in vascular smooth muscle. This targeted action minimizes off-target effects commonly associated with less selective potassium channel openers.
Executive Summary of Safety Profiles
Iptakalim has demonstrated a favorable safety and tolerability profile in clinical trials for the treatment of mild-to-moderate hypertension.[1] Its high selectivity for the SUR2B/Kir6.1 K-ATP channel subtype underpins its targeted vasodilation effect on arterioles and small arteries, with minimal impact on other tissues.[1] In contrast, older potassium channel openers like diazoxide, minoxidil, and pinacidil exhibit a broader range of adverse effects due to their non-selective activation of various K-ATP channel subtypes throughout the body.
Comparative Table of Adverse Events
| Adverse Event | Iptakalim | Diazoxide | Minoxidil | Pinacidil |
| Cardiovascular | ||||
| Hypotension | Possible, dose-related | Significant hypotension can occur | Can cause significant hypotension and reflex tachycardia | Headache, palpitations, tachycardia[2] |
| Tachycardia | Minimal reflex tachycardia reported | Common | Common, often requires co-administration of a beta-blocker | Frequent[2] |
| Edema/Fluid Retention | Low incidence reported | Common and can be severe, often requiring diuretics | Significant fluid retention is a common side effect | Common, often requires co-administration of a diuretic[2] |
| Pericardial Effusion | Not reported | Rare but serious | Rare but serious adverse effect | Not commonly reported |
| QT Interval Prolongation | No significant effect observed in clinical trials | Not a primary concern | Not a primary concern | Not a primary concern |
| Metabolic | ||||
| Hyperglycemia | Not reported | A primary effect, used therapeutically for hypoglycemia | Not a primary effect | Not reported |
| Dermatological | ||||
| Hypertrichosis | Not reported | Common and can be cosmetically concerning | Very common, often a reason for its topical use in alopecia | Reported, but less common than with minoxidil |
| Other | ||||
| Headache | Mild and transient | Can occur | Can occur | Common, especially at the start of therapy[2] |
| Dizziness | Mild and transient | Can occur | Can occur | Can occur |
Signaling Pathway of K+ Channel Openers
The primary mechanism of action for all potassium channel openers involves the opening of K-ATP channels in the cell membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, leading to muscle relaxation and vasodilation. Iptakalim's selectivity for the SUR2B/Kir6.1 subtype targets this pathway primarily in the vasculature.
Caption: Signaling pathway of K+ channel openers in vascular smooth muscle cells.
Experimental Protocols for Safety Assessment
The safety profile of potassium channel openers is evaluated through a series of preclinical and clinical studies, adhering to international guidelines such as the ICH S7A for safety pharmacology.[3][4][5]
Preclinical Safety Pharmacology Core Battery
A core battery of studies is conducted to assess the effects on vital organ systems.
1. Cardiovascular Safety Assessment in Conscious Beagle Dogs via Telemetry
-
Objective: To evaluate the effects of the test compound on cardiovascular parameters.
-
Methodology:
-
Beagle dogs are surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate in a conscious, unrestrained state.
-
Following a recovery period, a baseline recording of at least 24 hours is obtained.
-
The test compound (e.g., Iptakalim) or vehicle is administered, and cardiovascular parameters are continuously recorded for a predefined period (e.g., 24-48 hours).
-
Data on heart rate, systolic and diastolic blood pressure, mean arterial pressure, and ECG intervals (PR, QRS, QT, and corrected QT) are analyzed.[3]
-
Positive controls known to affect these parameters are often included to validate the sensitivity of the model.
-
2. Central Nervous System (CNS) Safety Assessment: The Irwin Test in Rodents
-
Objective: To assess the effects of the test compound on behavioral and physiological functions.[4][6]
-
Methodology:
-
Rodents (typically rats or mice) are administered the test compound at various dose levels.
-
A trained observer systematically scores a range of behavioral and physiological parameters at specified time points post-dosing.
-
Parameters include, but are not limited to, alertness, grooming, motor activity, coordination, reflexes, and autonomic functions (e.g., salivation, pupil size).[7]
-
The profile of effects is compared to a vehicle control group to identify any CNS-related adverse effects.
-
3. Respiratory Safety Assessment: Whole-Body Plethysmography in Conscious Rodents
-
Objective: To evaluate the effects of the test compound on respiratory function.
-
Methodology:
-
Conscious, unrestrained rodents are placed in whole-body plethysmography chambers.[8][9]
-
Respiratory parameters, including respiratory rate, tidal volume, and minute volume, are measured non-invasively by detecting pressure changes in the chamber resulting from breathing.
-
After a baseline recording, the test compound or vehicle is administered, and respiratory function is monitored over time.
-
This method avoids the confounding effects of anesthesia on respiration.[10]
-
Experimental Workflow for Preclinical Safety Assessment
Caption: A typical workflow for preclinical safety assessment of a new drug candidate.
K-ATP Channel Subtype Selectivity Assessment: Patch-Clamp Electrophysiology
-
Objective: To determine the relative activity of the test compound on different K-ATP channel subtypes.
-
Methodology:
-
Cell lines (e.g., HEK293) are engineered to express specific combinations of Kir6.x and SURx subunits, representing different K-ATP channel subtypes (e.g., Kir6.1/SUR2B for vascular, Kir6.2/SUR1 for pancreatic).[11][12]
-
The whole-cell patch-clamp technique is used to measure the electrical currents across the cell membrane.
-
The test compound is applied to the cells, and the resulting change in potassium current is recorded for each channel subtype.
-
By comparing the concentration-response curves for each subtype, the selectivity of the compound can be quantified. Iptakalim shows high potency for activating Kir6.1/SUR2B channels with significantly less effect on other subtypes.[1]
-
Conclusion
The available evidence strongly suggests that Iptakalim possesses a superior safety profile compared to older, non-selective potassium channel openers. This is primarily due to its high selectivity for the vascular SUR2B/Kir6.1 K-ATP channel subtype, which translates to a more targeted therapeutic effect and a lower incidence of off-target adverse events. The rigorous preclinical safety assessments, conducted in line with international guidelines, provide a solid foundation for its favorable clinical safety profile. For researchers and drug development professionals, the case of Iptakalim highlights the importance of target selectivity in designing safer and more effective therapeutics.
References
- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation Study for Telemetry System of the Safety Pharmacological Cardiovascular Function in Conscious Beagle Dogs [journal11.magtechjournal.com]
- 4. Irwin Test [vivotecnia.com]
- 5. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Safety Pharmacology Studies: Importance of WBP - Vivotecnia [vivotecnia.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Safety Pharmacology - emka TECHNOLOGIES [emkatech.com]
- 11. Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Antihypertensive Effects: A Comparative Analysis of Iptakalim in Combination Therapies
For Immediate Release
A comprehensive investigation into the synergistic effects of Iptakalim, a novel ATP-sensitive potassium (KATP) channel opener, with other first-line antihypertensive agents has revealed significant potential for enhanced blood pressure control. This guide provides a detailed comparison of Iptakalim's performance when combined with a thiazide diuretic (hydrochlorothiazide) and a beta-blocker (propranolol), supported by experimental data from preclinical studies. The findings suggest that these combination therapies may offer a superior therapeutic strategy for managing hypertension.
Executive Summary
Iptakalim exerts its antihypertensive effect by selectively opening SUR2B/Kir6.1 subtypes of KATP channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation.[1] When co-administered with hydrochlorothiazide or propranolol, Iptakalim demonstrates a synergistic reduction in blood pressure in anesthetized rats.[2] This enhanced effect is attributed to the complementary mechanisms of action of the combined agents. While Iptakalim promotes vasodilation, hydrochlorothiazide reduces blood volume through diuresis, and propranolol decreases cardiac output and inhibits the renin-angiotensin system. The combination of Iptakalim with the calcium channel blocker amlodipine has been shown to have an additive, rather than synergistic, effect on blood pressure reduction.[2]
Comparative Data on Antihypertensive Efficacy
The following tables summarize the quantitative data from a key preclinical study investigating the cardiovascular effects of Iptakalim in combination with hydrochlorothiazide and propranolol in anesthetized rats. The data illustrates the maximal changes in key cardiovascular parameters following drug administration.
Table 1: Synergistic Effects of Iptakalim and Hydrochlorothiazide on Cardiovascular Parameters in Anesthetized Rats
| Treatment Group | Maximal Change in Systolic Blood Pressure (SBP) | Maximal Change in Diastolic Blood Pressure (DBP) | Maximal Change in Mean Arterial Blood Pressure (MABP) | Maximal Change in Heart Rate (HR) | Interaction Effect |
| Iptakalim (low dose) | Significant Decrease | Significant Decrease | Significant Decrease | No significant change | - |
| Hydrochlorothiazide | Decrease | Decrease | Decrease | No significant change | - |
| Iptakalim + Hydrochlorothiazide | More pronounced decrease than monotherapy | Strong Positive Interaction (P < 0.05) | Strong Positive Interaction (P < 0.05) | No significant interaction | Synergistic |
Note: Specific quantitative values for maximal changes were not available in the referenced abstract. The table reflects the reported interaction effects.[2]
Table 2: Synergistic Effects of Iptakalim and Propranolol on Cardiovascular Parameters in Anesthetized Rats
| Treatment Group | Maximal Change in Systolic Blood Pressure (SBP) | Maximal Change in Diastolic Blood Pressure (DBP) | Maximal Change in Mean Arterial Blood Pressure (MABP) | Maximal Change in Heart Rate (HR) | Interaction Effect |
| Iptakalim (low dose) | Significant Decrease | Significant Decrease | Significant Decrease | No significant change | - |
| Propranolol | Decrease | Decrease | Decrease | Decrease | - |
| Iptakalim + Propranolol | More pronounced decrease than monotherapy | Strong Positive Interaction (P < 0.05) | Strong Positive Interaction (P < 0.05) | No significant interaction | Synergistic |
Note: Specific quantitative values for maximal changes were not available in the referenced abstract. The table reflects the reported interaction effects.[2]
Detailed Experimental Protocols
The following is a generalized protocol based on standard methodologies for evaluating antihypertensive drug combinations in anesthetized rats. Specific details from the primary study by Guan WP, et al. (2007) were not fully available.
1. Animal Model:
-
Adult male Sprague-Dawley or Wistar-Kyoto rats are commonly used.
-
Animals are housed under controlled conditions of temperature, humidity, and light-dark cycle, with ad libitum access to food and water.
2. Anesthesia and Surgical Preparation:
-
Anesthesia is induced, for example, with an intraperitoneal injection of urethane or a combination of ketamine and xylazine.
-
The trachea may be cannulated to ensure a patent airway.
-
The carotid artery is cannulated for direct measurement of blood pressure, and the jugular vein is cannulated for intravenous drug administration.
3. Measurement of Cardiovascular Parameters:
-
The arterial cannula is connected to a pressure transducer, and blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are continuously recorded using a multi-channel physiological recorder.[2]
-
After a stabilization period to allow cardiovascular parameters to reach a steady state, baseline measurements are recorded.
4. Drug Administration and Experimental Groups:
-
A 2x2 factorial design is often employed to assess the interaction between two drugs.[2]
-
Animals are randomly assigned to four groups:
-
Group 1: Vehicle control
-
Group 2: Iptakalim alone
-
Group 3: Second antihypertensive agent (hydrochlorothiazide or propranolol) alone
-
Group 4: Combination of Iptakalim and the second agent
-
-
Drugs are administered intravenously at predetermined doses.
5. Data Analysis:
-
The maximal changes in blood pressure and heart rate from baseline are determined for each animal.
-
Statistical analysis, such as a two-way ANOVA, is used to evaluate the main effects of each drug and the interaction effect between the two drugs. A significant interaction term (P < 0.05) indicates a synergistic or antagonistic effect.[2]
Visualization of Signaling Pathways and Experimental Workflow
To illustrate the underlying mechanisms and experimental design, the following diagrams are provided in DOT language.
Caption: Synergistic antihypertensive mechanisms of Iptakalim with other agents.
Caption: Experimental workflow for assessing synergistic antihypertensive effects.
Conclusion
The available preclinical evidence strongly suggests that combining Iptakalim with either hydrochlorothiazide or propranolol results in a synergistic antihypertensive effect. This enhanced efficacy is likely due to the multi-faceted approach of targeting different physiological pathways involved in blood pressure regulation. These findings provide a solid rationale for the clinical development of Iptakalim-based combination therapies for the management of hypertension, potentially leading to improved blood pressure control and better patient outcomes. Further studies are warranted to elucidate the precise molecular mechanisms of these synergistic interactions and to translate these promising preclinical results into clinical practice.
References
- 1. Synergisms of cardiovascular effects between iptakalim and amlodipine, hydrochlorothiazide or propranolol in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect and mechanism of propranolol on promoting osteogenic differentiation and early implant osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Iptakalim Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Iptakalim hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols.
This compound is a novel ATP-sensitive potassium channel (KATP) opener.[1] As with any pharmacologically active compound, specific handling and disposal procedures are necessary to mitigate risks to personnel and the environment. While a specific, detailed Safety Data Sheet (SDS) for this compound was not publicly accessible at the time of this writing, this guide is based on general best practices for the disposal of research-grade pharmaceutical compounds. It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier for specific details before handling and disposal. Suppliers such as MedChemExpress and MOLNOVA provide access to the SDS for their products on their respective websites.
Key Chemical and Safety Data
Before initiating any disposal protocol, it is crucial to be aware of the compound's properties. While detailed quantitative data for this compound is found in its specific SDS, the following table outlines the kind of information that is essential for a preliminary risk assessment.
| Property | Typical Information to be Found in SDS |
| Physical State | Solid |
| Solubility | Information on solubility in water and other solvents |
| Stability | Information on reactivity and stability under various conditions |
| Toxicity Data | LD50 (oral, dermal), irritation data, etc. |
| Hazard Identification | GHS pictograms and hazard statements (e.g., irritant, toxic) |
Experimental Protocol for Safe Disposal
The proper disposal of this compound should be approached with a systematic and cautious methodology. The following protocol is a general guideline and should be adapted based on the specific information provided in the manufacturer's SDS and in accordance with institutional and local environmental regulations.
1. Waste Identification and Segregation:
-
Identify all waste streams that have come into contact with this compound. This includes:
-
Unused or expired neat compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated laboratory supplies, including vials, pipette tips, and weighing papers.
-
Solutions containing this compound.
-
Contaminated sharps, such as needles and syringes.
-
-
Segregate the waste at the point of generation. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
2. Containerization and Labeling:
-
Use designated, leak-proof, and chemically compatible waste containers .
-
For solid waste, ensure the container is securely sealed.
-
For liquid waste, use containers that will not react with the solvent used.
-
Clearly label all waste containers with "Hazardous Waste" and the specific chemical name: "this compound waste." Include the date of accumulation.
3. Storage:
-
Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) .
-
The SAA should be away from general laboratory traffic and clearly marked with a warning sign.
4. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the EHS or waste contractor with a completed hazardous waste manifest, which includes a detailed description of the waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Iptakalim Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling Iptakalim hydrochloride. The following table summarizes the recommended PPE based on the nature of the handling procedure.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a ventilated enclosure) | Safety glasses with side shields or chemical splash goggles | Two pairs of nitrile gloves | Laboratory coat | N95 or higher rated respirator |
| Handling solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Spill cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves (two pairs) | Chemical-resistant apron or coveralls over a lab coat | N95 or higher rated respirator |
| Waste disposal | Chemical splash goggles | Two pairs of nitrile gloves | Laboratory coat | Not generally required if waste is properly contained |
Experimental Protocol: Safe Handling and Preparation of this compound Solution
This protocol outlines the step-by-step procedure for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, water)
-
Calibrated analytical balance
-
Ventilated balance enclosure or chemical fume hood
-
Vortex mixer or sonicator
-
Sterile conical tubes or vials
-
Micropipettes and sterile, filtered pipette tips
-
Appropriate PPE (as outlined in the table above)
Procedure:
-
Preparation:
-
Don all required PPE before entering the designated handling area.
-
Ensure the analytical balance and ventilated enclosure are clean and functioning correctly.
-
Decontaminate the work surface within the enclosure.
-
-
Weighing:
-
Tare a clean, empty weigh boat on the analytical balance within the ventilated enclosure.
-
Carefully weigh the desired amount of this compound powder. Avoid generating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed powder to a sterile conical tube or vial.
-
Using a calibrated micropipette, add the appropriate volume of solvent to the tube.
-
Securely cap the tube.
-
-
Dissolution:
-
Gently vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
-
Storage:
-
Clearly label the tube with the compound name, concentration, solvent, and date of preparation.
-
Store the solution at the recommended temperature, protected from light.
-
-
Cleanup:
-
Dispose of all contaminated materials (weigh boat, pipette tips, gloves) in a designated hazardous waste container.
-
Decontaminate the work surface and any equipment used.
-
Remove and dispose of outer gloves before leaving the handling area.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plans
Spill Response:
-
Small Spills (powder or solution):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Carefully sweep the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the contaminated area.
-
Provide EHS personnel with information on the spilled substance.
-
Waste Disposal:
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a labeled, leak-proof hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it according to institutional guidelines.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Hypothetical signaling pathway of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
